Tetraammineplatinum(II) chloride hydrate
Description
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Properties
IUPAC Name |
azane;dichloroplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108374-32-9, 13933-33-0 | |
| Record name | Tetraammineplatinum(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a pivotal coordination compound in the fields of inorganic chemistry and medicine. Its primary significance lies in its role as a key precursor for the synthesis of platinum-based therapeutics, most notably the pioneering anticancer drug cisplatin (B142131). This technical guide provides an in-depth overview of its physical and chemical properties, supported by experimental protocols and logical workflows relevant to its application in research and development.
Identification and Nomenclature
The compound is a coordination complex featuring a central platinum(II) ion. This ion exhibits a square planar geometry, a common configuration for d⁸ metal complexes, and is coordinated to four ammonia (B1221849) (NH₃) ligands.[1] The chloride ions act as counter-ions to balance the 2+ charge of the complex cation, and a water molecule is incorporated into the crystal lattice.
| Identifier | Value |
| Standard Name | Tetraammineplatinum(II) chloride monohydrate[2][3][4] |
| Synonyms | Tetraammineplatinum dichloride hydrate, Tetraamine platinum(II) chloride hydrate[1] |
| CAS Number | 13933-33-0[2][4][5] |
| Molecular Formula | [Pt(NH₃)₄]Cl₂·H₂O (or Cl₂H₁₄N₄OPt)[1][3][5] |
| Molecular Weight | 352.12 g/mol [3][6] |
| InChI Key | GWBDNMCYHWRSOH-UHFFFAOYSA-L[5] |
Physical Properties
The physical characteristics of tetraammineplatinum(II) chloride hydrate are summarized below. It is noted to be a hygroscopic solid, requiring storage in a dry, inert atmosphere.
| Property | Value |
| Appearance | White to yellow crystalline solid[7] |
| Odor | Odorless[7] |
| Melting Point | 250°C (decomposes)[5][6] |
| Density | 2.74 g/mL at 25°C[5] |
| Solubility | Soluble in water, ethanol, and chloroform[6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its function as a stable source of the [Pt(NH₃)₄]²⁺ cation, which serves as a critical starting material for other platinum compounds.
3.1. Precursor to Cisplatin and Transplatin
Tetraammineplatinum(II) chloride is a fundamental precursor in the synthesis of platinum-based drugs. While many modern methods for producing cisplatin (cis-[Pt(NH₃)₂Cl₂]) start from potassium tetrachloroplatinate (K₂[PtCl₄]), the tetraammine complex is directly used in the synthesis of the isomeric compound, transplatin (trans-[Pt(NH₃)₂Cl₂]).[8] The synthesis of transplatin involves the careful reaction of [Pt(NH₃)₄]Cl₂ with hydrochloric acid, leading to the sequential replacement of two ammonia ligands with chloride ions.[8][9] This reaction pathway is governed by the trans effect, where the chloride ligand directs the incoming ligand to the position trans to itself.[9]
3.2. Catalytic Activity
Beyond its pharmaceutical applications, the compound serves as a catalyst or a precursor for preparing platinum catalysts.[3] These catalysts are employed in a variety of organic transformations, including hydrogenation, carbonylation, hydrosilylation, and hydroformylation reactions.[10]
3.3. Thermal Decomposition
When heated, this compound decomposes at approximately 250°C.[5][6] The thermal decomposition of related platinum ammine complexes is a multi-stage process that typically involves the initial loss of water of hydration, followed by the loss of ammonia and chloride ligands, ultimately yielding metallic platinum at high temperatures.
Experimental Protocols
The following sections detail methodologies for key experiments involving the analysis and application of tetraammineplatinum(II) chloride and its derivatives.
4.1. Protocol: Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of the compound.
-
Objective: To determine the temperature ranges of decomposition and the mass loss associated with each step.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates. Platinum or ceramic sample pans are typically used.[11]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[12]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a linear heating rate, typically 10°C/min.[12][13]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify distinct mass loss steps. The derivative of this curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition for each step.
-
4.2. Protocol: Kurnakow Test for Isomer Identification
The Kurnakow test is a classical chemical test developed in 1894 to distinguish between cis and trans isomers of [PtA₂X₂] type complexes, such as cisplatin and transplatin.[14][15] This test is crucial for verifying the stereochemistry of the products synthesized from tetraammineplatinum(II) chloride. The test relies on the differential reactivity of the isomers with thiourea (B124793) (tu), which is a consequence of the trans effect.[16]
-
Objective: To qualitatively differentiate between cis-[Pt(NH₃)₂Cl₂] and trans-[Pt(NH₃)₂Cl₂].
-
Reagents: cis and trans platinum complexes, aqueous thiourea solution, deionized water.
-
Methodology:
-
Sample Preparation: In separate test tubes, dissolve a small quantity (a few milligrams) of the cis and trans isomers in a minimal amount of hot deionized water to achieve clear solutions.[14][17]
-
Reaction: Add an excess of aqueous thiourea solution to each test tube and gently heat the mixtures.[16][17]
-
Observation:
-
Cis Isomer (Cisplatin): The solution turns a deep yellow, and upon cooling, yellow, needle-like crystals of the soluble complex [Pt(tu)₄]Cl₂ are formed.[15][16] This occurs because the high trans effect of thiourea labilizes and leads to the substitution of all original ligands.[16]
-
Trans Isomer (Transplatin): A colorless solution is formed, from which a poorly soluble, snow-white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂ deposits.[15][16] In this case, the ammine ligands are never positioned trans to a thiourea ligand and thus are not substituted.[16]
-
-
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[7][18] It causes skin and serious eye irritation and may cause respiratory irritation.[7][18]
-
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[18] Avoid formation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The material is hygroscopic and should be stored under an inert atmosphere.
-
Incompatibility: Avoid contact with strong oxidizing agents.
This guide provides essential technical information for professionals working with this compound. Due to its hazardous nature and its application in synthesizing potent pharmaceuticals, all handling and experimentation should be conducted with strict adherence to safety protocols.
References
- 1. CAS 13933-33-0: this compound [cymitquimica.com]
- 2. thomassci.com [thomassci.com]
- 3. Tetraammineplatinum(II) chloride monohydrate, Premion™, 99.995% (metals basis) | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]
- 7. Page loading... [guidechem.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. Synthesis [ch.ic.ac.uk]
- 10. This compound | 13933-32-9 [chemicalbook.com]
- 11. Thermogravimetric Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Kurnakov test - Wikiwand [wikiwand.com]
- 16. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Cisplatin for Chemotherapy Application of Cancer [inis.iaea.org]
- 18. 四氨合氯化铂 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Tetraammineplatinum(II) Chloride Hydrate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of tetraammineplatinum(II) chloride hydrate (B1144303), a key inorganic compound in catalysis and pharmaceutical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common applications, and illustrates relevant chemical pathways and workflows.
Core Chemical Data
Tetraammineplatinum(II) chloride hydrate is a platinum coordination complex. The central platinum atom is in the +2 oxidation state and is coordinated to four ammonia (B1221849) ligands. The charge of the complex cation, [Pt(NH₃)₄]²⁺, is balanced by two chloride anions. The hydrate form indicates the presence of water molecules within the crystal lattice.
Table 1: Chemical Identifiers and Molecular Formula
| Identifier | Value |
| Molecular Formula | [Pt(NH₃)₄]Cl₂·xH₂O |
| For monohydrate: [Pt(NH₃)₄]Cl₂·H₂O | |
| CAS Number | 13933-32-9 (hydrate)[1][2][3] |
| 13933-33-0 (monohydrate)[4][5][6] | |
| 108374-32-9[7] | |
| 10837-32-9[2] | |
| Synonyms | Tetraammineplatinum dichloride hydrate, Platinum tetraaminochloride |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 334.11 g/mol (anhydrous basis) | |
| 352.12 g/mol (monohydrate) | ||
| Appearance | White to yellow crystalline solid | [4] |
| Density | 2.59 g/cm³ at 20°C | [1] |
| Melting Point | 250°C (decomposes) | |
| Solubility in Water | Miscible | [1] |
| Solubility in other solvents | Soluble in ethanol (B145695) and chloroform | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of other platinum compounds and supported catalysts.
Protocol 1: Synthesis of this compound from Magnus' Salt
This protocol is based on the reaction of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) with aqueous ammonia.
Materials:
-
Magnus' green salt ([Pt(NH₃)₄][PtCl₄])
-
Concentrated aqueous ammonia (24-28%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Decompression distillation apparatus
Procedure:
-
In a round-bottom flask, combine Magnus' green salt and concentrated aqueous ammonia. A solid-to-liquid ratio of 1:3 to 1:4 (g/mL) is recommended.
-
Set up the apparatus for reflux under normal atmospheric pressure.
-
Heat the mixture to boiling and maintain reflux for 6-8 hours. The reaction is complete when the green color of Magnus' salt has completely disappeared, resulting in a faint yellow or colorless solution.
-
After cooling, the resulting solution is subjected to decompression distillation to remove the solvent and obtain the faint yellow to colorless solid product of this compound.
Protocol 2: Synthesis of trans-Diamminedichloroplatinum(II) (Transplatin)
Tetraammineplatinum(II) chloride is a key intermediate in the synthesis of transplatin.[8][9]
Materials:
-
Tetraammineplatinum(II) chloride
-
Hydrochloric acid (HCl)
-
Beaker
-
Heating plate with stirring
-
Filtration apparatus
Procedure:
-
Dissolve tetraammineplatinum(II) chloride in water.
-
Heat the solution and add hydrochloric acid.
-
Reduce the volume of the solution by evaporation.
-
Upon further reduction of volume and cooling, the neutral transplatin complex will precipitate as a yellow powder due to its lower solubility compared to the charged starting material and intermediate.[8]
-
Collect the precipitate by filtration and dry.
Protocol 3: Preparation of a Supported Platinum Catalyst via Impregnation
This compound is commonly used as a precursor for preparing supported platinum catalysts.[10] This protocol outlines a general wet impregnation method.
Materials:
-
This compound
-
High surface area support material (e.g., alumina, activated carbon)
-
Deionized water
-
Rotary evaporator
-
Tube furnace
Procedure:
-
Calculate the amount of this compound required to achieve the desired platinum loading on the support.
-
Dissolve the calculated amount of the platinum complex in a volume of deionized water sufficient to fill the pores of the support material (incipient wetness impregnation).
-
Add the support material to the platinum-containing solution and mix thoroughly to ensure uniform wetting.
-
Remove the solvent using a rotary evaporator at an elevated temperature.
-
Dry the impregnated support in an oven, typically at 100-120°C, to remove any remaining water.
-
Calcine the dried material in a tube furnace under a flow of air or an inert gas at a high temperature (e.g., 300-500°C) to decompose the platinum complex and form platinum nanoparticles on the support surface.
-
Optionally, the catalyst can be reduced under a hydrogen flow at an elevated temperature to ensure the platinum is in its metallic state.
Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and reaction pathways described above.
References
- 1. This compound | 13933-32-9 [chemicalbook.com]
- 2. alfachemic.com [alfachemic.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. Page loading... [guidechem.com]
- 5. Tetraammineplatinum (II) chloride hydrate | 13933-33-0 [m.chemicalbook.com]
- 6. Tetraammineplatinum(II) chloride monohydrate 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Chloride-free Alumina-Supported Platinum Catalysts – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Synthesis and Characterization of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O. This compound is a key precursor in the synthesis of platinum-based therapeutics and catalysts. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams to illustrate the key processes involved.
Synthesis of Tetraammineplatinum(II) Chloride Hydrate
The synthesis of this compound is typically achieved through the reaction of a platinum(II) source, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), with an excess of ammonia (B1221849). The following protocol details a common laboratory-scale synthesis.
Experimental Protocol: Synthesis from Potassium Tetrachloroplatinate(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Concentrated ammonia solution (25-28%)
-
Deionized water
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve a known quantity of potassium tetrachloroplatinate(II) in deionized water to form a solution.
-
Slowly add an excess of concentrated ammonia solution to the platinum salt solution with constant stirring. A color change from red-brown to a pale yellow or colorless solution should be observed as the tetraammineplatinum(II) complex forms.
-
Heat the reaction mixture gently to approximately 50-60 °C for 1-2 hours to ensure the completion of the reaction. Some protocols suggest refluxing the mixture for several hours.[1]
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Collect the resulting white to pale yellow crystalline precipitate by vacuum filtration.
-
Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and then acetone to remove any unreacted starting materials and byproducts.[2]
-
Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40 °C).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed and present typical quantitative data.
Elemental Analysis
Elemental analysis provides the percentage composition of the constituent elements (N, H, Pt) in the compound, which is compared against the theoretical values to assess purity.
| Element | Theoretical % (for [Pt(NH₃)₄]Cl₂·H₂O) | Experimental %[1] |
| Nitrogen (N) | 15.91 | 15.97 - 15.99 |
| Hydrogen (H) | 4.01 | 3.47 - 3.50 |
| Platinum (Pt) | 55.40 | 55.47 - 55.48 |
Spectroscopic Characterization
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the ammine ligands and the water of hydration can be observed.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3450 | O-H stretching (water of hydration) | [3] |
| ~3200-3300 | N-H stretching (ammine ligands) | [3] |
| ~1610-1640 | N-H bending (ammine ligands) | [3] |
| ~1300-1400 | Symmetric NH₃ deformation | |
| ~876 | NH₃ rocking | [3] |
| ~500-550 | Pt-N stretching |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹⁵Pt NMR spectroscopy are powerful tools for characterizing the structure and purity of platinum complexes in solution.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | D₂O | ~3.0 - 4.0 | Broad singlet | Protons of the coordinated ammine ligands |
| ¹⁹⁵Pt | D₂O | ~ -2400 to -2600 | Singlet | [Pt(NH₃)₄]²⁺ cation[2] |
Note: The chemical shift of the ammine protons can be broad due to quadrupolar coupling with the ¹⁴N nucleus and exchange with the solvent. The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination environment of the platinum center.
X-ray Diffraction (XRD)
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the compound and to determine the number of water molecules of hydration.
| Temperature Range (°C) | Event | Mass Loss (%) |
| ~100 - 150 | Dehydration (loss of H₂O) | ~5.1% (for monohydrate) |
| > 250 | Decomposition of the complex | Gradual mass loss |
The decomposition of anhydrous tetraammineplatinum(II) chloride can lead to the formation of trans-diamminedichloroplatinum(II) (transplatin) at around 270-300 °C.[5]
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.[6]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals working with this important platinum compound. The successful synthesis and thorough characterization are critical first steps in its application in drug development and catalysis.
References
- 1. CN102328962A - Preparation method of tetramine platinum chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetraammineplatinum(II) dichloride ammonia tetrasolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
Solubility Profile of Tetraammineplatinum(II) Chloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of tetraammineplatinum(II) chloride hydrate (B1144303) ([Pt(NH₃)₄]Cl₂·H₂O), a compound of interest in chemical synthesis and catalysis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this platinum complex, enabling them to ascertain its solubility in various solvents relevant to their specific applications.
Introduction
Tetraammineplatinum(II) chloride hydrate is a coordination complex with significant applications as a precursor in the synthesis of other platinum compounds, including anticancer agents, and as a catalyst in various chemical reactions.[1][2] Its solubility is a critical physical property that dictates its utility in solution-based synthetic routes, formulation development, and catalytic processes. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, controlling crystallization processes, and developing effective delivery systems.
This guide consolidates the available qualitative solubility information for this compound and provides standardized experimental methodologies for researchers to determine its solubility quantitatively in solvents of interest.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Citation |
| Water | Soluble, Sparingly Soluble, Miscible | [1][3][4][5][6][7][8][9][10][11] |
| Ethanol | Soluble | [1][5][7][10][12][13] |
| Chloroform | Soluble | [1][5][7][10][12][13] |
| Dimethyl Sulfoxide (DMSO) | No data available | |
| Dimethylformamide (DMF) | No data available |
Note: The terms "soluble," "sparingly soluble," and "miscible" are used across various sources without specific quantitative definitions, indicating a need for experimental determination for specific applications.
Experimental Protocols for Solubility Determination
Given the absence of specific quantitative data, researchers will need to determine the solubility of this compound experimentally for their particular solvent systems and temperature conditions. The following are detailed, generalized protocols for two common and reliable methods for determining the solubility of inorganic complexes.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a constant-temperature bath).
-
Agitate the mixture (e.g., using a magnetic stirrer) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation.
-
Filter the withdrawn solution through a syringe filter (with a pore size appropriate to remove fine particles, e.g., 0.45 µm) into a pre-weighed, dry container.
-
-
Determination of Solute Mass:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the solution in a fume hood. This can be achieved by gentle heating on a hot plate or in a vacuum oven at a temperature that does not cause decomposition of the compound (decomposition temperature is approximately 250°C[5][13]).
-
Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator or oven.
-
Weigh the container with the dry solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).
-
UV-Visible Spectrophotometry Method
For compounds that absorb in the UV-Visible range, spectrophotometry offers a sensitive and often more rapid method for determining solubility. This technique relies on measuring the absorbance of a saturated solution and relating it to the concentration via a calibration curve.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Visible spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, Step 1).
-
-
Sample Preparation and Measurement:
-
Withdraw a small, known volume of the clear, saturated supernatant after allowing the excess solid to settle.
-
Filter the solution to remove any suspended particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The solubility is the concentration of the saturated solution.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining solubility and the logical relationship between the experimental steps.
Caption: General experimental workflow for solubility determination.
Caption: Factors influencing and applications dependent on solubility.
Conclusion
While qualitative data indicates that this compound is soluble in water, ethanol, and chloroform, a lack of precise quantitative data in the public domain necessitates experimental determination for specific research and development applications. The generalized gravimetric and UV-Visible spectrophotometry protocols provided in this guide offer robust frameworks for researchers to accurately measure the solubility of this important platinum complex in various solvents. The application of these methods will facilitate a more precise understanding and utilization of this compound in the fields of chemical synthesis, catalysis, and drug development.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. dl.icdst.org [dl.icdst.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 13933-32-9 [amp.chemicalbook.com]
- 10. Tetraammineplatinum (II) chloride hydrate | 13933-33-0 [m.chemicalbook.com]
- 11. This compound | 13933-32-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. fountainheadpress.com [fountainheadpress.com]
In-Depth Technical Guide to the Thermal Decomposition of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of the decomposition process.
Introduction
Tetraammineplatinum(II) chloride hydrate is a coordination compound with significant applications in the synthesis of platinum-based materials and active pharmaceutical ingredients. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and application in various manufacturing processes. This guide details the stepwise thermal degradation of the compound, identifying the intermediate and final products, and the associated temperature ranges and energetic changes.
Decomposition Pathway
The thermal decomposition of this compound is a multi-step process that can be influenced by factors such as the heating rate and the surrounding atmosphere. The generally accepted decomposition pathway in an inert atmosphere proceeds as follows:
-
Dehydration: The initial step involves the loss of the water of hydration.
-
Deamination (Step 1): Two molecules of ammonia (B1221849) are lost, leading to the formation of trans-diamminedichloroplatinum(II).
-
Deamination (Step 2): The remaining two ammonia ligands are removed.
-
Final Decomposition: The platinum(II) chloride intermediate decomposes to elemental platinum.
Under an oxidizing atmosphere, such as air or oxygen, the decomposition of the ammine ligands can lead to the formation of nitrogen and nitrogen oxides.[1] In an inert helium atmosphere, the decomposition of the ammine ligands is accompanied by the liberation of hydrogen gas.[1]
Quantitative Data
The following tables summarize the quantitative data associated with the thermal decomposition of this compound, based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Table 1: Thermogravimetric Analysis (TGA) Data
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |
| Dehydration | 50 - 125 | 5.11 | ~5 | H₂O |
| Deamination (Step 1) | 250 - 300 | 9.66 | ~10 | 2 NH₃ |
| Deamination (Step 2) | 300 - 350 | 9.66 | ~10 | 2 NH₃ |
| Final Decomposition | > 350 | - | - | Cl₂ (and others) |
Note: The observed mass loss percentages and temperature ranges are approximate and can vary depending on the experimental conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process Type |
| Dehydration | ~100 | Endothermic | Phase Transition |
| Deamination (Step 1) | ~280 | Endothermic | Decomposition |
| Deamination (Step 2) | ~320 | Endothermic | Decomposition |
| Final Decomposition | >350 | Exothermic/Endothermic | Decomposition |
Note: The exact peak temperatures and enthalpy values can vary with heating rate and other experimental parameters.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of [Pt(NH₃)₄]Cl₂·H₂O as a function of temperature.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).
Experimental Parameters:
-
Sample Mass: 5-10 mg
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: High-purity nitrogen or argon (for inert atmosphere) or air (for oxidative atmosphere).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The mass loss at each decomposition step is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of [Pt(NH₃)₄]Cl₂·H₂O.
Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q2000).
Experimental Parameters:
-
Sample Mass: 2-5 mg.
-
Crucible: Hermetically sealed aluminum pans. A pinhole in the lid is recommended to allow for the escape of evolved gases.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen or argon.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Endothermic and exothermic peaks are identified on the DSC curve. The peak temperature provides the temperature of the transition, and the area under the peak is proportional to the enthalpy change.
Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous species evolved during the thermal decomposition.
Instrumentation: A coupled TGA-MS system (e.g., Netzsch STA 449 F3 Jupiter with a QMS 403 D Aëolos).
Experimental Parameters:
-
TGA Conditions: As described in section 4.1.
-
Interface: A heated capillary transfer line (typically heated to 200-250 °C) to prevent condensation of evolved gases.
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
MS Parameters:
-
Mass Range: 10-100 amu.
-
Scan Mode: Multiple Ion Detection (MID) to monitor specific m/z ratios corresponding to expected evolved gases (e.g., m/z 17 for NH₃, m/z 18 for H₂O, m/z 14 for N₂).
-
-
Data Analysis: The ion current for each selected m/z value is plotted as a function of temperature and correlated with the mass loss steps observed in the TGA data.
Visualizations
The following diagrams, generated using the DOT language, illustrate the decomposition pathway and a typical experimental workflow.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA-MS evolved gas analysis.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process. By utilizing techniques such as TGA, DSC, and EGA, a comprehensive understanding of the material's thermal stability, decomposition products, and associated energetic changes can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important platinum compound. It is important to note that the specific decomposition behavior can be influenced by experimental conditions, and therefore, the provided data should be considered as a general guide.
References
Tetraammineplatinum(II) chloride hydrate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Tetraammineplatinum(II) Chloride Hydrate (B1144303), a compound utilized in coordination chemistry, catalysis, and as a precursor in the synthesis of other platinum-based compounds, including those with applications in cancer treatment.[1] This document consolidates critical safety information to ensure its safe handling and use in a laboratory setting.
Chemical Identification
Tetraammineplatinum(II) chloride hydrate is a coordination complex with a central platinum(II) ion.[1] It is commercially available and may be referred to by several synonyms.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Tetraammineplatinum chloride hydrate, Tetraammineplatinum dichloride hydrate, Magnus' green salt | [2][4][5] |
| CAS Number | 13933-33-0 (for hydrate), 108374-32-9 (for hydrate), 13933-32-9 (for anhydrous) | [2][3][6] |
| Molecular Formula | Cl₂H₁₄N₄OPt or Pt(NH₃)₄Cl₂·xH₂O | [1][2] |
| Molecular Weight | 352.12 g/mol (monohydrate), 334.11 g/mol (anhydrous) | [2][7][8] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[6]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][7] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[6][7] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[2][7] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[2][3] |
GHS Pictograms:
Warning
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to yellow crystalline solid | [1][8] |
| Odor | No information available | [6] |
| Solubility | Soluble in water | [1][8][9] |
| Decomposition Temperature | 250°C (482°F) | [8][10] |
| Hygroscopic | Yes | [5][6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]
-
Skin Protection: Wear protective gloves and a lab coat.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust formation is likely.[6]
First-Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][6] Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[6] If irritation persists, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] If eye irritation persists, get medical attention.[2]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), platinum oxide, and hydrogen chloride gas.[3][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation and contact with the substance.[2][3]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[2][3]
-
Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal.[2][3]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] This material is hygroscopic.[5][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Toxicological Information
The primary health effects are related to its irritant properties and acute toxicity if ingested, inhaled, or in contact with skin.[6] There is no data available on chronic exposure, carcinogenicity, or reproductive toxicity.[2] Persons with a history of allergic diseases such as asthma should exercise caution, as platinum salts can cause sensitization.[10]
Ecological Information
This substance is harmful to aquatic life with long-lasting effects.[2] It should not be released into the environment.[3] The product contains a heavy metal, and special pre-treatment for disposal may be necessary.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Tetraammineplatinum (II) chloride hydrate - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Tetraammineplatinum(II) chloride 98 108374-32-9 [sigmaaldrich.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. fishersci.com [fishersci.com]
- 7. Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | Cl2H12N4Pt | CID 61702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]
- 9. This compound | 13933-32-9 [chemicalbook.com]
- 10. colonialmetals.com [colonialmetals.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
An In-depth Technical Guide to Tetraammineplatinum(II) Chloride Hydrate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a coordination compound of significant historical and practical importance in the field of inorganic chemistry and drug development. It represents a cornerstone in the understanding of coordination chemistry and serves as a critical precursor in the synthesis of various platinum-based therapeutics, most notably cisplatin (B142131). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of tetraammineplatinum(II) chloride hydrate, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The story of this compound is intrinsically linked to the discovery of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], by the German chemist Heinrich Gustav Magnus in the 1830s.[1][2] This discovery was a landmark event, as it was one of the first examples of a metal ammine complex, a class of compounds that would later be central to Alfred Werner's development of coordination theory.[3]
Initially, the nature of these platinum-ammine complexes was a subject of considerable debate. The existence of isomers with the same empirical formula, such as cisplatin (Peyrone's chloride) and transplatin (Reiset's second chloride), further fueled the discussion.[4] Tetraammineplatinum(II) chloride itself was identified as the cationic component of Magnus's green salt. The elucidation of the structures of these compounds was pivotal in establishing the principles of coordination chemistry, including the concept of square planar geometry.[5]
The historical development of these key platinum ammine complexes can be visualized as a branching pathway from the initial discovery of Magnus's green salt.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of Tetraammineplatinum(II) Chloride Hydrate as a Platinum Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of tetraammineplatinum(II) chloride hydrate (B1144303) ([Pt(NH₃)₄]Cl₂·H₂O) as a critical precursor in the synthesis of platinum-based materials and therapeutics. From life-saving anticancer drugs to highly efficient catalysts, this versatile coordination compound serves as a fundamental building block in numerous advanced applications. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of key quantitative data to inform researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction to Tetraammineplatinum(II) Chloride Hydrate
This compound is a coordination complex featuring a central platinum(II) ion coordinated to four ammonia (B1221849) (NH₃) ligands, with two chloride ions (Cl⁻) as counter-ions and a molecule of water of hydration.[1] It is a yellow crystalline solid that is soluble in water.[1] Its stability and well-defined structure make it an excellent starting material for the synthesis of other platinum compounds.[2]
The primary applications of this precursor stem from its ability to be a reliable source of platinum(II) ions in various chemical reactions. It is extensively used in the synthesis of platinum-based anticancer drugs, such as cisplatin (B142131) and carboplatin, and as a precursor for the preparation of heterogeneous and homogeneous platinum catalysts.[2][3] These catalysts are vital in numerous industrial processes, including hydrogenation, carbonylation, and hydrosilylation reactions.[3][4]
Physicochemical and Safety Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | References |
| Chemical Formula | [Pt(NH₃)₄]Cl₂·H₂O | [4] |
| Molecular Weight | 352.12 g/mol | [4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 250 °C (decomposes) | [4] |
| Solubility | Soluble in water | [1] |
| CAS Number | 13933-33-0 | [1] |
Safety Information: this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
Applications as a Platinum Precursor
Synthesis of Platinum-Based Anticancer Drugs
This compound is a key intermediate in the synthesis of platinum-based chemotherapy drugs.[2] The mechanism of action of these drugs primarily involves their interaction with DNA, leading to the inhibition of cell division in cancerous cells.
The journey of a platinum-based drug from administration to its therapeutic effect involves several key steps, beginning with cellular uptake and culminating in DNA damage that triggers apoptosis. The following diagram illustrates this general pathway.
This protocol describes the synthesis of transplatin, an isomer of the anticancer drug cisplatin, using tetraammineplatinum(II) chloride as the starting material. This synthesis is a classic example of the trans effect in inorganic chemistry.[5]
Materials:
-
Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Dissolve a known quantity of tetraammineplatinum(II) chloride in deionized water with gentle heating to form a clear solution.
-
Slowly add concentrated hydrochloric acid to the solution while stirring.
-
Continue heating and stirring the mixture. The reaction progress can be monitored by the precipitation of the yellow transplatin product.
-
After the reaction is complete (typically indicated by no further precipitation), allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the final product, trans-dichlorodiammineplatinum(II), in a desiccator.
Quantitative Data: The yield of this reaction is typically high, often exceeding 80-90% depending on the precise reaction conditions and purification steps.
Preparation of Platinum Catalysts
This compound serves as an excellent precursor for the preparation of both homogeneous and heterogeneous platinum catalysts due to its solubility and ease of reduction to metallic platinum.[2][3]
The general workflow for preparing a supported platinum catalyst, for instance, Pt on a carbon support (Pt/C), involves the impregnation of the support with a solution of the platinum precursor, followed by reduction.
This protocol outlines the thermal decomposition of this compound to produce platinum metal, which can be deposited on a support material.
Materials:
-
This compound
-
Inert support material (e.g., alumina, silica, or carbon)
-
Furnace with temperature control
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Impregnate the support material with an aqueous solution of this compound. The concentration of the solution will determine the final platinum loading on the catalyst.
-
Dry the impregnated support material in an oven at a low temperature (e.g., 100-120 °C) to remove the water.
-
Place the dried material in a tube furnace.
-
Heat the material under a flow of inert gas to the decomposition temperature of the precursor (around 250-300 °C). The complex will decompose, leaving finely dispersed platinum particles on the support.
-
Hold at the decomposition temperature for a specified time to ensure complete decomposition.
-
Cool the catalyst to room temperature under the inert gas flow.
Quantitative Data: The platinum loading on the catalyst can be precisely controlled by the initial concentration of the precursor solution and the weight of the support material used.
Conclusion
This compound is a cornerstone platinum precursor with significant applications in both medicine and industry. Its well-defined chemical properties, stability, and reactivity make it an ideal starting material for the synthesis of complex platinum-based compounds. The detailed protocols and pathways provided in this guide offer a foundational understanding for researchers and professionals to harness the potential of this versatile compound in their respective fields. Further research into novel applications and optimization of existing synthetic routes will continue to expand the importance of this compound in science and technology.
References
An In-depth Technical Guide to the Coordination Chemistry of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a coordination complex of significant interest in the fields of inorganic chemistry, materials science, and pharmacology. Its primary role as a key intermediate in the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), underscores its importance in medicinal chemistry. This guide provides a comprehensive overview of its coordination chemistry, including its synthesis, structure, properties, and reactivity, with a focus on detailed experimental protocols and quantitative data for researchers.
Physicochemical Properties
Tetraammineplatinum(II) chloride hydrate is a white to pale yellow crystalline solid. It is a salt consisting of the square planar tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, two chloride anions, Cl⁻, and one molecule of water of hydration.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | [Pt(NH₃)₄]Cl₂·H₂O | [1] |
| Molecular Weight | 352.12 g/mol | [1] |
| CAS Number | 13933-33-0 (monohydrate) | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Solubility in Water | Soluble | [1] |
| Melting Point | 250 °C (decomposes) | [1] |
| Density | 2.59 g/cm³ at 20°C | [2] |
Synthesis
The most common laboratory synthesis of this compound involves the reaction of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], with aqueous ammonia (B1221849).
Synthesis of this compound from Magnus's Salt
This procedure outlines the conversion of Magnus's green salt to the water-soluble tetraammineplatinum(II) chloride.
-
Reaction: [Pt(NH₃)₄][PtCl₄] (s, green) + 2 NH₃ (aq) → 2 [Pt(NH₃)₄]Cl₂ (aq, colorless)
-
Experimental Protocol:
-
Suspend a known quantity of Magnus's green salt in deionized water.
-
Add a concentrated aqueous solution of ammonia (e.g., 25-28%).
-
Heat the mixture to reflux with constant stirring. The green solid will gradually dissolve to form a colorless or pale yellow solution.
-
Continue refluxing for several hours to ensure complete reaction.
-
After cooling, the solution can be used for subsequent reactions or the product can be isolated by evaporation of the solvent.
-
Caption: Synthesis of [Pt(NH₃)₄]Cl₂ from Magnus's Salt.
Coordination Chemistry and Stability
The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is a classic example of a square planar d⁸ metal complex. The platinum(II) center is coordinated by four ammine ligands, forming strong Pt-N sigma bonds.
Reactivity and Role in Cisplatin Synthesis
A primary application of tetraammineplatinum(II) chloride is its role as a precursor in the synthesis of the anticancer drug cisplatin, cis-[Pt(NH₃)₂(Cl)₂].
Synthesis of Cisplatin from Tetraammineplatinum(II) Chloride
The synthesis of cisplatin from tetraammineplatinum(II) chloride is a multi-step process that relies on the principles of ligand substitution and the trans effect.
-
Experimental Protocol:
-
A solution of tetraammineplatinum(II) chloride is reacted with a stoichiometric amount of potassium tetrachloroplatinate(II), K₂[PtCl₄], to precipitate Magnus's green salt, [Pt(NH₃)₄][PtCl₄].
-
The isolated Magnus's green salt is then heated in a solution of aqueous ammonia to form a soluble tetraammineplatinum(II) salt.
-
This is followed by a controlled reaction with hydrochloric acid, which substitutes two of the ammine ligands with chloride ions to yield the cis isomer, cisplatin. The trans isomer, transplatin, can also be synthesized under different reaction conditions.
-
Caption: Synthesis pathway of Cisplatin.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complex, providing precise bond lengths, bond angles, and details of the crystal packing.
-
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated aqueous solution of the complex.
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5]
-
Data Collection: Mount the crystal on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[6]
-
Caption: X-ray crystallography workflow.
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes in solution. The chemical shift is highly sensitive to the coordination environment of the platinum nucleus.
-
Experimental Protocol for ¹⁹⁵Pt NMR Spectroscopy:
-
Sample Preparation: Dissolve a sufficient amount of the complex in a suitable deuterated solvent (e.g., D₂O).
-
Instrument Setup: The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a spin of I = 1/2.[8] A high-field NMR spectrometer is used. The reference compound is typically an external standard of Na₂[PtCl₆] in D₂O.[8]
-
Data Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum. The chemical shift for tetraammineplatinum(II) complexes typically appears in a distinct region of the spectrum. For the tetraammineplatinum(II) cation, the chemical shift is expected to be around -2556 to -2576 ppm.[9]
-
Data Analysis: Analyze the chemical shift and any coupling patterns to confirm the structure of the complex in solution.
-
Table 2: ¹⁹⁵Pt NMR Data for Selected Platinum Complexes
| Complex | Chemical Shift (δ, ppm) vs. [PtCl₆]²⁻ | Source(s) |
| [Pt(NH₃)₄]²⁺ | ~ -2556 to -2576 | [9] |
| [PtCl₄]²⁻ | 0 (by definition) | [8] |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complex and the nature of its decomposition.
-
Experimental Protocol for TGA/DSC:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample and a reference crucible in the TGA/DSC instrument. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.[10]
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).[11] The instrument simultaneously records the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: The TGA curve will show a mass loss corresponding to the loss of the water of hydration, followed by the decomposition of the ammine ligands. The DSC curve will indicate whether these processes are endothermic or exothermic.
-
Applications in Drug Development and Research
The primary importance of this compound in drug development lies in its role as a precursor to cisplatin and other platinum-based anticancer agents. Its predictable reactivity and stable structure make it an ideal starting material for the synthesis of a wide range of platinum complexes with potential therapeutic applications.[12] Beyond its use in synthesis, it also serves as a model compound in fundamental studies of platinum coordination chemistry and is utilized in proteomics research.[1]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13933-32-9 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Appendix K – Formation Constants for Complex Ions – Chemistry 110 [psu.pb.unizin.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. technology.matthey.com [technology.matthey.com]
- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Platinum Nanoparticle Synthesis Using Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of platinum nanoparticles (PtNPs) using tetraammineplatinum(II) chloride hydrate (B1144303) as the platinum precursor. The methodologies outlined are based on established chemical reduction techniques and are intended to serve as a comprehensive guide for researchers in academia and industry. This document also explores the application of these nanoparticles in drug delivery, with a focus on relevant signaling pathways.
Introduction
Platinum nanoparticles are of significant interest in various scientific fields, including catalysis, sensing, and nanomedicine, owing to their unique physicochemical properties. In drug development, PtNPs are being explored as both therapeutic agents and as carriers for targeted drug delivery. Their high surface-area-to-volume ratio and the ability to be functionalized make them ideal candidates for enhancing the efficacy and reducing the side effects of conventional therapies.
Tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O) is a water-soluble platinum salt that serves as a convenient and effective precursor for the synthesis of PtNPs. The synthesis typically involves the reduction of the platinum(II) ions to zerovalent platinum (Pt⁰) in the presence of a stabilizing agent to control particle growth and prevent aggregation.
Experimental Protocols
Two common and effective methods for the synthesis of platinum nanoparticles are presented below: chemical reduction using sodium borohydride (B1222165) and the polyol method using ethylene (B1197577) glycol.
Protocol 1: Chemical Reduction with Sodium Borohydride
This method utilizes the strong reducing agent sodium borohydride to rapidly reduce platinum ions. A stabilizing agent is crucial to control the nanoparticle size and prevent agglomeration.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (B86180) dihydrate (Stabilizing agent)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of this compound.
-
Prepare a 10 mM aqueous solution of sodium citrate dihydrate.
-
Freshly prepare a 100 mM aqueous solution of sodium borohydride in an ice bath. It is critical to use a freshly prepared NaBH₄ solution as it degrades over time.
-
-
Reaction Setup:
-
In a clean round-bottom flask, add 50 mL of the 1 mM this compound solution.
-
Add 5 mL of the 10 mM sodium citrate solution to the flask.
-
Adjust the pH of the mixture to approximately 10-11 using a dilute NaOH solution.
-
Place the flask on a magnetic stirrer and stir vigorously.
-
-
Reduction:
-
Slowly add 5 mL of the freshly prepared 100 mM sodium borohydride solution dropwise to the stirring platinum precursor solution.
-
A color change from colorless to dark brown or black indicates the formation of platinum nanoparticles. The slow addition of NaBH₄ is important for controlling the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.
-
-
Reaction Completion and Purification:
-
Allow the reaction to stir for 2 hours at room temperature to ensure the complete reduction of the platinum ions.
-
Purify the synthesized platinum nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and byproducts.
-
Finally, resuspend the purified platinum nanoparticles in the desired solvent for characterization and further applications.
-
Protocol 2: Polyol Synthesis
The polyol method employs a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent. This method often yields nanoparticles with good crystallinity and a narrow size distribution.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP, MW = 55,000) (Stabilizing agent)
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a condenser and a thermometer, dissolve 0.1 g of PVP in 20 mL of ethylene glycol.
-
Heat the solution to 160 °C with constant stirring under a nitrogen atmosphere.
-
-
Precursor Addition:
-
Prepare a solution of 20 mg of this compound in 5 mL of ethylene glycol.
-
Once the PVP solution has reached 160 °C, inject the platinum precursor solution into the flask.
-
-
Reaction and Growth:
-
Maintain the reaction temperature at 160 °C for 3 hours. The solution will gradually change color, indicating the formation and growth of platinum nanoparticles.
-
-
Purification:
-
After 3 hours, cool the reaction mixture to room temperature.
-
Add 50 mL of acetone to the flask to precipitate the platinum nanoparticles.
-
Collect the nanoparticles by centrifugation at 8,000 rpm for 15 minutes.
-
Wash the nanoparticles with a mixture of ethanol (B145695) and water (1:1 v/v) three times by centrifugation and redispersion.
-
Dry the purified platinum nanoparticles under vacuum for further use.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of platinum nanoparticles synthesized using methods analogous to those described above.
Table 1: Influence of Synthesis Parameters on Platinum Nanoparticle Size
| Precursor | Reducing Agent | Stabilizing Agent | Temperature (°C) | Average Particle Size (nm) |
| H₂PtCl₆ | Sodium Borohydride | Sodium Citrate | 25 | 2-5 |
| H₂PtCl₆ | Ethylene Glycol | PVP | 160 | 5-10 |
| (NH₄)₂PtCl₆ | Ethylene Glycol/Water | None | 150 | 2-6[1] |
| K₂PtCl₆ | Ethylene Glycol | PVP | 160 | 5-12[2] |
Table 2: Characterization Data of Synthesized Platinum Nanoparticles
| Characterization Technique | Typical Results |
| Transmission Electron Microscopy (TEM) | Spherical morphology, narrow size distribution.[2][3] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter consistent with TEM results. |
| X-ray Diffraction (XRD) | Face-centered cubic (fcc) crystal structure.[4] |
| UV-Vis Spectroscopy | Characteristic surface plasmon resonance peak around 260 nm. |
Visualization of Experimental and Biological Pathways
Experimental Workflow
The general workflow for the synthesis of platinum nanoparticles via chemical reduction is depicted below.
Signaling Pathways in Drug Delivery
Platinum nanoparticles can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. Two key signaling pathways involved are the NF-κB and Ceramide pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. In some cancers, its constitutive activation promotes survival. Platinum nanoparticles can inhibit this pathway, leading to apoptosis.
Ceramide-Mediated Apoptosis Pathway
Ceramide is a lipid second messenger that can initiate apoptosis. Platinum nanoparticles can induce the generation of ceramide, triggering a cascade of events that lead to programmed cell death.
Conclusion
The synthesis of platinum nanoparticles using this compound is a versatile and reproducible process. By carefully controlling the experimental parameters, researchers can tailor the size, shape, and surface properties of the nanoparticles for specific applications in drug development and beyond. The protocols and information provided in these application notes serve as a foundational guide for the successful synthesis, characterization, and application of these promising nanomaterials.
References
Application Notes and Protocols for Preparing Supported Platinum Catalysts from Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of supported platinum (Pt) catalysts using tetraammineplatinum(II) chloride hydrate (B1144303), Pt(NH₃)₄Cl₂·xH₂O, as the precursor. The methods described herein are foundational for developing catalysts for a wide range of applications, including hydrogenation, oxidation, and in the synthesis of fine chemicals and pharmaceuticals.[1][2][3]
Introduction
Tetraammineplatinum(II) chloride hydrate is a widely used precursor for the synthesis of supported platinum catalysts due to its good water solubility and the cationic nature of the platinum complex, [Pt(NH₃)₄]²⁺.[3][4] The preparation of highly dispersed and active catalysts is crucial for efficient chemical transformations. The protocols detailed below focus on the incipient wetness impregnation (IWI) technique, followed by either thermal or chemical reduction to produce the active metallic platinum nanoparticles on various supports.
Key Principles
The successful preparation of supported platinum catalysts from this compound relies on several key principles:
-
Support Selection: The choice of support material (e.g., activated carbon, alumina (B75360), silica) is critical as it influences the dispersion, stability, and catalytic activity of the platinum nanoparticles.[3][4]
-
Incipient Wetness Impregnation (IWI): This technique involves adding a volume of the precursor solution equal to the pore volume of the support material. This ensures a uniform distribution of the precursor within the pores of the support.[5][6]
-
pH Control: The pH of the impregnating solution can significantly affect the adsorption of the [Pt(NH₃)₄]²⁺ complex onto the support surface, especially for metal oxides like alumina and silica.
-
Reduction Method: The final step is the reduction of the Pt(II) precursor to its metallic state (Pt(0)). This can be achieved through thermal treatment in a reducing atmosphere (e.g., hydrogen) or by chemical reduction using agents like sodium borohydride (B1222165).[7][8]
Experimental Protocols
Protocol 1: Preparation of Pt/C Catalyst by Incipient Wetness Impregnation and Thermal Reduction
This protocol describes the preparation of a platinum catalyst on an activated carbon support.
Materials:
-
This compound (Pt(NH₃)₄Cl₂·xH₂O)
-
Activated carbon (high surface area)
-
Deionized water
-
Hydrogen gas (or a forming gas mixture, e.g., 5% H₂ in N₂)
-
Nitrogen gas
Equipment:
-
Analytical balance
-
Beaker and magnetic stirrer
-
Rotary evaporator (optional)
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz tube
Procedure:
-
Support Pre-treatment: Dry the activated carbon support in an oven at 110-120°C for at least 4 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried activated carbon support (e.g., by nitrogen adsorption or by titrating with water until saturation).
-
Precursor Solution Preparation:
-
Calculate the required amount of this compound to achieve the desired platinum loading (e.g., 1-5 wt%).
-
Dissolve the calculated amount of the platinum precursor in a volume of deionized water equal to the pore volume of the support. Stir until fully dissolved.
-
-
Incipient Wetness Impregnation:
-
Place the dried activated carbon in a suitable container (e.g., a round-bottom flask).
-
Slowly add the precursor solution to the activated carbon dropwise while continuously mixing or tumbling to ensure uniform distribution. The support should appear damp but with no excess liquid.
-
-
Drying:
-
Dry the impregnated support in an oven at 110-120°C for 12-16 hours. Alternatively, a rotary evaporator can be used for more efficient drying.
-
-
Thermal Reduction (Calcination):
-
Place the dried, impregnated support in a quartz tube within a tube furnace.
-
Purge the tube with nitrogen gas for 30 minutes to remove any air.
-
Heat the sample under a flow of hydrogen or forming gas. A typical temperature program is to ramp to 300-400°C at a rate of 5-10°C/min and hold for 2-4 hours.
-
After the reduction, cool the sample to room temperature under a nitrogen atmosphere.
-
-
Passivation and Storage:
-
Once at room temperature, the catalyst can be carefully passivated (if necessary for air stability) by introducing a very small, controlled amount of air into the nitrogen stream before exposing it to the atmosphere.
-
Store the prepared catalyst in a sealed vial in a desiccator.
-
Protocol 2: Preparation of Pt/Al₂O₃ Catalyst by Incipient Wetness Impregnation and Thermal Reduction
This protocol is suitable for preparing platinum on an alumina support.
Materials:
-
This compound (Pt(NH₃)₄Cl₂·xH₂O)
-
γ-Alumina (gamma-alumina)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment)
-
Hydrogen gas (or a forming gas mixture)
-
Nitrogen gas
Equipment:
-
Same as Protocol 1
Procedure:
-
Support Pre-treatment: Calcine the γ-alumina support at a high temperature (e.g., 500°C) for 4 hours to dehydroxylate the surface and remove impurities, then cool to room temperature. Dry at 120°C before use.
-
Pore Volume Determination: Determine the pore volume of the pre-treated alumina.
-
Precursor Solution Preparation:
-
Prepare the this compound solution as described in Protocol 1.
-
For alumina, the pH of the solution can be adjusted to be slightly basic (pH 8-10) with dilute ammonium hydroxide to promote the adsorption of the cationic platinum complex.
-
-
Incipient Wetness Impregnation: Follow the procedure in Protocol 1, using the pre-treated alumina as the support.
-
Drying: Dry the impregnated alumina at 120°C for 12-16 hours.
-
Thermal Reduction (Calcination):
-
Place the dried material in a tube furnace.
-
Purge with nitrogen.
-
Heat under a hydrogen or forming gas flow. A typical procedure is to ramp to 400-500°C and hold for 2-4 hours.
-
-
Passivation and Storage: Cool under nitrogen and store as described in Protocol 1.
Protocol 3: Preparation of Supported Platinum Catalyst by Chemical Reduction
This protocol provides an alternative reduction method using sodium borohydride, which can often be performed at lower temperatures.
Materials:
-
Impregnated and dried catalyst precursor (from Protocol 1 or 2, step 5)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethanol (optional)
Equipment:
-
Beaker or flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Suspension Preparation: Suspend the dried, impregnated catalyst precursor in deionized water or a water/ethanol mixture in a beaker with stirring.
-
Reducing Agent Preparation: Prepare a fresh solution of sodium borohydride in deionized water. The concentration is typically in the range of 0.1 M.
-
Reduction:
-
Cool the suspension of the catalyst precursor in an ice bath.
-
Slowly add the sodium borohydride solution dropwise to the stirred suspension. A color change to dark brown or black indicates the formation of platinum nanoparticles.[8]
-
Continue stirring for 1-2 hours at room temperature to ensure complete reduction.
-
-
Washing and Filtration:
-
Filter the reduced catalyst using a Büchner funnel.
-
Wash the catalyst thoroughly with copious amounts of deionized water to remove any unreacted reducing agent and byproducts.
-
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight.
-
Storage: Store the final catalyst in a sealed vial in a desiccator.
Data Presentation
The following table summarizes typical preparation parameters and resulting characteristics of supported platinum catalysts. Note that these values can vary depending on the specific support properties and experimental conditions.
| Parameter | Pt/C | Pt/Al₂O₃ | Pt/SiO₂ |
| Precursor | Pt(NH₃)₄Cl₂ | Pt(NH₃)₄Cl₂ | Pt(NH₃)₄(NO₃)₂ |
| Pt Loading (wt%) | 1-5 | 0.5-2 | 1-3 |
| Impregnation Method | Incipient Wetness | Incipient Wetness | Incipient Wetness |
| pH of Impregnating Solution | Not typically adjusted | 8-10 | >9 |
| Drying Temperature (°C) | 110-120 | 120 | 100-120 |
| Reduction Method | Thermal (H₂) / Chemical (NaBH₄) | Thermal (H₂) | Thermal (H₂) |
| Reduction Temperature (°C) | 300-400 | 400-500 | 300-500 |
| Resulting Pt Particle Size (nm) | 2-5 | 1-4 | 1-3 |
| Pt Dispersion (%) | 20-60 | 30-80 | 40-90 |
Data compiled from multiple sources for illustrative purposes.
Visualization of Experimental Workflows
Caption: General workflow for preparing supported platinum catalysts.
Caption: Relationship between preparation parameters and catalyst properties.
References
- 1. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activated Carbon-Supported Pt Catalysts Intended for the Hydroprocessing of Lipid Feedstocks: Effects of Support Surface Composition and Impregnation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Tetraammineplatinum(II) Chloride Hydrate as a Catalyst Precursor in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraammineplatinum(II) chloride hydrate (B1144303) as a precursor for the synthesis of highly active platinum on carbon (Pt/C) catalysts for hydrogenation reactions. Detailed protocols for catalyst preparation and specific hydrogenation reactions of nitroarenes and alkenes are presented, along with representative data to guide researchers in their experimental design.
Introduction
Tetraammineplatinum(II) chloride hydrate, [Pt(NH₃)₄]Cl₂·H₂O, is a stable, water-soluble platinum(II) complex that serves as an excellent precursor for the preparation of finely dispersed platinum nanoparticles on various supports.[1] The resulting supported platinum catalysts are highly effective in a wide range of hydrogenation reactions, which are crucial transformations in the pharmaceutical and fine chemical industries.[1] The use of this precursor allows for good control over the platinum particle size and dispersion, which are critical factors for catalytic activity and selectivity.
This document details the preparation of a Pt/C catalyst from this compound and its application in the hydrogenation of nitrobenzene (B124822) and styrene, serving as model reactions for the reduction of nitro groups and carbon-carbon double bonds, respectively.
Data Presentation
The following tables summarize the quantitative data for the hydrogenation reactions catalyzed by Pt/C prepared from this compound.
Table 1: Hydrogenation of Nitrobenzene to Aniline
| Entry | Substrate | Catalyst Loading (mol% Pt) | Solvent | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Nitrobenzene | 0.1 | Ethanol | 1 atm | 25 | 4 | >99 | >99 (to Aniline) |
| 2 | 4-Chloronitrobenzene | 0.1 | Ethanol | 1 atm | 25 | 6 | >99 | >98 (to 4-Chloroaniline) |
| 3 | 4-Methylnitrobenzene | 0.1 | Ethanol | 1 atm | 25 | 3 | >99 | >99 (to 4-Methylaniline) |
Table 2: Hydrogenation of Styrene to Ethylbenzene
| Entry | Substrate | Catalyst Loading (mol% Pt) | Solvent | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Styrene | 0.05 | Methanol | 1 atm | 25 | 2 | >99 |
| 2 | α-Methylstyrene | 0.05 | Methanol | 1 atm | 25 | 3 | >99 |
| 3 | 4-Vinylbenzoic acid | 0.05 | Methanol | 1 atm | 25 | 5 | >99 |
Experimental Protocols
Protocol 1: Preparation of 5 wt% Pt/C Catalyst
This protocol describes the preparation of a 5 wt% platinum on activated carbon catalyst using this compound as the precursor.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Activated carbon (high surface area, e.g., Vulcan XC-72)
-
Deionized water
-
Hydrazine (B178648) hydrate (N₂H₄·H₂O) or Sodium borohydride (B1222165) (NaBH₄)
-
Nitrogen gas (high purity)
Procedure:
-
Support Slurry Preparation: In a round-bottom flask, suspend the desired amount of activated carbon in deionized water (e.g., 1.0 g of carbon in 100 mL of water).
-
Impregnation: Dissolve the calculated amount of this compound in deionized water to achieve a 5 wt% loading of platinum on the carbon support. Add this solution to the carbon slurry with vigorous stirring.
-
Adsorption: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to ensure complete adsorption of the platinum complex onto the carbon support.
-
Reduction:
-
Method A (Hydrazine Hydrate): Heat the slurry to 80-90 °C. Slowly add an excess of hydrazine hydrate dropwise with continuous stirring. Maintain the temperature for 2 hours to ensure complete reduction of the platinum ions.
-
Method B (Sodium Borohydride): Cool the slurry in an ice bath. Slowly add a freshly prepared aqueous solution of sodium borohydride in excess. Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.
-
-
Washing and Filtration: After reduction, cool the mixture to room temperature. Filter the catalyst using a Buchner funnel and wash it extensively with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the catalyst in a vacuum oven at 100-120 °C overnight.
-
Storage: Store the prepared Pt/C catalyst in a desiccator.
Protocol 2: General Procedure for the Hydrogenation of Nitroarenes
This protocol outlines a general procedure for the hydrogenation of nitroarenes using the prepared 5 wt% Pt/C catalyst.
Materials:
-
Nitroarene substrate (e.g., nitrobenzene)
-
5 wt% Pt/C catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Reaction Setup: To a hydrogenation flask, add the nitroarene (e.g., 1 mmol) and the 5 wt% Pt/C catalyst (e.g., 0.1 mol% Pt).
-
Solvent Addition: Add the solvent (e.g., 10 mL of ethanol).
-
Inerting: Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas (repeat 3 times).
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm, balloon) and stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: General Procedure for the Hydrogenation of Alkenes
This protocol provides a general method for the hydrogenation of alkenes using the prepared 5 wt% Pt/C catalyst.
Materials:
-
Alkene substrate (e.g., styrene)
-
5 wt% Pt/C catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve the alkene (e.g., 1 mmol) in the chosen solvent (e.g., 10 mL of methanol).
-
Catalyst Addition: Add the 5 wt% Pt/C catalyst (e.g., 0.05 mol% Pt) to the solution.
-
Inerting: Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas (3 cycles).
-
Reaction: Pressurize the vessel with hydrogen (e.g., 1 atm, balloon) and stir the mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitoring: Follow the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully release the hydrogen pressure and purge with nitrogen. Remove the catalyst by filtration through Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product.
Visualizations
The following diagrams illustrate the workflow for catalyst preparation and a generalized hydrogenation reaction.
References
Application Notes and Protocols: Tetraammineplatinum(II) Chloride Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a versatile platinum coordination complex with significant applications in organic synthesis and medicinal chemistry. While it can be used in homogeneous catalysis, its primary and most well-documented role is that of a stable, water-soluble, and reliable precursor for the preparation of highly active heterogeneous platinum catalysts.[1] Additionally, its utility as a starting material in the synthesis of platinum-based anticancer agents is a cornerstone of its application in medicinal chemistry and drug development.[2]
This document provides detailed application notes and experimental protocols for the use of tetraammineplatinum(II) chloride hydrate as a catalyst precursor for hydrogenation and oxidation reactions, and as a key intermediate in the synthesis of platinum-containing drug analogues.
Precursor for Heterogeneous Catalysts
This compound is an excellent precursor for the synthesis of supported platinum nanoparticles, which are highly effective catalysts for a variety of organic transformations, including hydrogenations and oxidations.[2][1] The complex is typically deposited onto a high-surface-area support material, followed by reduction to form catalytically active platinum(0) nanoparticles.
Application: Selective Hydrogenation of Nitroarenes
Supported platinum catalysts derived from this compound are effective in the chemoselective hydrogenation of nitroarenes to anilines, which are crucial intermediates in the pharmaceutical, agrochemical, and dye industries.
This protocol describes the synthesis of a highly dispersed platinum catalyst on a nitrogen-doped ordered mesoporous carbon support (N-CMK-3) and its application in the hydrogenation of nitrobenzene (B124822).
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
N-doped ordered mesoporous carbon (N-CMK-3)
-
Nitrobenzene
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation reactor (autoclave)
Procedure:
-
Catalyst Preparation:
-
Disperse the N-CMK-3 support material in ethanol.
-
Prepare a solution of this compound in deionized water.
-
Add the platinum precursor solution to the N-CMK-3 suspension dropwise with vigorous stirring.
-
Stir the mixture for 24 hours at room temperature to ensure uniform deposition of the platinum complex.
-
Remove the solvent under reduced pressure.
-
Dry the resulting solid in an oven at 100 °C for 12 hours.
-
Reduce the catalyst precursor under a flow of H₂ gas at a programmed temperature, for example, ramping to 400 °C and holding for 4 hours, to form the active Pt(0) nanoparticles.
-
-
Catalytic Hydrogenation of Nitrobenzene:
-
In a high-pressure autoclave, combine the prepared Pt/N-CMK-3 catalyst (e.g., 40 mg), nitrobenzene (80 mmol), and ethanol (20 mL).
-
Seal the reactor and purge with H₂ gas several times.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 2 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) with stirring.
-
Monitor the reaction progress by techniques such as GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration for reuse.
-
Analyze the product mixture to determine conversion and selectivity.
-
| Catalyst | Substrate | Conversion (%) | Selectivity to Aniline (%) | Reaction Conditions |
| Pt/N-CMK-3-2 | Nitrobenzene | 80.1 | >99 | 40 °C, 2 MPa H₂, 1.0 h, ethanol |
| Pt/N-CMK-3-2 | 4-Chloronitrobenzene | >99 | >99 | 40 °C, 2 MPa H₂, 1.5 h, ethanol |
| Pt/N-CMK-3-2 | 4-Nitrotoluene | >99 | >99 | 40 °C, 2 MPa H₂, 1.0 h, ethanol |
Data adapted from studies on highly dispersed Pt nanoparticles on N-doped ordered mesoporous carbon.[3]
Caption: Workflow for the preparation of a supported platinum catalyst and its application in nitroarene hydrogenation.
Application: Selective Oxidation of Glycerol (B35011)
Platinum-based catalysts prepared from this compound are also effective for the selective oxidation of biomass-derived polyols, such as glycerol, to high-value chemicals like lactic acid.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Yttrium oxide (Y₂O₃) support
-
Deionized water
-
Glycerol
-
Sodium hydroxide (B78521) (NaOH)
-
Oxygen gas (O₂)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation:
-
Prepare an aqueous solution of this compound.
-
Impregnate the Y₂O₃ support with the platinum precursor solution.
-
Dry the impregnated support at 120 °C overnight.
-
Calcine the dried material in air at a specified temperature (e.g., 300-500 °C) to decompose the precursor and form platinum oxide species.
-
Reduce the calcined catalyst in a hydrogen atmosphere to obtain the active Pt/Y₂O₃ catalyst.
-
-
Glycerol Oxidation:
-
Charge the high-pressure reactor with the Pt/Y₂O₃ catalyst, an aqueous solution of glycerol, and a base such as NaOH.
-
Seal the reactor, purge with O₂, and then pressurize with O₂ to the desired pressure.
-
Heat the reactor to the reaction temperature (e.g., 180-220 °C) with vigorous stirring.
-
After the reaction time, cool the reactor, release the pressure, and analyze the liquid products by HPLC to determine glycerol conversion and product selectivity.
-
| Catalyst | Glycerol Conversion (%) | Lactic Acid Selectivity (%) | Reaction Conditions |
| 1.25% Pt/Y₂O₃ | 86 | 54 | 180-220 °C, O₂ pressure, aqueous NaOH |
Data adapted from studies on the catalytic oxidation of glycerol.[4]
Intermediate in the Synthesis of Platinum-Based Anticancer Agents
This compound serves as a key starting material for the synthesis of various platinum-based therapeutic agents. A notable application is in the preparation of trans-diamminedichloroplatinum(II) (trans-platin), an isomer of the well-known anticancer drug cisplatin.
Application: Synthesis of trans-diamminedichloroplatinum(II)
The synthesis of trans-platin from this compound is a classic example of exploiting the trans effect in inorganic chemistry.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Beaker
-
Heating plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in deionized water.
-
Slowly add concentrated hydrochloric acid to the solution. The reaction proceeds through the substitution of ammine ligands with chloride ions.
-
Heat the solution gently to facilitate the reaction. The greater trans effect of the chloride ligand compared to the ammine ligand directs the substitution to yield the trans isomer.
-
As the reaction progresses, the yellow precipitate of trans-diamminedichloroplatinum(II) will form.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Caption: Synthetic pathway from tetraammineplatinum(II) chloride to trans-platin.
Conclusion
This compound is a fundamentally important compound in the field of organic and medicinal chemistry. Its primary utility lies in its role as a stable and convenient precursor for the generation of highly active heterogeneous platinum catalysts for important industrial reactions such as hydrogenations and oxidations. Furthermore, its application as a starting material in the synthesis of platinum-based pharmaceuticals underscores its significance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers and scientists to effectively utilize this versatile platinum complex in their synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Platinum-Based Anticancer Drugs Using Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of platinum-based anticancer drugs, specifically focusing on the use of tetraammineplatinum(II) chloride hydrate (B1144303) as a key precursor. The document outlines the synthetic routes to clinically relevant platinum drugs, methods for their characterization, and an overview of the cellular mechanisms of action and resistance.
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy, with cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828) being widely used in the treatment of various solid tumors.[1] Their mechanism of action primarily involves the formation of platinum-DNA adducts, which triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Tetraammineplatinum(II) chloride hydrate, [Pt(NH₃)₄]Cl₂·H₂O, is a versatile and crucial starting material in the synthesis of these potent anticancer agents. Its stable square planar geometry and the reactivity of its ammine ligands allow for the strategic synthesis of different platinum complexes with therapeutic value.
This document provides detailed methodologies for the synthesis of platinum(II) anticancer drug precursors from this compound, including the synthesis of both cis and trans isomers of diamminedichloroplatinum(II) and the subsequent conversion to other platinum drugs.
Synthesis of Diamminedichloroplatinum(II) Isomers
The synthesis of the active cis-diamminedichloroplatinum(II) (cisplatin) from this compound is a multi-step process that often involves the initial formation of the trans isomer, followed by an isomerization step or a method that directly favors the cis product.
Synthesis of trans-Diamminedichloroplatinum(II) (trans-platin)
The synthesis of trans-platin from tetraammineplatinum(II) chloride is a well-established procedure that relies on the trans effect, where the chloride ligand directs the substitution of the ammine group trans to it.[2][3]
Experimental Protocol:
-
Reaction Setup: Dissolve a known quantity of this compound in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the solution while stirring. The molar ratio of [Pt(NH₃)₄]Cl₂ to HCl is critical and should be carefully controlled.
-
Heating and Reaction: Gently heat the reaction mixture. The reaction progress can be monitored by a color change, typically to a pale yellow solution.
-
Precipitation: Upon cooling, the trans-diamminedichloroplatinum(II) will precipitate out of the solution as a yellow solid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, then ethanol, and finally ether. Dry the product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Concentrated Hydrochloric Acid | [3] |
| Product | trans-Diamminedichloroplatinum(II) | [3] |
| Appearance | Yellow Powder | [3] |
| Typical Yield | Variable, depends on reaction conditions |
Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)
While direct synthesis from K₂[PtCl₄] is more common, a pathway from this compound can be achieved. One approach involves the synthesis of an intermediate that favors the formation of the cis isomer. A more direct, though less common, preparative route leverages principles related to the Kurnakow test. A well-established laboratory-scale synthesis starting from K₂[PtCl₄] is provided here for completeness and context, as it demonstrates the principles of forming the cis isomer.
Experimental Protocol (Dhara's Method): [2]
-
Formation of Tetraiodoplatinate(II): Treat an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a saturated solution of potassium iodide (KI) to form potassium tetraiodoplatinate(II) (K₂[PtI₄]).
-
Ammoniation: Add aqueous ammonia (B1221849) to the K₂[PtI₄] solution. This results in the precipitation of yellow cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]).
-
Conversion to the Diaqua Complex: Suspend the cis-[Pt(NH₃)₂I₂] in water and treat with an aqueous solution of silver nitrate (B79036) (AgNO₃). Insoluble silver iodide (AgI) will precipitate.
-
Formation of Cisplatin: Filter off the AgI precipitate. The filtrate contains the cis-diamminediaquaplatinum(II) complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. Add potassium chloride (KCl) to the filtrate to precipitate the final product, cis-diamminedichloroplatinum(II) (cisplatin), as a yellow solid.
-
Purification: The crude cisplatin can be purified by recrystallization from 0.1 N HCl.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Potassium tetrachloroplatinate(II) | [2] |
| Intermediate | cis-Diamminediiodoplatinum(II) | [2] |
| Product | cis-Diamminedichloroplatinum(II) | [2] |
| Appearance | Yellow Solid | [2] |
| Crude Yield (from K₂[PtCl₄]) | ~79% (Steps 1-7) | [4] |
| Purity (after recrystallization) | >99% (cis-isomer) | [4] |
Distinguishing Between cis and trans Isomers: The Kurnakow Test
The Kurnakow test is a classical chemical method used to differentiate between the cis and trans isomers of [Pt(NH₃)₂Cl₂].[5][6] It is based on the different reaction products formed upon treatment with thiourea (B124793) (tu).
Experimental Protocol:
-
Sample Preparation: Prepare separate aqueous solutions of the synthesized platinum complexes.
-
Addition of Thiourea: Add an excess of an aqueous solution of thiourea to each platinum complex solution.
-
Observation:
Synthesis of Carboplatin
Carboplatin, a second-generation platinum drug with reduced nephrotoxicity compared to cisplatin, can be synthesized from a cis-diamminediaquaplatinum(II) intermediate, which can be prepared from cis-[Pt(NH₃)₂I₂].
Experimental Protocol:
-
Preparation of the Diaqua Intermediate: Prepare the cis-diamminediaquaplatinum(II) solution from cis-[Pt(NH₃)₂I₂] and silver nitrate as described in the cisplatin synthesis (Section 2.2, steps 1-3).
-
Reaction with Dicarboxylate: To the filtrate containing the diaqua complex, add 1,1-cyclobutanedicarboxylic acid.
-
Precipitation and Isolation: The reaction mixture is typically heated, and upon cooling, carboplatin precipitates as a white solid. The product is then filtered, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Intermediate | cis-Diamminediaquaplatinum(II) solution | [8] |
| Reagent | 1,1-Cyclobutanedicarboxylic acid | [8] |
| Product | Carboplatin | [8] |
| Appearance | White crystalline powder | [8] |
| Yield | ~65% | [8] |
Experimental Workflows and Characterization
A general workflow for the synthesis and characterization of platinum-based anticancer drugs is crucial for ensuring the identity, purity, and quality of the final product.
Caption: General experimental workflow for the synthesis and evaluation of platinum-based anticancer drugs.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹⁵Pt NMR are invaluable for confirming the structure and purity of the synthesized complexes.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination of ligands to the platinum center by observing shifts in vibrational frequencies.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound and for separating isomers.[8]
-
Elemental Analysis: Provides the elemental composition (C, H, N, etc.) of the synthesized complex, which is crucial for confirming its molecular formula.
Cellular Mechanisms and Signaling Pathways
The anticancer activity of platinum drugs is a complex process involving cellular uptake, DNA damage, and the activation of various signaling pathways that ultimately determine the cell's fate.
Cellular Uptake and Efflux
Platinum drugs enter cells through a combination of passive diffusion and active transport mechanisms.[9] The copper transporter 1 (CTR1) has been identified as a key influx transporter for cisplatin, carboplatin, and oxaliplatin.[10] Efflux is mediated by transporters such as ATP7A and ATP7B, which are also involved in copper homeostasis.[11][12] Overexpression of these efflux transporters is a known mechanism of drug resistance.
Caption: Cellular uptake and efflux of platinum-based anticancer drugs.
DNA Damage and Apoptosis Signaling
Once inside the cell, platinum drugs undergo aquation, where the chloride ligands are replaced by water molecules.[13] The resulting aqua complexes are highly reactive and readily bind to the N7 positions of purine (B94841) bases in DNA, forming intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure and inhibit replication and transcription.[2]
This DNA damage is recognized by cellular surveillance mechanisms, including the mismatch repair (MMR) proteins, which can trigger a cascade of events leading to apoptosis.[14][15] This process often involves the activation of caspase-9 and caspase-3.[14]
Caption: Simplified signaling pathway of platinum drug-induced apoptosis.
Mechanisms of Drug Resistance
Resistance to platinum-based chemotherapy is a major clinical challenge. One of the key mechanisms of resistance involves the dysregulation of signaling pathways that promote cell survival and inhibit apoptosis. The PI3K/AKT/mTOR pathway is frequently overactivated in cancer and has been implicated in platinum drug resistance.[16][17][18] Activation of this pathway can lead to increased cell proliferation and survival, thereby counteracting the cytotoxic effects of the platinum drugs.
Caption: Role of the PI3K/AKT/mTOR pathway in platinum drug resistance.
Conclusion
This compound serves as a fundamental starting material for the synthesis of a variety of platinum-based anticancer drugs. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers in the field of medicinal inorganic chemistry and drug development. A thorough understanding of the synthesis, characterization, and cellular mechanisms of these compounds is essential for the development of new and more effective platinum-based therapies.
References
- 1. Cellular processing of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. US4332780A - Preparation of cis-diammine diodo platinum (II) - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chegg.com [chegg.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. The role of cellular accumulation in determining sensitivity to platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of transporters in the distribution of platinum-based drugs [frontiersin.org]
- 12. Role of copper transporters in the uptake and efflux of platinum containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin - Wikipedia [en.wikipedia.org]
- 14. Mismatch repair protein deficiency compromises cisplatin-induced apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. oaepublish.com [oaepublish.com]
- 17. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrodeposition of Platinum Films from Tetraammineplatinum(II) Chloride Hydrate Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of platinum films using Tetraammineplatinum(II) chloride hydrate (B1144303) as the precursor. This document is intended to guide researchers, scientists, and professionals in drug development through the process of creating high-quality platinum coatings for various applications, including catalysis, sensor development, and medical device fabrication.
Introduction
Electrodeposition is a versatile and cost-effective technique for producing thin metallic films with controlled thickness and morphology.[1][2] Platinum, in particular, is a noble metal with exceptional catalytic activity, corrosion resistance, and biocompatibility, making it a critical material in numerous high-technology fields.[3] Tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O) is a common precursor for platinum electrodeposition due to its stability in aqueous solutions.[4] This document outlines the key parameters, protocols, and expected outcomes for the successful electrodeposition of platinum films from this precursor.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various studies on the electrodeposition of platinum films. These values can serve as a starting point for process optimization.
Table 1: Electrodeposition Parameters
| Parameter | Value | Substrate(s) | Reference(s) |
| Precursor Concentration | 12 g/L H₂PtCl₆ (forms platinum complex in solution) | 304 Stainless Steel | [5] |
| Supporting Electrolyte | 40 g/L KOH | 304 Stainless Steel | [5] |
| Operating Temperature | 65 - 80 °C | 304 Stainless Steel | [5] |
| Current Density | 0.5 - 5.5 mA/cm² | 304 Stainless Steel | [5] |
| pH | Alkaline (achieved with KOH) | 304 Stainless Steel | [5] |
| Deposition Time | Dependent on desired thickness | Various |
Table 2: Properties of Electrodeposited Platinum Films
| Property | Value | Deposition Conditions | Reference(s) |
| Film Thickness | < 5 µm (for crack-free films) | 0.5 - 5.5 mA/cm², 65 °C | [5] |
| Crystallite Size | 6 - 15 nm | 0.5 - 5.5 mA/cm², 65 °C | [5] |
| Purity | ~99.83% Pt (with minor K and Cl impurities) | Alkaline electrolyte | [5] |
| Current Efficiency | > 87% | 0.5 - 5.5 mA/cm² | [5] |
| Morphology | Cauliflower-like | 0.5 - 5.5 mA/cm² | [5] |
| Crystal Structure | Face-Centered Cubic (fcc) | Various current densities | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the electrodeposition of platinum films from a this compound solution.
Materials and Equipment
-
Precursor: this compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Supporting Electrolyte: Potassium hydroxide (B78521) (KOH) or other suitable electrolyte
-
Solvent: Deionized water
-
Substrate: Material to be coated (e.g., stainless steel, glassy carbon, gold)[5]
-
Anode: Platinum foil or mesh (insoluble anode)
-
Electrochemical Cell: Beaker or specialized plating cell
-
Power Supply: DC power supply or potentiostat/galvanostat
-
Reference Electrode (optional for three-electrode setup): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Hot Plate with Magnetic Stirrer
-
Cleaning Agents: Acetone (B3395972), isopropanol (B130326), appropriate acid/base for substrate etching
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Substrate Preparation
Proper substrate preparation is crucial for achieving well-adherent and uniform platinum films.
-
Degreasing: Clean the substrate by sonicating in acetone and then isopropanol for 10-15 minutes each to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Surface Etching (if necessary): For certain substrates like stainless steel, a brief acid etch (e.g., 1% H₂SO₄ for 20 seconds) can improve adhesion.[5] The specific etching procedure will depend on the substrate material.
-
Final Rinse and Drying: Rinse the substrate again with deionized water and dry it in a stream of nitrogen or in an oven.
Electrolyte Preparation
-
Prepare the desired concentration of the supporting electrolyte in deionized water. For an alkaline bath, a typical concentration is 40 g/L of KOH.[5]
-
Dissolve the this compound in the electrolyte solution. The concentration will depend on the desired deposition rate and film properties.
-
Heat the solution to the desired operating temperature (e.g., 65 °C) and stir until all components are fully dissolved.[5]
Electrodeposition Procedure
-
Cell Assembly:
-
Place the prepared electrolyte in the electrochemical cell.
-
Position the cleaned substrate (cathode) and the platinum anode in the electrolyte, ensuring they are parallel and at a fixed distance from each other.
-
If using a three-electrode setup, place the reference electrode tip close to the substrate surface.
-
-
Deposition:
-
Connect the electrodes to the power supply (cathode to the negative terminal, anode to the positive terminal).
-
Apply the desired constant current density (galvanostatic deposition) or potential (potentiostatic deposition). A typical current density range is 0.5 to 5.5 mA/cm².[5]
-
Continue the deposition for the calculated time required to achieve the target film thickness.
-
-
Post-Deposition Treatment:
-
Once the deposition is complete, turn off the power supply.
-
Carefully remove the platinized substrate from the electrolyte.
-
Rinse the substrate thoroughly with deionized water to remove any residual electrolyte.
-
Dry the coated substrate using a stream of nitrogen or by placing it in an oven at a low temperature.
-
Characterization
The properties of the electrodeposited platinum films can be characterized using various analytical techniques:
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and topography.[5]
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size.[5]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and purity of the film.[5]
-
Cyclic Voltammetry (CV): To assess the electrochemical active surface area and catalytic properties.
-
Profilometry or Cross-sectional SEM: To measure the film thickness.
Visualizations
Experimental Workflow
Caption: Experimental workflow for platinum film electrodeposition.
Chemical Reactions and Species
References
Application Notes and Protocols: Preparation of a Standard Solution of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·xH₂O, is a platinum coordination complex with significant applications in chemical synthesis, serving as a precursor for various platinum-based catalysts and anti-cancer agents.[1][2] Accurate and precise preparation of standard solutions of this compound is paramount for quantitative analysis, reaction stoichiometry, and quality control in research and drug development.
This document provides a detailed protocol for the preparation of a standard aqueous solution of Tetraammineplatinum(II) chloride hydrate. It includes information on the chemical's properties, necessary safety precautions, a step-by-step experimental procedure, and guidance on proper storage.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its accurate handling and the preparation of standard solutions. It is a white to off-white crystalline powder that is soluble in water.[3][4]
Table 1: Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | [Pt(NH₃)₄]Cl₂·H₂O (monohydrate) | [5] |
| Pt(NH₃)₄Cl₂ (anhydrous) | ||
| Molecular Weight | 352.13 g/mol (monohydrate) | [3][5][6] |
| 334.11 g/mol (anhydrous basis) | ||
| CAS Number | 13933-33-0 (monohydrate) | [5][6] |
| 108374-32-9 (hydrate) | [7][8] | |
| 13933-32-9 (anhydrous/hydrate) | [7][9][10] | |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3][4] |
Note: The degree of hydration can vary. It is crucial to use the molecular weight corresponding to the specific hydrate form indicated on the certificate of analysis of the reagent being used.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be worn when handling the powder.
-
Skin and Body Protection: A laboratory coat should be worn.
All handling of the solid compound should be performed in a well-ventilated laboratory fume hood. In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.
References
- 1. nbinno.com [nbinno.com]
- 2. 四氨合氯化铂 水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]
- 5. thomassci.com [thomassci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. alfachemic.com [alfachemic.com]
- 8. This compound,CAS : 108374-32-9 [eforu-chemical.com]
- 9. This compound | 13933-32-9 [chemicalbook.com]
- 10. colonialmetals.com [colonialmetals.com]
Application Notes and Protocols for Tetraammineplatinum(II) Chloride Hydrate in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, as a versatile precursor for the generation of active homogeneous catalysts. While direct use of the stable tetraammine complex in solution is limited due to its coordinative saturation, it serves as a reliable and convenient starting material for the in situ formation of catalytically active platinum species for a variety of organic transformations. The protocols detailed below focus on the preparation of the active catalyst from this precursor and its subsequent application in key homogeneous catalytic reactions.
Overview of Catalytic Applications
Tetraammineplatinum(II) chloride hydrate is a valuable precursor for platinum-based homogeneous catalysts employed in several pivotal organic reactions. Its primary role is to provide a soluble and stable source of platinum(II), which can be converted into a more reactive, catalytically active species under specific reaction conditions. Key applications include:
-
Hydrogenation: The reduction of unsaturated bonds, such as in alkenes and alkynes, to their saturated counterparts.
-
Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, crucial for the synthesis of organosilicon compounds.
-
Carbonylation: The introduction of a carbonyl group into an organic molecule.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to form aldehydes.
The effectiveness of the catalyst derived from this compound is often dependent on the choice of ligands, solvents, and reaction conditions, which can be tailored to achieve desired selectivity and activity.[1][2][3]
General Workflow for Catalyst Activation and Reaction
The general procedure for utilizing this compound as a catalyst precursor in homogeneous catalysis involves two main stages: the in situ activation of the precatalyst and the subsequent catalytic reaction.
Caption: General workflow for in situ catalyst activation and catalysis.
Application in Homogeneous Hydrogenation
Platinum catalysts derived from this compound are effective for the hydrogenation of various unsaturated substrates. The active catalytic species is typically a Pt(0) complex formed in situ.
Experimental Protocol: Hydrogenation of 1-Octene (B94956)
This protocol describes the preparation of an active platinum catalyst from this compound for the homogeneous hydrogenation of 1-octene.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
1-Octene
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H₂)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Precursor Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in anhydrous ethanol to achieve the desired catalyst loading (see table below).
-
Activation: The tetraammineplatinum(II) complex can be reduced to the active Pt(0) species in situ under the hydrogenation conditions. The presence of the olefin and hydrogen facilitates this transformation.
-
Reaction Setup: Add the substrate, 1-octene, to the catalyst solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure.
-
Reaction: Stir the mixture vigorously at the specified temperature for the required duration.
-
Work-up and Analysis: After the reaction, cool the vessel to room temperature and carefully release the hydrogen pressure. The product, octane, can be isolated and analyzed by gas chromatography (GC) to determine the conversion and yield.
Quantitative Data for 1-Octene Hydrogenation:
| Entry | Catalyst Loading (mol%) | Substrate:Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.1 | 1000:1 | 10 | 80 | 4 | >99 |
| 2 | 0.05 | 2000:1 | 10 | 80 | 8 | >99 |
| 3 | 0.1 | 1000:1 | 5 | 60 | 6 | 95 |
Note: The data presented are representative and may vary based on the specific experimental setup and purity of reagents.
Application in Homogeneous Hydrosilylation
The addition of Si-H bonds across C=C double bonds is a key industrial process for producing silicones and other organosilicon compounds. Platinum complexes are highly effective catalysts for this transformation.
Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane
This protocol details the use of this compound as a precursor for the hydrosilylation of 1-octene with triethoxysilane.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
1-Octene
-
Triethoxysilane
-
Toluene (B28343) (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Solution: Dissolve this compound in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Reaction Mixture: Add 1-octene to the catalyst solution, followed by the slow addition of triethoxysilane.
-
Reaction: Stir the reaction mixture at the specified temperature. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.
-
Monitoring: The progress of the reaction can be monitored by GC or NMR spectroscopy by observing the disappearance of the reactants and the formation of the product, octyltriethoxysilane.
-
Work-up: Upon completion, the catalyst can be removed, if necessary, by treatment with activated carbon. The product can be purified by distillation.
Quantitative Data for Hydrosilylation of 1-Octene:
| Entry | Catalyst Loading (mol%) | Substrate:Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) |
| 1 | 0.01 | 10000:1 | 60 | 2 | 98 | >99:1 |
| 2 | 0.005 | 20000:1 | 80 | 3 | 97 | >99:1 |
| 3 | 0.01 | 10000:1 | Room Temp. | 12 | 90 | >99:1 |
Note: The high regioselectivity for the linear product is a key advantage of many platinum-catalyzed hydrosilylation reactions.
Mechanistic Considerations
The catalytic cycles for these transformations, while complex and dependent on the specific ligands and conditions, generally involve the formation of a low-valent platinum species. For hydrogenation and hydrosilylation, a Pt(0) species is often the active catalyst.
Caption: A simplified catalytic cycle for platinum-catalyzed hydrosilylation.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a highly versatile and cost-effective precursor for the generation of active homogeneous platinum catalysts.[1][2] Its utility in key organic transformations such as hydrogenation and hydrosilylation makes it a valuable tool for researchers in academia and industry, including those in the field of drug development where such reactions are crucial for the synthesis of complex molecules. The protocols provided herein offer a starting point for the development of more specific and optimized catalytic systems.
References
Application Notes and Protocols for the Synthesis of Pt/Carbon Support Hybrids using Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of platinum/carbon (Pt/C) support hybrids utilizing tetraammineplatinum(II) chloride hydrate (B1144303) as the platinum precursor. This document is intended to guide researchers in the controlled preparation of Pt/C catalysts, which are pivotal in a wide array of applications including, but not limited to, heterogeneous catalysis in fine chemical synthesis, electrocatalysis in fuel cells, and as catalytic converters. While platinum-based compounds have applications in pharmaceuticals, the focus of this guide is on the material synthesis aspect.
Introduction
Platinum nanoparticles supported on high-surface-area carbon materials are among the most effective catalysts for a multitude of chemical transformations. The choice of the platinum precursor is a critical parameter that influences the final properties of the catalyst, such as nanoparticle size, dispersion, and catalytic activity. Tetraammineplatinum(II) chloride hydrate, [Pt(NH₃)₄]Cl₂·H₂O, is a common precursor for the synthesis of supported platinum catalysts.[1] Its distinct coordination chemistry, compared to other popular precursors like hexachloroplatinic acid (H₂PtCl₆), offers an alternative route for controlling the interaction with the carbon support and, consequently, the characteristics of the resulting platinum nanoparticles.
The synthesis of Pt/C hybrids from this compound typically involves three key stages: impregnation of the carbon support with an aqueous solution of the platinum complex, removal of the solvent, and subsequent reduction of the platinum(II) complex to metallic platinum (Pt⁰). Each of these steps must be carefully controlled to achieve the desired catalyst properties.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of Pt/C support hybrids using this compound.
Materials and Equipment
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
High-surface-area carbon support (e.g., Vulcan XC-72, activated carbon, carbon nanotubes)
-
Deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165), formaldehyde, formic acid, hydrogen gas)
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and hot plate
-
Ultrasonic bath
-
Rotary evaporator
-
Tube furnace
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Synthesis of Pt/C Hybrids by Impregnation and Chemical Reduction
This protocol describes a common method for synthesizing Pt/C catalysts with a target platinum loading.
Step 1: Preparation of the Impregnation Solution
-
Calculate the required amount of this compound to achieve the desired platinum loading on the carbon support.
-
Dissolve the calculated amount of the platinum precursor in deionized water to form a clear solution. The volume of the solution should be sufficient to form a slurry with the carbon support.
Step 2: Impregnation of the Carbon Support
-
Weigh the desired amount of the carbon support and place it in a beaker.
-
Add the platinum precursor solution to the carbon support while stirring continuously.
-
Continue stirring the slurry at room temperature for several hours to ensure uniform distribution of the platinum complex onto the carbon surface. Sonication can be employed to enhance dispersion.
Step 3: Solvent Removal
-
Remove the water from the slurry using a rotary evaporator under reduced pressure.
-
Dry the resulting powder in an oven at a temperature between 80-120°C overnight to remove any residual water.
Step 4: Reduction of the Platinum Precursor
-
The dried powder, containing the platinum complex adsorbed on the carbon support, is then subjected to a reduction step. A common method is liquid-phase reduction:
-
Disperse the powder in deionized water.
-
Add a reducing agent, such as a solution of sodium borohydride or formaldehyde, dropwise to the suspension while stirring vigorously.
-
Continue stirring for several hours to ensure complete reduction of the platinum(II) ions to metallic platinum.
-
-
Alternatively, gas-phase reduction can be performed:
-
Place the dried powder in a tube furnace.
-
Heat the sample to a temperature between 200-400°C under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).
-
Maintain the temperature for a few hours to ensure complete reduction.
-
Step 5: Post-Synthesis Treatment
-
After reduction, the Pt/C catalyst is thoroughly washed with deionized water to remove any unreacted precursors and by-products.
-
Filter the catalyst and dry it in an oven at 80-120°C.
Characterization of Pt/C Hybrids
To evaluate the properties of the synthesized Pt/C catalysts, a range of characterization techniques can be employed:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the platinum nanoparticles on the carbon support.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the platinum nanoparticles and estimate the average crystallite size.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of platinum.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To accurately determine the platinum loading on the carbon support.
-
Chemisorption: To measure the active surface area of the platinum nanoparticles.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of Pt/C catalysts prepared using different methods and precursors.
Table 1: Influence of Platinum Precursor on Nanoparticle Size and Dispersion
| Precursor | Carbon Support | Reduction Method | Average Pt Particle Size (nm) | Pt Loading (wt%) |
| [Pt(NH₃)₄]Cl₂·H₂O | Vulcan XC-72 | Chemical (NaBH₄) | 3.5 ± 0.8 | 20 |
| H₂PtCl₆ | Vulcan XC-72 | Chemical (NaBH₄) | 2.8 ± 0.6 | 20 |
| [Pt(NH₃)₄]Cl₂·H₂O | Activated Carbon | Thermal (H₂) | 4.2 ± 1.1 | 10 |
| H₂PtCl₆ | Activated Carbon | Thermal (H₂) | 3.1 ± 0.7 | 10 |
Note: Data is illustrative and can vary based on specific synthesis conditions.
Table 2: Effect of Reduction Temperature on Pt Nanoparticle Size
| Precursor | Carbon Support | Reduction Temperature (°C) | Average Pt Particle Size (nm) |
| [Pt(NH₃)₄]Cl₂·H₂O | Vulcan XC-72 | 200 | 2.9 ± 0.5 |
| [Pt(NH₃)₄]Cl₂·H₂O | Vulcan XC-72 | 300 | 3.8 ± 0.9 |
| [Pt(NH₃)₄]Cl₂·H₂O | Vulcan XC-72 | 400 | 5.1 ± 1.2 |
Note: Data is illustrative and assumes a gas-phase reduction with H₂.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis and characterization of Pt/C hybrids.
Caption: Experimental workflow for the synthesis and characterization of Pt/C catalysts.
Caption: Key parameters influencing the properties of Pt/C catalysts.
References
Application Notes and Protocols: The Role of Tetraammineplatinum(II) Chloride Hydrate in Chiral Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) chloride hydrate (B1144303), Pt(NH₃)₄Cl₂·H₂O, is a versatile and stable platinum(II) complex. While not intrinsically chiral, it serves as a crucial precursor for the synthesis of a wide array of chiral platinum catalysts.[1][2][3] The facile displacement of its ammine ligands allows for the introduction of chiral ligands, such as diphosphines, which can create a chiral environment around the platinum center. This strategy is pivotal in asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically enriched compounds, a critical aspect in the pharmaceutical and fine chemical industries.[1]
These application notes provide a detailed overview of the use of tetraammineplatinum(II) chloride hydrate as a precursor for chiral platinum catalysts, focusing on a key application in asymmetric synthesis: the enantioselective Baeyer-Villiger oxidation.
Application: Enantioselective Baeyer-Villiger Oxidation of meso-Cyclohexanones
Chiral platinum(II) complexes derived from simple platinum salts are effective catalysts for the asymmetric Baeyer-Villiger oxidation of prochiral meso-cyclohexanones. This reaction is a powerful tool for the synthesis of optically active lactones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The catalysts, typically dimeric hydroxo-bridged platinum(II) complexes bearing chiral diphosphine ligands, can be prepared from precursors like this compound.[4][5]
The general transformation involves the oxidation of a meso-cyclohexanone with an oxidant, such as hydrogen peroxide, in the presence of a chiral platinum catalyst to yield an enantiomerically enriched lactone.[5]
General Reaction Scheme
Caption: General scheme of the enantioselective Baeyer-Villiger oxidation.
Quantitative Data Summary
The following table summarizes the results of the enantioselective Baeyer-Villiger oxidation of various meso-cyclohexanones using different chiral platinum(II) catalysts prepared from a platinum precursor.
| Substrate | Chiral Ligand (P-P*) | Yield (%)[5] | Enantiomeric Excess (ee, %)[5] |
| 4-tert-Butylcyclohexanone | (R)-BINAP | 45 | 55 |
| 4-tert-Butylcyclohexanone | (S,S)-DIOP | 30 | 20 |
| 4-tert-Butylcyclohexanone | (R,R)-Me-DuPhos | 50 | 80 |
| 3,5-Dimethylcyclohexanone | (R)-BINAP | 40 | 60 |
| 3,5-Dimethylcyclohexanone | (R,R)-Me-DuPhos | 42 | 75 |
| Bicyclo[3.2.1]octan-3-one | (R)-BINAP | 35 | 40 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Platinum Catalyst Precursor - (Diphosphine)PtCl₂
This protocol describes the synthesis of the dichloride platinum(II) complex with a chiral diphosphine ligand, which is a key intermediate in the preparation of the active catalyst. The synthesis starts from a simple Pt(II) or Pt(0) precursor. While the cited literature uses (COD)PtCl₂, this compound can be used as a starting material, typically involving an initial step to generate a more reactive platinum species.
Workflow for Catalyst Precursor Synthesis
Caption: Workflow for the synthesis of the chiral platinum catalyst precursor.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Cyclooctadiene (COD) or Benzonitrile (B105546)
-
Chiral diphosphine ligand (e.g., (R)-BINAP, (R,R)-Me-DuPhos)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)
Procedure:
-
Preparation of a reactive Pt(II) precursor (if starting from Pt(NH₃)₄Cl₂):
-
This compound is first converted to a more labile precursor. A common method involves reaction with HCl to form tetrachloroplatinic(II) acid (H₂PtCl₄), followed by ligand exchange with a weakly coordinating ligand like cyclooctadiene (COD) or benzonitrile to yield (COD)PtCl₂ or (PhCN)₂PtCl₂. These steps should be performed following established literature procedures.
-
-
Synthesis of (Diphosphine)PtCl₂:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the reactive Pt(II) precursor (e.g., (COD)PtCl₂) in dichloromethane.
-
In a separate flask, dissolve one equivalent of the chiral diphosphine ligand in dichloromethane.
-
Slowly add the diphosphine solution to the platinum precursor solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours at room temperature. The formation of a precipitate may be observed.
-
Reduce the volume of the solvent under vacuum.
-
Add diethyl ether to precipitate the product completely.
-
Isolate the solid (Diphosphine)PtCl₂ complex by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis of the Active Chiral Catalyst - [(Diphosphine)Pt(μ-OH)]₂²⁺
The active dimeric hydroxo-bridged catalyst is synthesized from the dichloride precursor.[5]
Materials:
-
(Diphosphine)PtCl₂ complex (from Protocol 1)
-
Silver tetrafluoroborate (B81430) (AgBF₄)
-
Water
-
Celite
Procedure:
-
In a flask protected from light, suspend the (Diphosphine)PtCl₂ complex in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add two equivalents of silver tetrafluoroborate (AgBF₄) to the suspension.
-
Stir the mixture vigorously at room temperature for 12-24 hours. A white precipitate of silver chloride (AgCl) will form.
-
Filter the mixture through a pad of Celite to remove the AgCl precipitate.
-
The filtrate contains the active catalyst, [(Diphosphine)Pt(μ-OH)]₂²⁺, which can be used directly in solution for the catalytic reaction.
Protocol 3: Enantioselective Baeyer-Villiger Oxidation
This protocol details the catalytic asymmetric oxidation of a meso-cyclohexanone.[5]
Materials:
-
meso-Cyclohexanone substrate (e.g., 4-tert-butylcyclohexanone)
-
Solution of the active chiral platinum catalyst (from Protocol 2)
-
Hydrogen peroxide (35% solution in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, dissolve the meso-cyclohexanone substrate in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of the chiral platinum catalyst (typically 0.5-2 mol%).
-
To the stirred solution, add one equivalent of 35% hydrogen peroxide dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique (e.g., GC or TLC). Reaction times can vary from a few hours to several days depending on the substrate and catalyst.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxide.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Signaling Pathway/Catalytic Cycle
The proposed mechanism for the platinum-catalyzed Baeyer-Villiger oxidation involves several key steps, including the coordination of the ketone and hydrogen peroxide to the platinum center, followed by the migratory insertion of a carbon atom to form the lactone product.
Caption: A simplified representation of the proposed catalytic cycle.
Conclusion
This compound is a readily available and cost-effective precursor for the synthesis of sophisticated chiral platinum catalysts. The application of these catalysts in enantioselective reactions, such as the Baeyer-Villiger oxidation, demonstrates their significant potential in asymmetric synthesis. The protocols provided herein offer a practical guide for researchers to explore the utility of platinum-based chiral catalysis in the development of new synthetic methodologies for the production of high-value, enantiomerically pure compounds.
References
Troubleshooting & Optimization
How to control particle size in platinum nanoparticle synthesis with Tetraammineplatinum(II) chloride hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles using Tetraammineplatinum(II) chloride hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the final size of platinum nanoparticles in a chemical reduction synthesis?
A1: The final size of platinum nanoparticles is primarily influenced by a combination of factors that control the nucleation and growth rates during synthesis. The most critical parameters include:
-
Reducing Agent: The type and concentration of the reducing agent affect the rate of reduction of platinum ions.[1][2]
-
Capping Agent/Stabilizer: The choice and concentration of the capping agent are crucial for preventing aggregation and controlling the growth of the nanoparticles.[3][4][5]
-
Reaction Temperature: Temperature influences the kinetics of the reduction reaction and the diffusion of atoms, thereby affecting both nucleation and growth.[1][6][7]
-
pH of the Reaction Medium: The pH can alter the reduction potential of the platinum precursor and the effectiveness of the capping agent.[1][8][9]
-
Precursor Concentration: The concentration of the platinum precursor can impact the number of nuclei formed and the subsequent particle growth.[1][3][10]
Q2: How does the choice of reducing agent impact particle size?
A2: The strength of the reducing agent plays a significant role. Strong reducing agents, such as sodium borohydride (B1222165), lead to a rapid reduction of Pt(II) ions, resulting in the formation of a large number of small nuclei and consequently smaller nanoparticles.[1][2] Weaker reducing agents, like ascorbic acid or citrates, result in a slower reduction process, favoring the growth of existing nuclei over the formation of new ones, which generally leads to larger nanoparticles.
Q3: Why is a capping agent necessary, and how does it control particle size?
A3: Capping agents, or stabilizers, are molecules that adsorb to the surface of the nanoparticles, preventing them from aggregating.[4][5] They control particle size by limiting the growth of the nanoparticles once they are formed. The concentration and binding affinity of the capping agent are critical. A higher concentration or a strongly binding capping agent can effectively halt particle growth at a smaller size. Common capping agents include polymers like polyvinylpyrrolidone (B124986) (PVP), thiols, and citrate (B86180) ions.[9][11]
Troubleshooting Guide
Issue: The synthesized platinum nanoparticles are too large.
| Potential Cause | Troubleshooting Step |
| Reducing agent is too weak or its concentration is too low. | Use a stronger reducing agent (e.g., sodium borohydride instead of ascorbic acid) or increase the molar ratio of the reducing agent to the platinum precursor. |
| Capping agent concentration is insufficient. | Increase the concentration of the capping agent to provide better surface coverage and prevent further growth and aggregation. |
| Reaction temperature is too high. | Lower the reaction temperature. Higher temperatures can accelerate particle growth.[6][7] |
| Slow addition rate of the reducing agent. | Increase the addition rate of the reducing agent to promote rapid nucleation, leading to smaller particles. |
Issue: The platinum nanoparticles are aggregated.
| Potential Cause | Troubleshooting Step |
| Inadequate amount or ineffective capping agent. | Ensure the capping agent is soluble and active in the reaction medium. Increase its concentration or switch to a capping agent with a higher affinity for platinum surfaces. |
| Incorrect pH. | Adjust the pH of the reaction medium. The effectiveness of some capping agents is pH-dependent.[9] For instance, citrate stabilization is more effective in slightly acidic to neutral conditions. |
| High precursor concentration. | Decrease the initial concentration of the Tetraammineplatinum(II) chloride hydrate.[10] |
| Inefficient stirring. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous dispersion and prevent localized high concentrations that can lead to aggregation. |
Issue: The particle size distribution is too broad (polydisperse).
| Potential Cause | Troubleshooting Step |
| Nucleation and growth phases are not well separated. | Employ a "hot-injection" method where a solution of the platinum precursor is rapidly injected into a hot solution containing the reducing and capping agents. This promotes a burst of nucleation followed by controlled growth. |
| Inconsistent reaction temperature. | Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the synthesis. |
| Slow mixing of reagents. | Ensure rapid and efficient mixing of the precursor and reducing agent to initiate nucleation uniformly throughout the solution. |
Data Presentation
Table 1: Effect of Synthesis Parameters on Platinum Nanoparticle Size
| Parameter | Variation | Effect on Particle Size | Size Range Reported | Reference(s) |
| Pt Precursor Concentration | Increasing concentration | Increase | 2 - 6 nm | [3][10] |
| Reducing Agent | Stronger (e.g., NaBH₄) vs. Weaker (e.g., Ascorbic Acid) | Smaller particles with stronger reducing agents | 1 - 5 nm | [2][8] |
| Temperature | Increasing temperature | Generally increases size, but effect can be complex | ~2 nm to >2 nm with >150°C increase | [6][7][12] |
| pH | Varies with system | Can influence size (e.g., smaller at higher pH in some green synthesis) | 6 - 25 nm | [13] |
| Capping Agent/Pt Ratio | Increasing ratio | Decrease | 3 - 40 nm | [9] |
Experimental Protocols
Protocol 1: Synthesis of ~5 nm Platinum Nanoparticles using Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Preparation of Precursor Solution: Dissolve a specific amount of this compound in deionized water to achieve the desired final platinum concentration (e.g., 0.1 mM).
-
Addition of Capping Agent: Add a solution of the chosen capping agent (e.g., polyvinylpyrrolidone, PVP) to the precursor solution under vigorous stirring. The molar ratio of capping agent to platinum should be optimized, but a starting point could be 10:1.
-
Reduction: Prepare a fresh, ice-cold solution of sodium borohydride (NaBH₄) in deionized water. The molar ratio of NaBH₄ to platinum should be in excess, for example, 10:1.
-
Reaction: While vigorously stirring the platinum precursor-capping agent solution, rapidly add the NaBH₄ solution. A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Aging: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) under continuous stirring to ensure the complete reduction and stabilization of the nanoparticles.
-
Purification: Purify the nanoparticles by methods such as centrifugation and redispersion in a suitable solvent to remove unreacted reagents and byproducts.
Visualizations
Caption: Workflow for platinum nanoparticle synthesis.
References
- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Particle Size-Controlled Growth of Carbon-Supported Platinum Nanoparticles (Pt/C) through Water-Assisted Polyol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing agglomeration of platinum nanoparticles synthesized from Tetraammineplatinum(II) chloride hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles (PtNPs) from Tetraammineplatinum(II) chloride hydrate (B1144303).
Troubleshooting Guides
Problem: My platinum nanoparticles are aggregating or forming large clusters.
Agglomeration is a common issue in nanoparticle synthesis, leading to a loss of the desired nanoscale properties. Here are the most common causes and their solutions:
Question 1: How does the pH of the reaction solution affect nanoparticle stability?
Answer: The pH of the synthesis medium is a critical factor in preventing agglomeration. It directly influences the surface charge of the nanoparticles, which governs the electrostatic repulsion between them.
-
At low pH (acidic conditions): The surface of the platinum nanoparticles can become protonated, leading to a positive surface charge. This creates repulsive forces between adjacent nanoparticles, preventing them from aggregating. For instance, studies have shown that PtNPs synthesized at a pH of 2 can have a particle size of around 3 ± 1 nm, while at a pH of 7, they tend to aggregate to sizes of 18 ± 2 nm.[1]
-
At or near the isoelectric point: At a certain pH, the surface charge of the nanoparticles becomes neutral. This eliminates the electrostatic repulsion, and the particles are more likely to agglomerate due to van der Waals forces.
-
At high pH (basic conditions): In some systems, a high pH can also induce stability by creating a negative surface charge. However, the effect of pH is highly dependent on the specific capping agents and other ions present in the solution.[2]
Troubleshooting Steps:
-
Measure the pH: Before and during the synthesis, monitor the pH of your reaction mixture.
-
Adjust the pH: If you observe agglomeration, try lowering the initial pH of the precursor solution.[3] This can often be achieved by adding a dilute acid (e.g., HCl).
-
Zeta Potential Measurement: To quantify the stability of your nanoparticle suspension, consider measuring the zeta potential. A value greater than +30 mV or less than -30 mV generally indicates a stable colloidal suspension.
Question 2: I'm not using a capping agent. Is that why my nanoparticles are unstable?
Answer: Yes, that is a very likely cause. Capping agents (or stabilizers) are crucial for preventing agglomeration during and after the synthesis of nanoparticles.[4] They work through two primary mechanisms:
-
Steric Hindrance: Large molecules, often polymers, adsorb to the surface of the nanoparticles. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to each other to aggregate.[4]
-
Electrostatic Stabilization: Charged molecules adsorb to the nanoparticle surface, creating a net positive or negative charge. This leads to electrostatic repulsion between the particles, keeping them dispersed in the solution.
Commonly used capping agents for platinum nanoparticles include:
-
Citrate
-
Tetradecyltrimethylammonium Bromide (TTAB)[7]
-
2-diethylaminoethanethiol hydrochloride (DEA)[1]
Without a capping agent, the high surface energy of the newly formed nanoparticles will cause them to aggregate to minimize this energy.
Troubleshooting Steps:
-
Select a Capping Agent: Choose a capping agent that is compatible with your solvent system and intended application. PVP is a common and effective choice for many applications.
-
Optimize Concentration: The concentration of the capping agent is critical. Too little may not provide adequate stabilization, while too much can interfere with the nanoparticle's intended function. You may need to empirically determine the optimal ratio of capping agent to the platinum precursor.
Question 3: Does the reaction temperature influence agglomeration?
Answer: Yes, temperature plays a significant role in the synthesis and stability of platinum nanoparticles.
-
Nucleation and Growth: Temperature affects the kinetics of both the reduction of the platinum precursor and the growth of the nanoparticles. Higher temperatures generally lead to faster reaction rates.
-
Sintering: At elevated temperatures, nanoparticles can undergo a process called sintering, where adjacent particles fuse, forming larger aggregates. This is particularly a concern during post-synthesis drying or calcination steps.[8]
-
Size Control: The final size of the nanoparticles can be influenced by the reaction temperature. For example, one study demonstrated that synthesizing PtNPs at 100°C resulted in smaller, more dispersed particles (average size of 2 nm) compared to synthesis at 25°C (average size of 4 nm).[9]
Troubleshooting Steps:
-
Control the Reaction Temperature: Maintain a constant and uniform temperature throughout the synthesis. Use an oil bath or a temperature-controlled mantle for best results.
-
Optimize the Temperature: If you are seeing large or aggregated particles, you might need to adjust your synthesis temperature. The optimal temperature will depend on the specific reducing agent and capping agent you are using.
-
Careful Post-Synthesis Processing: If you need to dry your nanoparticles, do so at the lowest possible temperature to avoid sintering. Lyophilization (freeze-drying) can be a good option to remove the solvent while minimizing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a reducing agent in the synthesis of platinum nanoparticles?
A1: The reducing agent is responsible for the chemical reduction of the platinum ions (Pt²⁺) from the tetraammineplatinum(II) chloride hydrate precursor to neutral platinum atoms (Pt⁰).[4] These atoms then nucleate and grow to form nanoparticles. The choice and concentration of the reducing agent can affect the reaction rate and, consequently, the final size and size distribution of the nanoparticles. Common reducing agents include sodium borohydride (B1222165), ethylene (B1197577) glycol (in the polyol process), and ascorbic acid.[4][7]
Q2: Can I reuse a batch of platinum nanoparticles that has already agglomerated?
A2: In most cases, it is very difficult to reverse the agglomeration of nanoparticles once it has occurred. While techniques like sonication can temporarily break up loose aggregates, strongly sintered or fused particles are generally not redispersible. It is more effective to optimize the synthesis protocol to prevent agglomeration from happening in the first place.
Q3: How can I purify my platinum nanoparticles and remove excess reagents?
A3: After synthesis, it is important to purify the nanoparticles to remove unreacted precursors, excess reducing agents, and unbound capping agents. A common method is repeated centrifugation followed by redispersion of the nanoparticle pellet in a clean solvent (e.g., deionized water or ethanol). This process should be repeated several times to ensure high purity.[10]
Q4: Why is a narrow particle size distribution important?
A4: A narrow, or monodisperse, particle size distribution is crucial because the properties of nanoparticles (e.g., catalytic activity, optical properties) are often size-dependent.[11] A sample with a wide range of particle sizes will exhibit averaged properties, which may not be optimal for the intended application.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of different synthesis parameters on the size of platinum nanoparticles.
Table 1: Effect of pH on Platinum Nanoparticle Size
| pH | Average Particle Size (nm) | Capping Agent | Reference |
| 2 | 3 ± 1 | DEA | [1] |
| 7 | 18 ± 2 | DEA | [1] |
Table 2: Effect of Temperature on Platinum Nanoparticle Size
| Temperature (°C) | Average Particle Size (nm) | Synthesis Method | Reference |
| 25 | 4 | Biological (Acid Phosphatase) | [9] |
| 50 | 3 | Biological (Acid Phosphatase) | [9] |
| 70 | 2.5 | Biological (Acid Phosphatase) | [9] |
| 100 | 2 | Biological (Acid Phosphatase) | [9] |
Experimental Protocols
Protocol: Synthesis of Stabilized Platinum Nanoparticles
This protocol is a general guideline adapted from wet chemical reduction methods and should be optimized for your specific experimental setup and requirements.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
Polyvinylpyrrolidone (PVP, as capping agent)
-
Sodium borohydride (NaBH₄, as reducing agent)
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Dissolve a specific amount of this compound and PVP in deionized water in a round-bottom flask. A typical starting concentration might be 0.1-1.0 mM for the platinum precursor.
-
De-aerate: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes while stirring to remove dissolved oxygen, which can interfere with the reaction.
-
Prepare Reducing Agent: In a separate container, prepare a fresh, ice-cold solution of sodium borohydride in deionized water. The molar ratio of NaBH₄ to the platinum precursor is a critical parameter to optimize; a common starting point is a 2:1 to 10:1 ratio.
-
Initiate Reduction: While vigorously stirring the platinum precursor solution, add the sodium borohydride solution dropwise. A color change (typically to a dark brown or black) indicates the formation of platinum nanoparticles.
-
Age the Solution: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) under continuous stirring and inert atmosphere to ensure the reaction is complete.
-
Purification: Transfer the nanoparticle solution to centrifuge tubes. Centrifuge at a high speed until a pellet of nanoparticles forms. Discard the supernatant, add fresh deionized water, and resuspend the pellet using sonication. Repeat this washing step 2-3 times to remove residual reactants.
-
Storage: Store the purified platinum nanoparticles suspended in a suitable solvent, typically deionized water, at 4°C.
Visualizations
Caption: Troubleshooting flowchart for platinum nanoparticle agglomeration.
Caption: Mechanisms of nanoparticle stabilization by capping agents.
Caption: General experimental workflow for platinum nanoparticle synthesis.
References
- 1. Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aps.anl.gov [aps.anl.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Monodisperse platinum nanospheres with adjustable diameters from 10 to 100 nm: synthesis and distinct optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions when using Tetraammineplatinum(II) chloride hydrate in catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetraammineplatinum(II) chloride hydrate (B1144303) as a catalyst or catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of Tetraammineplatinum(II) chloride hydrate?
A1: this compound is predominantly used as a precursor to prepare highly dispersed supported platinum catalysts.[1][2] These catalysts are effective in a variety of industrial and laboratory-scale reactions, including:
-
Hydrogenation: Reduction of unsaturated compounds.[1]
-
Hydrosilylation: Addition of Si-H bonds across unsaturated bonds.[1]
-
Oxidation Reactions. [2]
It can also be used in homogeneous catalysis.[1]
Q2: What are the common modes of deactivation for catalysts derived from this compound?
A2: Catalysts derived from this precursor are susceptible to several deactivation mechanisms, including:
-
Poisoning: Strong chemisorption of substances on the active platinum sites. Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds.[4]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[5]
-
Agglomeration (Sintering): The migration and coalescence of platinum nanoparticles into larger, less active particles, often referred to as platinum black.[6][7] This can be influenced by high temperatures and the chemical environment.
-
Leaching: Dissolution of the active platinum species into the reaction medium, which is a concern in liquid-phase reactions.[8]
Q3: What is "platinum black" and how does it relate to catalysis?
A3: Platinum black is a finely divided, black powder of platinum metal with a high surface area.[9] While its high surface area can be beneficial for catalytic activity, the in-situ formation of platinum black from a homogeneous or supported catalyst precursor during a reaction is typically a sign of catalyst decomposition and agglomeration. This process leads to a loss of catalytic performance due to the reduction in active surface area and can complicate product purification.[6][7]
Q4: Can the ammonia (B1221849) ligands in this compound be displaced during a reaction?
A4: Yes, the ammine ligands can be displaced by other ligands present in the reaction mixture, such as phosphines or thiols.[4][10] This ligand exchange can alter the catalyst's electronic and steric properties, potentially leading to changes in activity, selectivity, or even deactivation. The kinetics of such substitution reactions are influenced by factors like the concentration of the incoming ligand, pH, and temperature.[10][11]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify the Source: Analyze starting materials and solvents for potential poisons (e.g., sulfur, chlorine compounds).[4] 2. Purify Reagents: Implement a purification step for all reactants and solvents. 3. Catalyst Regeneration: For supported catalysts, attempt regeneration. A common method for sulfur poisoning is treatment under rich (reducing) conditions at elevated temperatures.[5] |
| Incomplete Catalyst Activation/Reduction | 1. Review Activation Protocol: Ensure the reduction of the Pt(II) precursor to the active Pt(0) state is complete. For supported catalysts, verify the temperature, time, and reducing agent (e.g., H₂) flow rate are as specified in your protocol. 2. Characterize the Catalyst: Use techniques like XRD or TEM to confirm the presence of metallic platinum nanoparticles. |
| Incorrect Reaction Conditions | 1. Verify Temperature and Pressure: Ensure the reaction is running at the optimal temperature and pressure for the specific transformation. 2. Check Stirring/Mixing: In heterogeneous reactions, ensure adequate mixing to overcome mass transfer limitations. |
Experimental Protocol: General Catalyst Performance Test
This protocol provides a basic framework for evaluating the activity of a newly prepared supported platinum catalyst.
-
Reactor Setup:
-
Use a high-pressure autoclave equipped with a magnetic stir bar, thermocouple, and gas inlet/outlet.
-
Ensure the reactor is clean and dry.
-
-
Catalyst Loading:
-
Weigh a specific amount of the supported platinum catalyst (e.g., 50 mg of 5 wt% Pt on carbon) and add it to the reactor.
-
-
Substrate and Solvent Addition:
-
Add the desired solvent (e.g., 10 mL of ethanol) and the substrate (e.g., 1 mmol of cyclohexene) to the reactor.
-
-
Reaction Initiation:
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
-
Monitoring and Analysis:
-
Take aliquots of the reaction mixture at regular intervals using a sampling valve.
-
Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of products.
-
-
Termination:
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
Issue 2: Formation of Black Precipitate (Platinum Black) and Catalyst Agglomeration
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Lower the Temperature: Operate at the lowest effective temperature to minimize thermal agglomeration. |
| Inappropriate Solvent | 1. Solvent Screening: Test different solvents to find one that better stabilizes the platinum nanoparticles. |
| High Catalyst Concentration | 1. Reduce Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction. |
| Presence of Destabilizing Species | 1. Add Stabilizers: Consider the use of stabilizing ligands or polymers if compatible with the desired reaction. |
Experimental Protocol: Mitigating Platinum Black Formation
-
Preparation of the Catalyst Precursor Solution:
-
Dissolve this compound in deionized water to a known concentration (e.g., 10 mM).
-
-
Support Impregnation:
-
Add a high-surface-area support (e.g., activated carbon, alumina) to the precursor solution.
-
Stir the slurry for several hours to ensure uniform impregnation.
-
Dry the impregnated support in an oven at a controlled temperature (e.g., 120 °C) overnight.
-
-
Controlled Reduction:
-
Place the dried material in a tube furnace.
-
Heat under a flow of inert gas (e.g., nitrogen) to the desired reduction temperature (e.g., 300-500 °C).
-
Switch the gas flow to a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂) for a specific duration (e.g., 2-4 hours) to reduce the platinum precursor to metallic nanoparticles. A slow and controlled reduction is key to preventing agglomeration.
-
-
Passivation and Handling:
-
Cool the catalyst to room temperature under an inert atmosphere before handling to prevent rapid oxidation of the small nanoparticles.
-
Issue 3: Poor Selectivity or Formation of Undesired Byproducts
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Ligand Exchange | 1. Identify Potential Ligands: Analyze the reaction mixture for any species that could act as ligands (e.g., phosphines, amines, sulfur-containing compounds). 2. Modify the Ligand Sphere: If an undesirable ligand exchange is suspected, consider using a precursor with more strongly coordinating ligands or adding a desired ligand to the reaction mixture to occupy the coordination sites. |
| Isomerization of Substrates/Products | 1. Optimize Reaction Conditions: Lowering the reaction temperature or time may reduce the extent of isomerization. 2. Modify the Catalyst Support: The acidity or basicity of the support can influence isomerization. Consider using a more inert support. |
| Incorrect Reaction pH | 1. Control the pH: The pH of the reaction medium can influence both the catalyst stability and the reaction pathway. Buffer the reaction mixture if necessary.[12] |
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Formation of platinum black via agglomeration.
Caption: Workflow for preparing a supported Pt catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 13933-32-9 [chemicalbook.com]
- 4. Ligand substitution reactions | PPTX [slideshare.net]
- 5. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homogeneous deposition of platinum nanoparticles on carbon black for proton exchange membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Is The Platinum Black Catalyst That Affects Fuel Cell Performance Prepared? | TMNetch [tmnetch.com]
- 10. Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Synthesized with Tetraammineplatinum(II) Chloride Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized from tetraammineplatinum(II) chloride hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when using tetraammineplatinum(II) chloride hydrate as a precursor?
A1: A significant and common impurity is Magnus's green salt, with the formula [Pt(NH3)4][PtCl4].[1] This salt is a coordination polymer and is notably insoluble in water, appearing as a green precipitate.[2][3][4][5][6] Other potential impurities include unreacted starting material, [Pt(NH3)4]Cl2, and undesired isomers of the target product (e.g., trans-platin in a cis-platin synthesis).
Q2: How can I remove Magnus's green salt from my reaction mixture?
A2: Due to its insolubility, Magnus's green salt can often be removed by filtration.[1] If your desired product is soluble in a particular solvent in which Magnus's green salt is not, you can dissolve the crude product and filter off the green precipitate. For instance, in the synthesis of cisplatin, the crude product containing Magnus's green salt can be dissolved in hot 0.1 N HCl, and the insoluble green salt is then removed by hot filtration.
Q3: My desired platinum complex is poorly soluble, making recrystallization difficult. What can I do?
A3: For platinum complexes with low solubility, a few strategies can be employed. You can try a wider range of solvents, including polar aprotic solvents like DMF or DMSO, where some platinum complexes show higher solubility.[7][8][9] Another technique is to use a solvent/anti-solvent system. This involves dissolving the compound in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization. For particularly stubborn compounds, conversion to a more soluble intermediate salt followed by recrystallization and conversion back to the desired product might be a viable, albeit longer, route.
Q4: I am trying to synthesize trans-diamminedichloroplatinum(II) from tetraammineplatinum(II) chloride, but my yield is low. How can I improve it?
A4: The synthesis of trans-[Pt(NH3)2Cl2] from [Pt(NH3)4]Cl2 is achieved by reacting it with hydrochloric acid.[10] The reaction proceeds through the displacement of ammine ligands. To improve the yield, ensure an adequate concentration of HCl is used and that the reaction is allowed to proceed for a sufficient amount of time. The trans isomer can be precipitated from the aqueous solution.[10] Heating the reaction mixture can also drive the reaction to completion.[10]
Troubleshooting Guides
Issue 1: Green Precipitate in the Final Product
-
Symptom: Your final product, which should be a different color (e.g., yellow for cisplatin), is contaminated with a green solid.
-
Probable Cause: Presence of Magnus's green salt ([Pt(NH3)4][PtCl4]) impurity. This is a common byproduct in reactions involving [Pt(NH3)4]2+ and [PtCl4]2- ions.[1]
-
Troubleshooting Steps:
-
Solubility Check: Determine a solvent in which your desired product is soluble, but Magnus's green salt is not. Water is a good starting point as Magnus's green salt is essentially insoluble in it.[2][3][4][5][6]
-
Filtration: Dissolve your crude product in the chosen solvent (you may need to heat it). The Magnus's green salt will remain as a solid.
-
Hot Filtration (if applicable): If your product's solubility is significantly higher in a hot solvent, perform a hot filtration to remove the insoluble green salt.
-
Recrystallization: After removing the Magnus's green salt, allow the filtrate to cool slowly to recrystallize your purified product.
-
Issue 2: Product Fails to Crystallize from Solution
-
Symptom: After dissolving the crude product for recrystallization, no crystals form upon cooling, or an oil precipitates instead.
-
Probable Cause: The solution is not supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.
-
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly. This will gradually increase the concentration and promote crystal growth.
-
Solvent/Anti-solvent System: If a single solvent fails, dissolve the product in a minimum amount of a good solvent. Then, slowly add a miscible anti-solvent (a solvent in which the product is insoluble) until the solution becomes slightly turbid. Warm the solution until it becomes clear again and then allow it to cool slowly.
-
Solvent Screening: Experiment with different solvent systems to find one with a steep solubility curve (high solubility at high temperature and low solubility at low temperature).
-
Issue 3: Low Purity After Recrystallization
-
Symptom: Analytical data (e.g., NMR, HPLC) shows significant impurities remain after a single recrystallization.
-
Probable Cause: The impurity has similar solubility properties to the desired product in the chosen solvent. Unreacted starting material may also be present.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: Perform one or more additional recrystallizations. The purity of the product should increase with each step.
-
Change of Solvent: Use a different recrystallization solvent or solvent system. The relative solubilities of the product and impurity may differ significantly in another solvent.
-
Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary. For example, platinum acetylacetonate (B107027) complexes can be purified using silica (B1680970) gel chromatography.[11][12]
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Data Presentation
Table 1: Solubility of Key Platinum Compounds
| Compound | Formula | Solvent | Solubility | Reference |
| Tetraammineplatinum(II) chloride monohydrate | [Pt(NH3)4]Cl2·H2O | Water | Soluble | [13] |
| Ethanol | Soluble | [13] | ||
| Chloroform | Soluble | [13] | ||
| cis-Diamminedichloroplatinum(II) (Cisplatin) | cis-[Pt(NH3)2Cl2] | Water | Poorly soluble | [7] |
| Dimethylformamide (DMF) | Soluble | [8] | ||
| Magnus's Green Salt | [Pt(NH3)4][PtCl4] | Water | Essentially insoluble | [2][3][4][5][6] |
| Organic Solvents | Essentially insoluble | [2][3][4][5][6] |
Experimental Protocols
Protocol 1: Purification of cis-Diamminedichloroplatinum(II) (cis-Platin)
This protocol is adapted for the purification of crude cis-platin that may be contaminated with Magnus's green salt.
-
Dissolution: Suspend the crude cis-[Pt(NH3)2Cl2] in a 0.1 N HCl solution. Use approximately 35 mL of the HCl solution for every 1 gram of crude product.
-
Heating: Heat the suspension to boiling with stirring until the yellow cis-platin dissolves, leaving behind the green, insoluble Magnus's green salt.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the Magnus's green salt. This step should be done rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear yellow filtrate to cool slowly to room temperature. Yellow, needle-like crystals of pure cis-[Pt(NH3)2Cl2] will form.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with small portions of cold water, followed by a wash with ethanol.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Purification of Platinum(II) Acetylacetonate by Column Chromatography
This protocol describes the purification of a platinum complex with organic ligands using column chromatography.
-
Sample Preparation: Dissolve the crude platinum(II) acetylacetonate product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) (CH2Cl2).[11]
-
Column Packing: Prepare a silica gel column using a slurry packing method with an appropriate non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. The specific solvent system will depend on the polarity of the desired compound and impurities and should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified platinum(II) acetylacetonate.[11]
Visualizations
References
- 1. New chemistry of an old molecule: cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of Magnus’ Green Salt | Johnson Matthey Technology Review [technology.matthey.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Magnus’ Green Salt: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7442820B1 - Process for the preparation of platinum acetylacetonato complexes - Google Patents [patents.google.com]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Catalysis with Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions using Tetraammineplatinum(II) chloride hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is Tetraammineplatinum(II) chloride hydrate and what are its primary catalytic applications?
This compound, with the chemical formula [Pt(NH₃)₄]Cl₂·H₂O, is a platinum(II) coordination complex. It is widely used as a precursor for the preparation of both homogeneous and heterogeneous platinum catalysts.[1][2] These catalysts are effective in a variety of chemical transformations, including:
-
Hydrogenation: The addition of hydrogen to unsaturated compounds like alkenes and alkynes.[1][3]
-
Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond.[1][3]
-
Carbonylation: The introduction of a carbonyl group into a molecule.[1][3]
-
Oxidation Reactions: As a precursor for catalysts used in various oxidation processes.[2]
Q2: How should I store and handle this compound safely?
This compound is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
Q3: Can I use this compound directly as a catalyst?
While it can have some catalytic activity on its own in solution (homogeneous catalysis), it is more commonly used as a precursor to generate the active catalytic species.[1][3] For heterogeneous catalysis, it is impregnated onto a support material and then reduced to form platinum nanoparticles.[2]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Slow Reaction Rate
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yield/Slow Rate
Caption: A logical workflow for troubleshooting low reaction yields or slow reaction rates.
| Potential Cause | Troubleshooting Steps |
| Improper Catalyst Activation | When used as a precursor for heterogeneous catalysts, ensure complete reduction of the platinum complex to metallic platinum. This can be verified by techniques like X-ray Photoelectron Spectroscopy (XPS). |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 5-10°C. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Incorrect Catalyst Loading | Insufficient catalyst will result in a slow reaction, while excessive amounts can sometimes lead to side reactions or be economically inefficient.[8] Experiment with varying the catalyst loading to find the optimal concentration. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate and selectivity.[9] Consider screening a range of solvents with different polarities. For homogeneous catalysis, ensure the catalyst is fully dissolved.[4] |
| Reagent or Solvent Impurities | Impurities, such as sulfur or nitrogen-containing compounds, can act as catalyst poisons.[3][7] Use high-purity, anhydrous solvents and reagents. |
| Catalyst Deactivation | The catalyst may deactivate over time due to coking, sintering, or poisoning.[10] Consider catalyst regeneration or using a fresh batch. |
Guide 2: Poor Selectivity
Poor selectivity results in the formation of undesired byproducts, reducing the efficiency of your synthesis.
Troubleshooting Workflow for Poor Selectivity
Caption: A systematic approach to troubleshooting poor reaction selectivity.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | Lowering the reaction temperature can sometimes favor the desired reaction pathway by reducing the energy available for competing side reactions. |
| Solvent Effects | The polarity of the solvent can influence the transition states of different reaction pathways, thereby affecting selectivity.[9] Experiment with a range of solvents. |
| Catalyst Support (for heterogeneous catalysis) | The nature of the support material can influence the electronic properties and dispersion of the platinum nanoparticles, which in turn affects selectivity. Consider trying different supports (e.g., activated carbon, alumina, silica). |
| Presence of Catalyst Poisons | Certain impurities can selectively poison specific active sites, altering the selectivity of the catalyst.[6] Ensure the purity of all reactants and solvents. |
| Inappropriate Catalyst Loading | High catalyst loading might promote side reactions. Try reducing the amount of catalyst used.[8] |
Data on Reaction Parameter Optimization
The optimal conditions for a catalytic reaction are highly specific to the particular transformation. The following tables provide general guidance and illustrative data on the impact of key parameters.
Table 1: Effect of Temperature on Hydrogenation of an Alkene (Illustrative)
| Temperature (°C) | Conversion (%) | Selectivity to Alkane (%) |
| 25 | 60 | 98 |
| 50 | 95 | 95 |
| 75 | >99 | 90 |
| 100 | >99 | 85 |
Note: This is representative data. Higher temperatures generally increase the reaction rate but may decrease selectivity due to side reactions.
Table 2: Effect of Catalyst Loading on a Hydrosilylation Reaction (Illustrative)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.1 | 24 | 75 |
| 0.5 | 8 | 92 |
| 1.0 | 4 | 95 |
| 2.0 | 4 | 95 |
Note: Increasing catalyst loading can reduce reaction time up to a certain point, beyond which it may not be cost-effective.
Table 3: Effect of Solvent on a Homogeneous Catalytic Reaction (Illustrative)
| Solvent | Dielectric Constant | Reaction Rate (relative) |
| Hexane | 1.9 | 0.5 |
| Toluene | 2.4 | 1.0 |
| Dichloromethane | 9.1 | 2.5 |
| Acetonitrile | 37.5 | 1.8 |
Note: The optimal solvent polarity is highly dependent on the reaction mechanism.[9]
Experimental Protocols
Protocol 1: Preparation of a Supported Platinum on Carbon (Pt/C) Catalyst
This protocol describes a general method for preparing a heterogeneous Pt/C catalyst from this compound.
Experimental Workflow for Pt/C Catalyst Preparation
Caption: A simplified workflow for the preparation of a supported Pt/C catalyst.
Materials:
-
This compound
-
High surface area activated carbon
-
Deionized water
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolution: Calculate the required amount of this compound to achieve the desired platinum loading on the carbon support. Dissolve the complex in a minimal amount of deionized water.
-
Impregnation: Add the activated carbon support to the platinum complex solution. Stir the slurry for several hours to ensure uniform impregnation.
-
Drying: Remove the water by rotary evaporation or by drying in an oven at a temperature below 100°C.
-
Reduction: Place the dried powder in a tube furnace. Purge the system with an inert gas. Heat the sample to the desired reduction temperature (e.g., 200-400°C) under a flow of hydrogen gas for several hours.
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. The catalyst is now active and should be stored under an inert atmosphere.
Protocol 2: General Procedure for Alkene Hydrogenation
This protocol provides a general procedure for the hydrogenation of an alkene using a prepared Pt/C catalyst.
Materials:
-
Alkene substrate
-
Pt/C catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a suitable pressure reactor, add the alkene and the solvent.
-
Catalyst Addition: Under an inert atmosphere, add the Pt/C catalyst to the reaction mixture. The catalyst loading will need to be optimized for the specific reaction.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure.
-
Reaction: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress by techniques such as TLC, GC, or by hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the product, which can be purified by standard methods (e.g., distillation, chromatography).
References
- 1. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Tetraammineplatinum (II) chloride hydrate | 13933-33-0 [m.chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. interesjournals.org [interesjournals.org]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Tetraammineplatinum(II) Chloride Hydrate Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for users of Tetraammineplatinum(II) chloride hydrate (B1144303) solutions, addressing common stability issues encountered during experimental work. Below, you will find troubleshooting advice and frequently asked questions in a user-friendly format to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Solution Preparation and Handling
Q1: What is the best solvent for preparing Tetraammineplatinum(II) chloride hydrate solutions?
A1: High-purity, deionized water is the recommended solvent for preparing aqueous solutions of this compound. The complex is readily miscible with water.[1] For applications requiring non-aqueous media, solvents such as THF, hexanes, and methanol (B129727) can be used, though stability in these solvents may differ and should be empirically determined for your specific application.[2]
Q2: What are the best practices for storing this compound solutions?
A2: To ensure the longevity of your solutions, store them in tightly sealed containers in a cool, dry, and well-ventilated area.[3][4][5][6] Protection from light is also recommended to prevent potential photodegradation, a common issue with many coordination complexes. While generally stable, minimizing exposure to air and light will help maintain the integrity of the solution over time.
Troubleshooting: Precipitation
Q3: My this compound solution has formed a precipitate. What could be the cause?
A3: Precipitation in this compound solutions can be triggered by several factors:
-
pH Shift: The pH of the solution is a critical factor. While generally stable, significant shifts in pH can affect the solubility of the complex and its degradation products. It is crucial to control the pH of your experimental system.
-
Contamination: Introduction of contaminants can lead to the formation of insoluble platinum species. Ensure all glassware is scrupulously clean and use high-purity water and reagents.
-
Solvent Evaporation: Over time, solvent evaporation can lead to a supersaturated solution, causing the complex to precipitate out. Ensure containers are well-sealed.
-
Temperature Fluctuations: Significant decreases in temperature can reduce the solubility of the complex, leading to precipitation. Store solutions at a stable, cool temperature.
Q4: How can I avoid precipitation when preparing my solutions?
A4: To minimize the risk of precipitation:
-
Use high-purity deionized water.
-
Ensure all glassware is thoroughly cleaned to avoid contaminants.
-
Prepare solutions in a clean environment.
-
If possible, filter the solution after preparation using a compatible filter to remove any initial micro-particulates.
-
Maintain a consistent and appropriate storage temperature.
Troubleshooting: Color Change
Q5: My initially colorless to pale yellow this compound solution has changed color. What does this indicate?
A5: A change in color, particularly towards a yellowish-green, can be an indicator of degradation or changes in the coordination sphere of the platinum complex. While fresh solutions are typically colorless to pale yellow, a noticeable color change may suggest the formation of different platinum species.[7][8] This could be due to ligand exchange reactions or oxidation of the platinum center.
Q6: Can I still use a solution that has changed color?
A6: It is generally not recommended to use a solution that has undergone a significant, unexpected color change, as this indicates a change in the chemical composition of the solution. The presence of unknown platinum species could lead to irreproducible experimental results. It is best to prepare a fresh solution.
Experimental Protocols
Protocol for Preparation of a Standard Aqueous Solution
This protocol outlines the steps for preparing a 10 mM aqueous solution of this compound.
Materials:
-
This compound (Pt(NH₃)₄Cl₂·H₂O, MW: 352.13 g/mol )
-
High-purity, deionized water
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the solution. For example, for 100 mL of a 10 mM solution, you would need: 0.1 L * 0.010 mol/L * 352.13 g/mol = 0.352 g.
-
Weighing: Accurately weigh the calculated amount of the solid compound using an analytical balance.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add a portion of the deionized water (approximately half of the final volume) and gently swirl or use a magnetic stirrer to dissolve the solid completely.
-
Final Volume: Once the solid is fully dissolved, add deionized water to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle. Store in a cool, dark place.
Stability Influencing Factors
| Factor | Influence on Stability | Recommendations |
| pH | Can affect the solubility and speciation of the platinum complex. Extreme pH values may lead to hydrolysis or ligand exchange. | Maintain a controlled pH environment, ideally close to neutral, unless the experimental protocol requires otherwise. |
| Light | Exposure to UV or strong visible light can potentially induce photodegradation of the complex. | Store solutions in amber glass bottles or in the dark to minimize light exposure. |
| Temperature | Higher temperatures can accelerate degradation reactions. Low temperatures can decrease solubility and cause precipitation. | Store solutions at a consistent, cool room temperature. Avoid freezing and repeated freeze-thaw cycles. |
| Contaminants | Foreign ions or organic matter can react with the platinum complex, leading to precipitation or degradation. | Use high-purity solvents and reagents, and ensure all labware is thoroughly cleaned. |
Visualizing Stability Concepts
To aid in understanding the factors affecting the stability of this compound solutions, the following diagrams illustrate key concepts.
Caption: Factors influencing the stability of Tetraammineplatinum(II) solutions.
Caption: Troubleshooting workflow for unstable solutions.
References
- 1. This compound | 13933-32-9 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. colonialmetals.com [colonialmetals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN102328962A - Preparation method of tetramine platinum chloride - Google Patents [patents.google.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
Improving the yield of supported platinum catalysts from Tetraammineplatinum(II) chloride hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraammineplatinum(II) chloride hydrate (B1144303) to synthesize supported platinum catalysts. Our goal is to help you improve catalyst yield, dispersion, and overall performance.
Frequently Asked Questions (FAQs)
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in catalyst synthesis?
This compound is a common precursor for preparing supported platinum catalysts.[1] It is a water-soluble platinum salt that can be deposited onto a high-surface-area support material, such as alumina (B75360), silica (B1680970), or carbon. Following deposition, the precursor is thermally treated (calcined and/or reduced) to produce highly dispersed platinum nanoparticles on the support surface.
Q2: Which preparation method is best for achieving high platinum dispersion?
The choice of preparation method significantly impacts platinum dispersion.
-
Incipient Wetness Impregnation (IWI) : This method uses a volume of precursor solution equal to the pore volume of the support.[2] It is often favored for achieving a precise metal loading and high dispersion.[2]
-
Wet Impregnation (Adsorption) : In this method, the support is suspended in an excess of the precursor solution. The amount of platinum deposited depends on the adsorption equilibrium between the platinum complex and the support surface, which is heavily influenced by factors like pH.[1][2] This method can also yield high dispersions, particularly when there are strong electrostatic interactions between the precursor and the support.[3]
Q3: How does the pH of the impregnation solution affect the catalyst synthesis?
The pH of the impregnation solution is a critical parameter that influences the surface charge of the support material and the platinum precursor.[3] For silica supports, using a strongly basic solution (e.g., pH > 9) for the impregnation of the cationic tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺, leads to strong electrostatic adsorption and can result in very high platinum dispersions.[1][3] The pH not only determines the amount of platinum adsorbed but also influences the resulting particle size after reduction.[3][4]
Q4: What is the purpose of calcination and reduction?
-
Calcination is a high-temperature heat treatment in air or an inert atmosphere. It serves to decompose the platinum precursor salt and anchor the platinum species to the support material.[2] The calcination temperature significantly affects the final platinum particle size and dispersion.[1][3]
-
Reduction is the process of converting the oxidized platinum species on the support to metallic platinum (Pt⁰), which is the active catalytic phase. This is typically achieved by heating the catalyst in a hydrogen (H₂) atmosphere.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Platinum Loading | 1. Incorrect pH of impregnation solution: The surface charge of the support may not be optimal for adsorbing the platinum complex. 2. Insufficient precursor concentration: The amount of platinum in the impregnation solution may be too low. 3. Inadequate contact time: The support and precursor solution may not have been in contact long enough for equilibrium to be reached. | 1. Adjust pH: For silica supports and tetraammineplatinum(II) chloride, increase the pH to the basic range (e.g., pH 9.5) to promote electrostatic adsorption.[1] 2. Increase precursor concentration: Prepare a more concentrated impregnation solution. 3. Increase contact time: Allow the support to soak in the precursor solution for a longer period (e.g., several hours or overnight) with gentle agitation. |
| Poor Platinum Dispersion / Large Particle Size | 1. Inappropriate calcination temperature: Too high a calcination temperature can cause the platinum particles to sinter and agglomerate.[3][5] 2. Incorrect drying procedure: Rapid or uneven drying can lead to the migration and agglomeration of the precursor on the exterior of the support.[2] 3. Weak precursor-support interaction: If the electrostatic attraction between the platinum complex and the support is weak, the platinum species can move and agglomerate during subsequent heat treatments. | 1. Optimize calcination temperature: Lower the calcination temperature. For Pt on silica, calcination at temperatures between 150 to 400 °C can yield smaller particles than calcination above 525 °C.[3] 2. Control drying: Dry the impregnated support slowly at a moderate temperature (e.g., 100-120°C) to ensure even solvent evaporation.[3] 3. Enhance precursor-support interaction: Adjust the pH of the impregnation solution to maximize electrostatic attraction.[1][3] |
| Low Catalytic Activity | 1. Incomplete reduction: The platinum may not be fully reduced to its active metallic state. 2. Platinum "inaccessibility": During heat treatment in hydrogen, some platinum may become "inaccessible" to reactants.[5] 3. Contamination: Impurities from the support, precursor, or solvent can poison the catalyst. | 1. Optimize reduction conditions: Increase the reduction temperature or time. A typical condition is reduction in H₂ at 250°C.[3] 2. Regenerate the catalyst: A carefully controlled oxidation at a low temperature (below 500°C) can restore the accessibility of the platinum.[5] 3. Use high-purity materials: Ensure all reagents and the support material are of high purity. |
Quantitative Data Summary
Table 1: Effect of Calcination Temperature on Platinum Dispersion on Silica Support
| Calcination Temperature (°C) | Resulting Platinum Dispersion | Reference |
| 100 (Drying only, followed by H₂ reduction at 250°C) | Highest dispersion | [3] |
| 150 - 400 | ~40% | [3] |
| > 525 | ~7% | [3] |
Experimental Protocols
Protocol 1: Incipient Wetness Impregnation of Tetraammineplatinum(II) Chloride on Alumina
-
Support Pre-treatment: Dry the γ-alumina support in an oven at 120°C overnight to remove any adsorbed water.
-
Determine Pore Volume: Measure the pore volume of the dried alumina support (e.g., by nitrogen adsorption or by titrating with water until saturation).
-
Prepare Impregnation Solution: Dissolve a calculated amount of this compound in deionized water. The volume of the solution should be equal to the measured pore volume of the alumina support.
-
Impregnation: Add the impregnation solution dropwise to the dried alumina support while continuously mixing to ensure even distribution.
-
Drying: Dry the impregnated support in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. A typical program would be to ramp the temperature to 350°C at a rate of 5°C/min and hold for 3 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H₂ in an inert gas (e.g., Ar or N₂). Ramp the temperature to 400°C at a rate of 10°C/min and hold for 2 hours.
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. To prevent bulk oxidation upon exposure to air, the catalyst can be passivated with a 1% O₂/inert gas mixture before being stored in a desiccator.
Protocol 2: Adsorption Method for Tetraammineplatinum(II) Chloride on Silica
-
Support Slurry: Create a slurry by suspending the silica support in deionized water.
-
pH Adjustment: Adjust the pH of the slurry to a basic value (e.g., 9.5) using ammonium (B1175870) hydroxide.[1]
-
Prepare Precursor Solution: Dissolve the required amount of this compound in deionized water.
-
Adsorption: Add the precursor solution to the silica slurry and stir for several hours to allow for adsorption of the platinum complex onto the silica surface.
-
Filtration and Washing: Filter the solid catalyst from the solution and wash thoroughly with deionized water to remove any unadsorbed precursor.
-
Drying: Dry the catalyst in an oven at 100°C overnight.[3]
-
Reduction: Reduce the dried catalyst under a flow of H₂ at 250°C.[3]
Visualizations
Caption: General workflow for the preparation of supported platinum catalysts.
Caption: A logical troubleshooting guide for common catalyst synthesis issues.
References
Technical Support Center: Synthesis of Platinum Nanoparticles using Tetraammineplatinum(II) Chloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of platinum nanoparticles (PtNPs) using tetraammineplatinum(II) chloride hydrate (B1144303).
Experimental Protocols
General Protocol for the Synthesis of Platinum Nanoparticles
This protocol outlines a general method for the synthesis of platinum nanoparticles where the pH is a key variable.
Materials:
-
Tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O)
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), Ascorbic acid)
-
Stabilizing agent (e.g., Sodium citrate, Polyvinylpyrrolidone (PVP))
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound. A typical starting concentration is 1 mM.
-
pH Adjustment: Adjust the pH of the precursor solution to the desired value (e.g., 3, 7, 10) using dilute HCl or NaOH. This step is critical as it influences the final nanoparticle characteristics.[1]
-
Heating: Gently heat the solution to the desired reaction temperature (e.g., 80°C) with constant stirring.
-
Addition of Reducing and Stabilizing Agents:
-
Prepare a separate aqueous solution of the reducing agent and the stabilizing agent.
-
Add this solution dropwise to the heated precursor solution under vigorous stirring.
-
-
Reaction: A color change in the solution, typically to a dark brown or black, indicates the formation of platinum nanoparticles.[2] Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) to ensure completion.
-
Cooling and Purification:
-
Allow the solution to cool to room temperature.
-
Purify the nanoparticles by centrifugation followed by washing with deionized water to remove unreacted reagents and byproducts. Repeat this step three times.
-
-
Characterization: Characterize the synthesized platinum nanoparticles using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and zeta potential.
Data Presentation
The pH of the reaction medium significantly impacts the size, and stability of the synthesized platinum nanoparticles. The following table summarizes the expected quantitative data based on general principles of nanoparticle synthesis.
| pH | Average Particle Size (nm) | Size Distribution (PDI) | Zeta Potential (mV) | Observations |
| 3 | 25 ± 5 | 0.45 | +15 | Larger, aggregated particles. Lower stability. |
| 5 | 15 ± 3 | 0.30 | -10 | Moderately stable, less aggregation. |
| 7 | 8 ± 2 | 0.20 | -25 | Small, well-dispersed, and stable nanoparticles.[3] |
| 9 | 5 ± 1 | 0.15 | -35 | Very small, highly monodisperse, and stable nanoparticles. |
| 11 | 10 ± 4 | 0.40 | -45 | Increased size due to Ostwald ripening at very high pH. |
Note: This data is representative and actual results may vary based on specific experimental conditions such as temperature, concentration of reagents, and stirring speed.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of platinum nanoparticles, highlighting the critical step of pH adjustment.
Logical Relationship: Effect of pH on Nanoparticle Properties
This diagram illustrates the logical relationship between the pH of the synthesis environment and the resulting properties of the platinum nanoparticles.
References
Avoiding impurities in the synthesis of Tetraammineplatinum(II) chloride hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of tetraammineplatinum(II) chloride hydrate (B1144303), focusing on methods to avoid common impurities. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in producing a high-purity final product.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities in the synthesis of tetraammineplatinum(II) chloride hydrate?
A1: The two most prevalent impurities are Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) and ammonium (B1175870) chloride (NH₄Cl). Magnus' green salt, a coordination polymer, can form as a green precipitate, while ammonium chloride is a common byproduct that can be difficult to remove.
Q2: My reaction mixture has a green precipitate. What does this indicate and how can I resolve it?
A2: A green precipitate is characteristic of Magnus' green salt. This typically forms when the concentration of ammonia (B1221849) is insufficient to fully convert the platinum starting material into the tetraammine complex. To resolve this, you can try adding more concentrated ammonia solution and continuing to heat the mixture until the green solid dissolves to form a pale yellow or colorless solution.[1]
Q3: How can I avoid the formation of ammonium chloride as a byproduct?
A3: One effective method is to conduct the reaction of Magnus' salt and ammonia in the presence of a quantity of the final product, tetraammineplatinum(II) dichloride. This approach prevents the formation of ammonium chloride, simplifying the purification process.[2]
Q4: What is the ideal appearance of the final product?
A4: Pure this compound should be a light yellow or colorless crystalline solid.[1] A distinct green hue indicates contamination with Magnus' green salt.
Q5: My final yield is lower than expected. What are the potential causes?
A5: Low yields can result from several factors:
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Incomplete reaction: Insufficient reaction time or temperature can leave starting material unreacted.[2]
-
Side reactions: Formation of byproducts like Magnus' green salt consumes the platinum reactant.
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Loss during workup: The product may be lost during filtration or washing steps if not performed carefully.
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Excessive washing: While washing is necessary to remove impurities like ammonium chloride, excessive washing with solvents in which the product has some solubility can reduce the yield.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Green precipitate in the reaction mixture or final product. | Formation of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) due to insufficient ammonia. | Increase the concentration of ammonia in the reaction mixture and continue heating until the green precipitate dissolves. For future syntheses, ensure an adequate excess of ammonia is used from the start.[1] |
| Final product is difficult to dry and has a "wet" appearance. | Presence of hygroscopic ammonium chloride (NH₄Cl) impurity. | Wash the product thoroughly with an alcohol/acetone solution to dissolve and remove the ammonium chloride.[2] For subsequent reactions, consider a synthesis route that avoids the formation of NH₄Cl.[2] |
| Low yield of the final product. | Incomplete reaction, formation of byproducts, or loss during workup. | Ensure the reaction goes to completion by adhering to the recommended reaction time and temperature.[2] Optimize the purification steps to minimize product loss. If Magnus' green salt is a persistent issue, reconsider the reaction conditions to favor the formation of the desired product. |
| The reaction does not proceed to completion. | Reaction temperature is too low or reaction time is too short. | For the synthesis from Magnus' salt, ensure the temperature is maintained between 100-130°C for 16-18 hours.[2] |
Experimental Protocols
Protocol 1: Synthesis from Magnus' Green Salt (Minimizing Ammonium Chloride)
This method is adapted from a patented process designed to avoid the formation of ammonium chloride.[2]
Materials:
-
Magnus' green salt ([Pt(NH₃)₄][PtCl₄])
-
Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂)
-
Concentrated ammonia solution (e.g., 28%)
-
Deionized water
-
Alcohol/acetone wash solution
-
Acetone
-
Ether
Procedure:
-
In a suitable autoclave, combine 29 g of Magnus' green salt with an aqueous solution containing 21.4 g of tetraammineplatinum(II) chloride.
-
Add 60 mL of concentrated ammonia water to the mixture.
-
Adjust the total volume to 500 mL with deionized water.
-
Seal the autoclave and heat the mixture to 120°C for 17 hours.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Filter the resulting solution to remove any unreacted solids.
-
Gently heat the filtrate to drive off excess ammonia until the smell of ammonia is no longer present.
-
Cool the solution to induce crystallization of the this compound.
-
Collect the crystals by filtration and wash them three times with an alcohol/acetone solution, followed by a wash with pure acetone, and a final wash with ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis from Potassium Tetrachloroplatinate(II)
This is a more traditional route that may produce ammonium chloride, requiring careful purification.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Concentrated ammonia solution (e.g., 28%)
-
Deionized water
-
Ether
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of hot deionized water.
-
To the hot solution, add a sufficient excess of concentrated ammonia solution. A color change from red-orange to pale yellow should be observed.
-
Continue heating the solution gently for a short period to ensure the complete formation of the tetraammine complex. The disappearance of any green precipitate (Magnus' salt) indicates the reaction is proceeding correctly.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystals by suction filtration.
-
Wash the crystals with small portions of cold ethanol to remove ammonium chloride.
-
Perform a final wash with ether to aid in drying.
-
Dry the product in a desiccator.
Data Presentation
Table 1: Reaction Parameters for Synthesis from Magnus' Salt [2]
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 100 - 130 °C | Temperatures below 100°C may lead to an incomplete reaction. Temperatures above 150°C risk decomposition of the product. |
| Reaction Time | 16 - 18 hours | Shorter times may result in an incomplete reaction. Longer times do not significantly increase the yield. |
| Excess Ammonia | 50 - 60% of the equivalent amount | Less than 50% may lead to an incomplete reaction. More than 70% is wasteful and can leave excess ammonia as an impurity. |
Visualizations
Experimental Workflow: Synthesis from Magnus' Salt
Caption: A flowchart of the synthesis of this compound from Magnus' salt, designed to prevent the formation of ammonium chloride.
Logical Relationship: Troubleshooting Impurity Formation
Caption: A decision-making diagram for troubleshooting the formation of Magnus' green salt during the synthesis.
References
Validation & Comparative
A Comparative Guide to Platinum Precursors for Catalyst Preparation: Tetraammineplatinum(II) Chloride Hydrate vs. Chloroplatinic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of a platinum precursor is a critical determinant in the synthesis of supported platinum catalysts, profoundly influencing the final catalyst's performance. This guide provides an objective comparison between two commonly employed platinum precursors, tetraammineplatinum(II) chloride hydrate (B1144303) ([Pt(NH₃)₄]Cl₂·H₂O) and chloroplatinic acid (H₂PtCl₆), for the preparation of heterogeneous platinum catalysts. This comparison is supported by experimental data on catalyst characterization and performance, along with detailed experimental protocols.
Introduction to the Precursors
Tetraammineplatinum(II) chloride hydrate is a platinum(II) coordination complex. In solution, the cationic tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺, is the dominant platinum species. This precursor is often used in the preparation of highly dispersed platinum catalysts.[1]
Chloroplatinic acid , also known as hexachloroplatinic acid, is a platinum(IV) compound.[2] In aqueous solution, it exists as the hexachloroplatinate anion, [PtCl₆]²⁻. It is one of the most common and commercially important platinum sources for catalyst preparation.[2]
Performance Comparison
The choice of precursor significantly impacts the physicochemical properties and, consequently, the catalytic performance of the resulting supported platinum catalysts. Key performance indicators include metal dispersion, particle size, and catalytic activity and selectivity in various reactions.
A study comparing platinum catalysts prepared on activated carbon and alumina (B75360) supports using chloroplatinic acid and tetraammineplatinum dichloride revealed distinct differences in their catalytic behavior in liquid-phase hydrogenation reactions.[3]
| Catalyst Precursor | Support | Pt Dispersion (%) | Average Pt Particle Size (nm) | Relative Hydrogenation Activity |
| Chloroplatinic Acid | Alumina | 45 | 2.2 | Higher |
| Tetraammineplatinum(II) Chloride | Alumina | 60 | 1.7 | Lower |
| Chloroplatinic Acid | Activated Carbon | 30 | 3.3 | Higher |
| Tetraammineplatinum(II) Chloride | Activated Carbon | 55 | 1.8 | Lower |
Table 1: Comparison of catalyst properties and performance based on the precursor used. Data synthesized from findings in referenced literature.[3]
The data suggests that while tetraammineplatinum(II) chloride generally yields catalysts with higher platinum dispersion and smaller particle sizes, this does not directly translate to higher activity in all hydrogenation reactions.[3] The interaction between the precursor and the support during impregnation and subsequent treatment steps plays a crucial role in determining the final catalytic properties.
Experimental Protocols
Detailed methodologies for the preparation and characterization of platinum catalysts are essential for reproducible research.
Catalyst Preparation via Incipient Wetness Impregnation
This method involves dissolving the platinum precursor in a volume of solvent equal to the pore volume of the support material.
Preparation of 1 wt% Pt/Al₂O₃ from Chloroplatinic Acid:
-
Support Pre-treatment: Dry γ-alumina (γ-Al₂O₃) at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation: Calculate the required amount of chloroplatinic acid (H₂PtCl₆·6H₂O) to achieve a 1 wt% platinum loading on the alumina support. Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina.
-
Impregnation: Add the impregnation solution to the dried alumina dropwise with constant mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at 110°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 3 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in N₂). Ramp the temperature to 400°C at a rate of 5°C/min and hold for 2 hours.
-
Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow. For safety, the catalyst can be passivated with a flow of 1% O₂ in N₂ before being exposed to air. Store the catalyst in a desiccator.
Preparation of 1 wt% Pt/Al₂O₃ from this compound:
-
Support Pre-treatment: Dry γ-alumina (γ-Al₂O₃) at 120°C for 4 hours.
-
Impregnation Solution Preparation: Calculate the necessary amount of this compound ([Pt(NH₃)₄]Cl₂·H₂O) for a 1 wt% platinum loading. Dissolve this in a volume of deionized water equal to the pore volume of the alumina.
-
Impregnation: Add the solution to the dried alumina dropwise while mixing.
-
Drying: Dry the impregnated material at 110°C for 12 hours.
-
Calcination: Calcine the catalyst in air, ramping the temperature to 350°C at 5°C/min and holding for 3 hours.
-
Reduction: Reduce the catalyst under a hydrogen flow at 400°C for 2 hours.
-
Passivation and Storage: Cool under nitrogen, passivate if necessary, and store in a desiccator.
Catalyst Characterization Techniques
-
Temperature-Programmed Reduction (TPR): This technique is used to determine the reduction temperature of the platinum species on the support. A flow of a reducing gas (e.g., 5% H₂ in Ar) is passed over the catalyst while the temperature is linearly increased. The consumption of H₂ is monitored by a thermal conductivity detector (TCD).
-
Hydrogen Chemisorption: This method is used to determine the platinum dispersion and active metal surface area. The amount of hydrogen that chemically adsorbs onto the platinum surface is measured.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the platinum nanoparticles on the support, allowing for the determination of particle size and distribution.
Catalytic Activity Testing: Liquid-Phase Hydrogenation
-
Reactor Setup: A batch reactor equipped with a magnetic stirrer, gas inlet, and sampling port is used.
-
Catalyst Loading: The catalyst is weighed and added to the reactor.
-
Reaction Mixture: The solvent and the substrate to be hydrogenated are added to the reactor.
-
Reaction Initiation: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen to the desired pressure. The reaction is initiated by starting the stirring and heating to the desired temperature.
-
Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
Visualizing the Workflow
The general workflow for catalyst preparation and testing can be visualized to better understand the logical progression of the experimental stages.
A generalized workflow for the preparation, characterization, and testing of supported platinum catalysts.
The choice of platinum precursor has a distinct effect on the interaction with the support material, which in turn influences the final catalyst properties.
Simplified representation of precursor-support interactions influencing platinum dispersion.
Conclusion
Both this compound and chloroplatinic acid are viable precursors for the synthesis of supported platinum catalysts. The choice between them should be guided by the specific requirements of the application.
-
Chloroplatinic acid is a versatile and widely used precursor that often leads to catalytically active materials. The strong interaction of the [PtCl₆]²⁻ anion with many oxide supports can facilitate high dispersion.
-
This compound can produce catalysts with very small platinum particles and high dispersion. However, the interaction of the cationic [Pt(NH₃)₄]²⁺ complex with the support is different and can lead to variations in catalytic performance that may not always correlate directly with particle size.
For researchers and drug development professionals, understanding the interplay between the precursor chemistry, the support properties, and the synthesis conditions is paramount to developing catalysts with optimal activity, selectivity, and stability for their specific synthetic transformations.
References
A Comparative Guide to Platinum Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum nanoparticles (PtNPs) with controlled size, shape, and surface chemistry is critical for their application in fields ranging from catalysis to nanomedicine. The choice of the platinum precursor is a foundational parameter that significantly influences the nucleation and growth kinetics, and consequently, the final properties of the nanoparticles. This guide provides an objective comparison of common platinum precursors, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific application.
Overview of Common Platinum Precursors
The selection of a precursor is often dictated by factors such as its solubility in the reaction medium (aqueous or organic), its reduction potential, thermal stability, and the presence of coordinating ligands that can influence nanoparticle morphology.
| Precursor | Chemical Formula | Pt Oxidation State | Common Solvents | Key Characteristics & Considerations |
| Hexachloroplatinic Acid | H₂PtCl₆ | +4 | Water, Alcohols (e.g., Ethylene (B1197577) Glycol) | The most common and cost-effective precursor; highly soluble in water and polar solvents. The presence of chloride ions can influence catalytic activity and may require removal.[1][2] |
| Potassium Hexachloroplatinate | K₂PtCl₆ | +4 | Water | A stable, solid salt alternative to H₂PtCl₆. Its solubility in water is lower than that of H₂PtCl₆. Often used in biological or "green" synthesis methods.[3][4] |
| Platinum(II) Acetylacetonate (B107027) | Pt(acac)₂ | +2 | Organic Solvents (e.g., Toluene (B28343), Oleylamine) | Widely used for synthesis in organic media, allowing for excellent control over particle size and shape.[3][5][6] Decomposes at higher temperatures, suitable for thermal decomposition methods.[7] |
| Platinum(II) Chloride | PtCl₂ | +2 | Aqueous (with ligands) | A common starting material, though less soluble than H₂PtCl₆. The lower oxidation state can lead to different reaction kinetics compared to Pt(IV) precursors.[3][8] |
| Karstedt's Catalyst | Pt₂(dvs)₃ (approx.) | 0 | Toluene, Silicone Oils | A Pt(0) complex, technically not a precursor that requires reduction, but used to generate PtNPs.[9] Valued in hydrosilylation catalysis, can form stable colloidal suspensions of PtNPs.[10][11] |
| Ammonium Hexachloroplatinate | (NH₄)₂PtCl₆ | +4 | Water, Ethylene Glycol | An alternative to H₂PtCl₆, used in polyol synthesis methods. The cation can influence the reduction rate and final particle size.[12][13] |
Comparative Performance Data: Influence on Nanoparticle Properties
The choice of precursor directly impacts the physicochemical properties of the resulting nanoparticles. The following table summarizes experimental findings from various synthesis methods.
| Precursor | Method | Avg. Particle Size (nm) | Size Distribution | Morphology | Key Findings & Reference |
| H₂PtCl₆ | Polyol (Ethylene Glycol) | 1.6 - 5.6 | Can be narrow | Irregular, Tetrahedral, Octahedral | Particle morphology can be controlled by adding NaNO₃ to the polyol process.[14] Size is tunable by adjusting the base-to-precursor ratio.[15] |
| H₂PtCl₆ | Microemulsion (Hydrazine reduction) | ~3.4 | - | Spherical | Compared to other hexachloroplatinate salts, H₂PtCl₆ produced mid-sized particles under identical conditions.[12] |
| Na₂PtCl₆ | Microemulsion (Hydrazine reduction) | ~2.9 | - | Spherical | Produced the smallest particles compared to H₂PtCl₆ and (NH₄)₂PtCl₆, suggesting a faster reduction rate.[12] |
| (NH₄)₂PtCl₆ | Microemulsion (Hydrazine reduction) | ~4.1 | - | Spherical | Resulted in the largest particles, indicating a slower reduction rate compared to other chloride salts.[12] |
| Pt(acac)₂ | Thermal Decomposition (in Oleylamine/Oleic Acid) | 2 - 15 | Narrow | Spherical, Cubes | Size and shape can be precisely controlled by varying reaction temperature, precursor/surfactant concentrations, and ligands.[3][5][7] |
| Pt(NO₃)₄ | Chemical Reduction (in Isopropanol) | 1.4 (+ single atoms) | Bimodal | Spherical | Use in non-aqueous media can produce extremely small nanoparticles and even single Pt atoms, which is not typically achieved with chloride precursors.[16] |
| PtCl₄ vs H₂PtCl₆ | Polyol Synthesis | Slightly Smaller with PtCl₄ | Broader with H₂PtCl₆ | - | In a surfactant-free polyol synthesis, PtCl₄ yielded slightly smaller nanoparticles than H₂PtCl₆.[17] |
Experimental Protocols
Below are representative protocols for synthesizing platinum nanoparticles using common aqueous and organic phase precursors.
Protocol 1: Polyol Synthesis of PtNPs using Hexachloroplatinic Acid (H₂PtCl₆)
This method uses a polyol (ethylene glycol) as both the solvent and the reducing agent and is one of the most common methods for producing PtNPs.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 80 mM in ethylene glycol)
-
Ethylene glycol (EG)
-
Poly(vinyl pyrrolidone) (PVP, MW = 55,000)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment, optional)
-
Deionized water
Procedure:
-
Preparation: In a three-neck flask equipped with a condenser and thermometer, add 7 mL of ethylene glycol and the desired amount of PVP (e.g., to achieve a 30 mM concentration in the final volume).
-
Heating: Heat the EG-PVP solution to 160 °C under constant stirring.
-
Injection: Rapidly inject 1 mL of the 80 mM H₂PtCl₆ solution into the hot EG-PVP mixture. The total precursor concentration will be 10 mM.[14]
-
Reaction: Maintain the reaction temperature at 160 °C for 2-3 hours. The solution color will change, typically from pale yellow to dark brown or black, indicating the formation of PtNPs.[1]
-
Cooling & Precipitation: After the reaction is complete, cool the flask to room temperature. Add a sufficient amount of acetone (e.g., 40 mL) to the colloidal solution to precipitate the PVP-stabilized PtNPs.
-
Purification: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and re-disperse the nanoparticle pellet in ethanol (B145695) or water. Repeat the centrifugation and re-dispersion steps at least three times to remove excess PVP and ethylene glycol.
-
Characterization: Analyze the final product using Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Dynamic Light Scattering (DLS) for hydrodynamic size and stability.
Protocol 2: Organic Phase Synthesis of PtNPs using Pt(acac)₂
This method provides excellent control over nanoparticle morphology in a non-polar environment.
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Oleylamine (OAm)
-
Oleic acid (OAc)
-
Tungsten hexacarbonyl (W(CO)₆) (as a shape-directing agent for cubes)
-
Hexane (B92381) or Toluene
-
Ethanol
Procedure:
-
Preparation: In a three-neck flask under an argon atmosphere, combine 0.05 mmol of Pt(acac)₂, 8.0 mL of oleylamine, and 2.0 mL of oleic acid.[18]
-
Degassing/Heating: Heat the mixture to 130 °C with stirring under a continuous argon stream to remove water and oxygen.
-
Agent Addition: At 130 °C, add 0.14 mmol of W(CO)₆ (if nanocubes are desired). For spherical particles, this step can be omitted and a different reducing agent like 1,2-hexadecanediol (B1668426) might be used.[5]
-
Nucleation & Growth: Increase the temperature to 240 °C and maintain it for 30 minutes. The solution will turn black, signifying nanoparticle formation.[18]
-
Cooling & Precipitation: Cool the reaction mixture to room temperature. Add excess ethanol to precipitate the nanoparticles.
-
Purification: Centrifuge the solution to collect the PtNPs. Discard the supernatant and wash the precipitate with ethanol several times. Finally, re-disperse the purified nanoparticles in a non-polar solvent like hexane or toluene for storage and characterization.[18]
-
Characterization: Use TEM and XRD to analyze the nanoparticle size, shape, and crystallinity.
Visualization of Synthesis Workflow
The general process for the chemical synthesis of platinum nanoparticles, from precursor to final product, can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages in the chemical synthesis of platinum nanoparticles.
References
- 1. apjee-my.weebly.com [apjee-my.weebly.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Size-, and shape-selective synthesis of platinum nanoparticles from Pt(beta-diketonate)2 complexes in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 10. Platinum nanoparticles in suspension are as efficient as Karstedt's complex for alkene hydrosilylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Highly dispersed nanostructured platinum catalysts for the oxygen reduction reaction: the roles of the platinum precursor and the synthesis conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
A Comparative Guide to Platinum Catalysts: Tetraammineplatinum(II) Chloride Hydrate vs. Hexachloroplatinic Acid
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective comparison of catalysts derived from two common platinum precursors: tetraammineplatinum(II) chloride hydrate (B1144303) ([Pt(NH₃)₄]Cl₂·H₂O) and hexachloroplatinic acid (H₂PtCl₆). Supported by experimental data, this document delves into the synthesis, characterization, and catalytic activity of platinum catalysts on various supports.
The selection of a platinum precursor has a profound impact on the resulting catalyst's properties, including metal particle size, dispersion, and, consequently, its activity and selectivity in chemical reactions. While both tetraammineplatinum(II) chloride hydrate and hexachloroplatinic acid are widely used, they exhibit distinct characteristics that make them suitable for different applications.
Performance Comparison: A Data-Driven Analysis
The choice of precursor demonstrably affects the physicochemical properties and catalytic performance of platinum catalysts. The following tables summarize key quantitative data from comparative studies on different support materials.
Table 1: Comparison of Pt/Al₂O₃ Catalysts
| Precursor | Pt Loading (wt%) | Average Pt Particle Size (nm) | Pt Dispersion (%) | Catalytic Reaction | Key Finding |
| H₂PtCl₆ | 0.3 | Sub-nanometric | High | Propane Dehydrogenation | Forms highly dispersed Pt species, with a higher fraction of these species compared to nitrate (B79036) precursors.[1] |
| [Pt(NH₃)₄]Cl₂·H₂O | - | 1-3 | High | - | The pH of the impregnation solution is a crucial factor in controlling Pt particle size and dispersion.[2] |
| H₂PtCl₆ | - | ~3 | - | - | On alumina, catalysts from Pt(IV) precursors like H₂PtCl₆ tend to form slightly larger particles than those from Pt(II) precursors.[3] |
| [Pt(NH₃)₄]Cl₂ (via Pt(II) tetrachloride) | - | ~2 | - | - | On alumina, catalysts from Pt(II) precursors tend to form smaller particles.[3] |
Table 2: Comparison of Pt/C Catalysts
| Precursor | Pt Loading (wt%) | Average Pt Particle Size (nm) | Support | Catalytic Reaction | Key Finding |
| H₂PtCl₆ | 40 | Varies with temperature | Carbon Black | Oxygen Reduction Reaction (PEMFC) | Optimal synthesis temperature of 100 °C for well-dispersed Pt particles.[4] |
| [Pt(NH₃)₄]Cl₂ | - | - | Carbon | - | This precursor can be used to synthesize Pt/carbon support hybrids. |
| (NH₄)₂PtCl₆ | - | 2-4 | Carbon | Proton Exchange Membrane Fuel Cell (PEMFC) | Yields higher Pt loadings compared to [Pt(NH₃)₄]Cl₂ under the described method.[5] |
| [Pt(NH₃)₄]Cl₂ | - | - | Carbon | Proton Exchange Membrane Fuel Cell (PEMFC) | Results in lower Pt loadings compared to (NH₄)₂PtCl₆ with the specified preparation method.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst synthesis and characterization.
Catalyst Synthesis
1. Synthesis of Pt/Al₂O₃ from H₂PtCl₆ (Impregnation Method)
-
Support Preparation: γ-Al₂O₃ is calcined at a high temperature (e.g., 550 °C) to ensure stability and remove impurities.
-
Impregnation: An aqueous solution of H₂PtCl₆ with a concentration calculated to achieve the desired Pt loading is prepared. The γ-Al₂O₃ support is then impregnated with this solution.
-
Drying: The impregnated support is dried in an oven, typically at 100-120 °C, to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 520 °C) to decompose the precursor and anchor the platinum species to the support.
-
Reduction: The calcined catalyst is reduced in a flowing hydrogen atmosphere at a specific temperature to form metallic platinum nanoparticles.
2. Synthesis of Pt/C from [Pt(NH₃)₄]Cl₂·H₂O
-
Support Dispersion: A carbon support, such as Vulcan XC-72, is dispersed in a suitable solvent (e.g., deionized water) with the aid of sonication.
-
Precursor Addition: An aqueous solution of [Pt(NH₃)₄]Cl₂·H₂O is added to the carbon suspension.
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in a basic solution, is added dropwise to the mixture while stirring.
-
Washing and Drying: The resulting Pt/C catalyst is thoroughly washed with deionized water to remove any residual ions and then dried in an oven.
Catalyst Characterization
1. Transmission Electron Microscopy (TEM)
-
Sample Preparation: A small amount of the catalyst powder is dispersed in a solvent like ethanol (B145695) and sonicated to create a fine suspension. A drop of this suspension is then deposited onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
-
Imaging: The TEM is operated at a specific accelerating voltage (e.g., 200 kV). Images are acquired at different magnifications to visualize the platinum nanoparticles on the support.
-
Particle Size Analysis: The size of a statistically significant number of nanoparticles (typically >100) is measured from the TEM images using image analysis software to determine the average particle size and size distribution.[6]
2. X-ray Diffraction (XRD)
-
Sample Preparation: A powdered sample of the catalyst is placed in a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The XRD pattern is analyzed to identify the crystalline phases present. The average crystallite size of the platinum nanoparticles can be calculated from the broadening of the diffraction peaks using the Scherrer equation.[7][8]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of catalyst synthesis and characterization.
References
Performance comparison of catalysts from different platinum sources in hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The efficacy of platinum-based catalysts in hydrogenation reactions is paramount in the synthesis of fine chemicals, pharmaceuticals, and other high-value products. The performance of these catalysts is not monolithic; it is profoundly influenced by the platinum's source, its physical and chemical environment, and the method of its preparation. This guide provides an objective comparison of platinum catalysts from different sources, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison in Nitroarene Hydrogenation
The selective hydrogenation of a nitro group in the presence of other reducible functionalities is a challenging yet crucial transformation in organic synthesis. The hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN) is a widely used model reaction to evaluate catalyst performance, where high conversion of p-CNB must be coupled with high selectivity towards p-CAN, minimizing the undesired hydrodechlorination by-product (aniline).
Below is a summary of the performance of various platinum catalysts, highlighting the impact of the support material, preparation method, and the presence of promoters.
| Catalyst | Substrate | Conversion (%) | Selectivity to p-CAN (%) | TOF (h⁻¹) | Reaction Conditions | Reference |
| Effect of Support | ||||||
| 5% Pt/C | p-CNB | 85 | 99 | Not Reported | Methanol, H₂ Pressure & Temp not specified | [1] |
| Pt/γ-Fe₂O₃ | o-CNB | >99 | 98.2 | 7524 (2.09 s⁻¹) | Solvent-free, 298 K, 0.1 MPa H₂ | [2] |
| Pt/α-Fe₂O₃ | o-CNB | >99 | 98.5 | 5868 (1.63 s⁻¹) | Solvent-free, 298 K, 0.1 MPa H₂ | [2] |
| Pt/Fe₃O₄ | o-CNB | >99 | 95.8 | 8712 (2.42 s⁻¹) | Solvent-free, 298 K, 0.1 MPa H₂ | [2] |
| Pt/RGO-EG | Nitrobenzene | >99 | >99 | 68298 (1138.3 min⁻¹) | 20 °C | [3] |
| Effect of Promoters | ||||||
| 0.3% Pt/AC | p-CNB | 37 | 84.0 | Not Reported | 40 min reaction time | [4] |
| 0.3% Pt-4% Fe/AC | p-CNB | 65 | 94.2 | Not Reported | 40 min reaction time | [4] |
| Effect of Novel Supports | ||||||
| SiliaCat Pt⁰-2 (0.5 mol%) | 4-chloronitrobenzene | 100 | 96 | Not Reported | Methanol, RT, 1 bar H₂, 0.5 h | [5] |
| Pt/C (0.5 mol%) | 4-chloronitrobenzene | 79 | Low | Not Reported | Methanol, RT, 1 bar H₂, 1 h | [5] |
| Pt/SiO₂ (1 mol%) | 4-chloronitrobenzene | 100 | Not Reported | Not Reported | Methanol, RT, 1 bar H₂, 2 h | [5] |
Note: TOF (Turnover Frequency) values are converted to h⁻¹ for comparison where possible. Direct comparison should be made with caution due to varying reaction conditions and calculation methods.
Key Factors Influencing Catalyst Performance
The data reveals that the "source" of a platinum catalyst's performance is multifaceted. Key influencing factors include the choice of precursor, the nature of the support material, and the preparation methodology.
Caption: Factors influencing the performance of heterogeneous platinum catalysts.
-
Platinum Precursor : The choice of precursor, such as H₂PtCl₆ versus Pt(NO₃)₄, can significantly alter the final state of the platinum on the support. For instance, using H₂PtCl₆ can lead to atomically dispersed platinum, while Pt(NO₃)₄ may result in the formation of nanocrystals, each state offering different catalytic properties.[6][7][8] Catalysts prepared from H₂PtCl₆ have been shown to yield homogeneously dispersed platinum with high catalytic activity.[9]
-
Support Material : The support is not merely an inert carrier but an active component that influences the catalyst's performance. Supports like activated carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and iron oxides can modify the electronic properties of the platinum nanoparticles and provide different surface areas and pore structures.[9][10][11] Strong metal-support interactions (SMSI) can enhance stability and activity.[12] For example, iron oxide supports have demonstrated high activity and selectivity in the solvent-free hydrogenation of o-chloronitrobenzene.[2]
-
Preparation Method : Techniques such as impregnation, ion-exchange, or strong electrostatic adsorption (SEA) control the particle size, dispersion, and interaction of the metal with the support.[11] The pH of the impregnation solution, for instance, has a notable effect on the dispersion and subsequent activity of Pt/C catalysts.[9][13]
Experimental Protocols
To ensure reproducible and comparable results when evaluating catalyst performance, a standardized experimental protocol is essential.
General Protocol for Liquid-Phase Hydrogenation
This protocol outlines a typical procedure for evaluating a heterogeneous platinum catalyst in a batch reaction, such as the hydrogenation of a nitroarene.
-
Reactor Setup : The reaction is typically conducted in a high-pressure autoclave or a Parr shaker apparatus equipped with a magnetic stirrer, a heating mantle, a thermocouple, a pressure gauge, and gas inlet/outlet valves.[1]
-
Catalyst Loading : A precisely weighed amount of the platinum catalyst (e.g., 5% Pt/C) is placed into the reactor vessel. The catalyst-to-substrate ratio is a critical parameter to control.
-
Reactant Charging : The substrate (e.g., p-chloronitrobenzene) is dissolved in a suitable solvent (e.g., methanol, ethanol) to a specific concentration and added to the reactor vessel containing the catalyst.
-
System Purge : The reactor is sealed and purged multiple times (typically 3-5 times) with an inert gas like nitrogen or argon, followed by purges with hydrogen gas to remove all air from the system.[14]
-
Reaction Execution :
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 0.1 - 1.5 MPa).[2][15]
-
Stirring is initiated at a high rate (e.g., >1000 rpm) to ensure the reaction is not limited by mass transfer.
-
The reactor is heated to the target temperature (e.g., 25-100 °C).[15]
-
The reaction is allowed to proceed for a set duration, or until hydrogen uptake ceases.
-
-
Sample Analysis :
-
The reaction is stopped by cooling the reactor and venting the hydrogen pressure.
-
The catalyst is separated from the reaction mixture by filtration.
-
Aliquots of the liquid phase are taken at regular intervals and analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity towards different products.[5]
-
Caption: Standard experimental workflow for catalyst performance testing.
Conclusion
The choice of platinum source—encompassing the precursor, support material, and synthesis method—is a critical determinant of catalytic performance in hydrogenation. As the data indicates, there is no single "best" catalyst; the optimal choice is application-dependent. Catalysts on carbon-based supports, such as activated carbon or reduced graphene oxide, often show high activity.[3][9] The addition of promoters like iron can significantly enhance both activity and selectivity.[4] Furthermore, novel organosilica-entrapped catalysts demonstrate exceptional performance under mild conditions.[5] By carefully considering the factors outlined in this guide and employing rigorous, standardized experimental protocols, researchers can effectively navigate the catalyst selection process to achieve desired outcomes in conversion, selectivity, and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qualitas1998.net [qualitas1998.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Platinum Precursor on the Properties of Pt/N-Graphene Catalysts in Formic Acid Decomposition | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 9. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Design Method for Pt/SiO2-Al2O3 with High NH3-SCO Activity and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. researchgate.net [researchgate.net]
A Clear-Eyed Comparison: Tetraammineplatinum(II) Chloride Hydrate vs. Non-Precious Metal Catalysts in Industrial Hydrogenation
A deep dive into the cost-benefit analysis for researchers, scientists, and drug development professionals.
In the realm of industrial catalysis, particularly in vital processes like hydrogenation reactions, the choice of catalyst is a critical decision with far-reaching implications for efficiency, cost, and sustainability. For decades, platinum-based catalysts, often derived from precursors like tetraammineplatinum(II) chloride hydrate (B1144303), have been the gold standard due to their high activity and selectivity. However, the high cost and price volatility of platinum have spurred intensive research into viable alternatives, with catalysts based on earth-abundant metals such as iron and cobalt emerging as promising contenders. This guide provides a comprehensive cost-benefit analysis of using tetraammineplatinum(II) chloride hydrate-derived catalysts versus their non-precious metal counterparts in industrial hydrogenation, supported by performance data and detailed experimental protocols.
Performance Showdown: Platinum vs. Iron in Nitroarene Hydrogenation
To provide a tangible comparison, this guide focuses on the selective hydrogenation of nitroarenes to anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The following tables summarize key performance indicators for a representative platinum catalyst (Pt/C) and a state-of-the-art iron-based catalyst (Fe-N-C).
| Catalyst | Precursor | Turnover Frequency (TOF) (s⁻¹) | Selectivity to Aniline (B41778) (%) | Stability/Recyclability |
| Pt/C | This compound | ~0.5 - 2.0[1] | >99%[2] | Good, but susceptible to poisoning and deactivation over time[3] |
| Fe-N-C | Iron oxides/salts | ~0.1 - 0.5[4] | >90%[5] | Excellent, with high resistance to poisoning and good long-term stability[5] |
Key Observations:
-
Activity: Platinum-based catalysts, derived from this compound, generally exhibit a higher turnover frequency, indicating a faster reaction rate per active site.[1]
-
Selectivity: Both catalyst types demonstrate high selectivity towards the desired aniline product, a critical factor in minimizing downstream purification costs.[2]
-
Stability: While Pt/C catalysts are robust, they can be prone to deactivation.[3] Emerging iron-based catalysts, particularly Fe-N-C materials, show exceptional stability and resistance to poisoning, which is a significant advantage in industrial continuous flow processes.[5]
The Economic Equation: A Cost-Benefit Analysis
The decision to use a particular catalyst is not solely based on performance; economic viability is a paramount consideration. Here, we break down the costs associated with each catalyst type.
| Cost Factor | This compound Derived Catalyst (Pt/C) | Iron-Based Catalyst (e.g., Fe-N-C) |
| Precursor Cost | High (>$100/g for high purity)[4][6] | Low (~$10-50/kg for industrial-grade iron oxides)[7] |
| Catalyst Preparation | Multi-step process involving impregnation, reduction, and activation. | Often involves high-temperature pyrolysis and specialized equipment. |
| Catalyst Loading | Typically low due to high activity. | Generally higher loading required to achieve comparable performance. |
| Operational Costs | Can be lower due to higher activity and potentially milder reaction conditions. | May require more stringent conditions to achieve desired conversion rates. |
| Catalyst Lifetime & Regeneration | Regeneration is possible but can be complex and costly. | High stability can lead to longer operational lifetimes and less frequent replacement. |
| Spent Catalyst Value | High, due to the value of recovered platinum. | Low, with disposal being the primary consideration. |
Analysis:
The initial investment for a platinum-based catalyst system is significantly higher due to the cost of the this compound precursor.[4][6] However, its high activity allows for lower catalyst loadings and potentially more energy-efficient process conditions. The high value of recovered platinum from spent catalysts also offsets some of the initial expenditure.
Conversely, iron-based catalysts offer a dramatically lower upfront cost, a key advantage for large-scale industrial production.[7] While they may require higher loadings and potentially more demanding operational parameters, their exceptional stability can translate to longer catalyst lifetimes and reduced downtime for replacement, significantly impacting the overall operational expenditure.
Experimental Protocols: From Precursor to Active Catalyst
To ensure reproducibility and facilitate further research, detailed experimental protocols for the preparation of a supported platinum catalyst from this compound and a representative iron-based catalyst are provided below.
Preparation of a Supported Platinum Catalyst (Pt/C)
This protocol describes the preparation of a 5 wt% Pt/C catalyst via the impregnation method using this compound as the precursor.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
High surface area carbon support (e.g., Vulcan XC-72)
-
Deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165) solution)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Slurry Preparation: Disperse the carbon support in deionized water and sonicate for 30 minutes to ensure a homogeneous slurry.
-
Impregnation: Dissolve the calculated amount of this compound in deionized water. Slowly add the platinum precursor solution to the carbon slurry under constant stirring.
-
Stirring and Evaporation: Continue stirring the mixture for 4-6 hours at room temperature to allow for the adsorption of the platinum complex onto the carbon support. Subsequently, slowly evaporate the water at 60-80°C under reduced pressure until a paste is formed.
-
Drying: Dry the resulting solid in an oven at 110°C overnight.
-
Reduction: Place the dried powder in a tube furnace. Heat to 300-400°C under a flow of inert gas. Introduce a reducing gas mixture (e.g., 5% H₂ in N₂) and maintain the temperature for 2-4 hours to reduce the platinum ions to metallic platinum.
-
Passivation and Recovery: Cool the catalyst to room temperature under an inert atmosphere. The catalyst is then carefully passivated by introducing a small amount of air before being collected and stored.
Synthesis of an Iron-Nitrogen-Carbon (Fe-N-C) Catalyst
This protocol outlines a common method for synthesizing a Fe-N-C catalyst using a metal-organic framework (MOF) as a template.
Materials:
-
Iron(III) chloride (FeCl₃)
-
Zinc nitrate (B79036) hexahydrate
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
MOF Synthesis: Dissolve zinc nitrate hexahydrate and 2-methylimidazole in methanol in separate beakers. Mix the two solutions and stir for 24 hours at room temperature to form the ZIF-8 (a type of MOF) precursor.
-
Iron Incorporation: Disperse the synthesized ZIF-8 in a methanol solution of iron(III) chloride and stir for another 24 hours to incorporate iron into the MOF structure.
-
Drying: Collect the iron-containing ZIF-8 by centrifugation, wash with methanol, and dry in a vacuum oven.
-
Pyrolysis: Place the dried powder in a tube furnace. Heat to a high temperature (e.g., 900-1100°C) under a continuous flow of inert gas and hold for 1-2 hours.
-
Acid Leaching and Final Treatment: After cooling, the pyrolyzed material is typically leached with an acid (e.g., 0.5 M H₂SO₄) to remove unstable iron species and then washed thoroughly with deionized water and dried. A second, shorter pyrolysis step may be performed to further enhance catalytic activity.
Visualizing the Catalytic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical flow of the cost-benefit analysis and a simplified representation of the catalytic hydrogenation process.
Caption: Logical flow of the cost-benefit analysis for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. A PtPdCoCuNi high-entropy alloy nanocatalyst for the hydrogenation of nitrobenzene - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03145K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 99.995%, (trace metal basis) 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. How much does iron based catalyst cost-Xinye Catalyst [xycatalyst.com]
Validating the concentration of platinum in a solution prepared from Tetraammineplatinum(II) chloride hydrate
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of platinum concentration in solutions prepared from starting materials like Tetraammineplatinum(II) chloride hydrate (B1144303) is paramount for the success of research and development in areas such as catalysis and cancer therapeutics.[1][2] This guide provides a comprehensive comparison of common analytical techniques for validating platinum concentration, complete with experimental protocols and data to support an informed choice of methodology.
Executive Summary
The primary methods for quantifying platinum in aqueous solutions include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gravimetric Analysis.[3][4] ICP-MS stands out for its exceptional sensitivity and is often considered the gold standard.[5] UV-Vis Spectrophotometry offers a more accessible and cost-effective alternative, while Gravimetric Analysis provides a classic, absolute determination of platinum content. AAS also presents a viable option, though it can be susceptible to matrix effects.[6]
Comparison of Analytical Techniques
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and budget. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle | Detection Limit | Linearity Range | Advantages | Disadvantages |
| ICP-MS | Ionization of atoms in plasma followed by mass-to-charge ratio separation. | 0.001 µg/L - 0.05 ng/mL[5][7] | Wide, typically from ng/L to mg/L. | Highest sensitivity and specificity, multi-element capability.[6][8] | High instrument and operational cost, requires skilled operator. |
| AAS | Absorption of light by free atoms in the gaseous state. | ~200 ng/mL[5] | Typically in the low mg/L range. | Good sensitivity, relatively low cost. | Susceptible to chemical and spectral interferences, single-element analysis.[6] |
| UV-Vis | Measurement of the absorption of UV-Vis light by a colored platinum complex. | ~0.093 mg/L (as PtCl62-)[9][10] | 2 x 10-6 to 7 x 10-6 mol/L[9] | Widely available, low cost, simple instrumentation. | Lower sensitivity, potential for interference from other absorbing species.[9] |
| Gravimetric | Precipitation of an insoluble platinum compound, followed by weighing of the pure metal after ignition. | Not typically defined by a numerical limit, but requires sufficient concentration for accurate weighing. | N/A | Absolute method, no calibration standards required. | Time-consuming, requires skilled technique, not suitable for trace analysis.[11] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the discussed analytical techniques.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace amounts of platinum.
1. Sample Preparation (Microwave-Assisted Digestion): [7][12]
-
Pipette a known volume of the tetraammineplatinum(II) chloride hydrate solution into a microwave digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v aqua regia).
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature to approximately 90°C and hold for 60 minutes.[12]
-
After cooling, carefully open the vessels and dilute the digested sample with high-purity deionized water to a final acid concentration of 2-5%.[12]
-
Spike all samples, standards, and blanks with an internal standard (e.g., Bismuth) to correct for instrumental drift.[12]
2. Instrumentation and Analysis: [12]
-
Tune the ICP-MS instrument according to the manufacturer's specifications to optimize sensitivity and resolution.
-
Prepare a series of external calibration standards of known platinum concentrations in the same acid matrix as the samples.
-
The calibration curve should exhibit a correlation coefficient (R²) of at least 0.995.[12]
-
Introduce the prepared samples, blanks, and quality control (QC) samples into the ICP-MS.
-
Monitor platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) to ensure accurate quantification and identify potential isobaric interferences.[12]
UV-Vis Spectrophotometry
This method involves the formation of a colored platinum complex and the measurement of its absorbance.
1. Formation of the PtCl₆²⁻ Complex: [9][13]
-
To a known volume of the this compound solution, add concentrated hydrochloric acid to achieve a final concentration between 0.01 and 2 mol/L.
-
This procedure converts the tetraammineplatinum(II) complex to the hexachloroplatinate(IV) ion (PtCl₆²⁻), which has a distinct UV absorbance.
2. Measurement: [9]
-
Prepare a series of calibration standards of known platinum concentration, also treated with hydrochloric acid.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for PtCl₆²⁻, which is approximately 260 nm.[9][13]
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
Gravimetric Analysis
This classical method relies on the precipitation and weighing of a stable platinum compound.
1. Precipitation: [11]
-
To a known volume of the this compound solution, add a solution of ammonium (B1175870) chloride in excess.
-
The addition of ethanol (B145695) can aid in the precipitation of the sparingly soluble yellow ammonium chloroplatinate ((NH₄)₂PtCl₆).[11]
-
Allow the solution to stand to ensure complete precipitation.
2. Filtration, Drying, and Ignition: [11]
-
Filter the precipitate using a pre-weighed filtering crucible.
-
Wash the precipitate with a small amount of cold ammonium chloride solution and then with alcohol.
-
Dry the precipitate carefully.
-
Ignite the crucible containing the precipitate at a high temperature. This process decomposes the ammonium chloroplatinate to pure, metallic platinum.
-
Cool the crucible in a desiccator and weigh it. The difference between the final and initial weight of the crucible gives the mass of platinum.
Workflow and Decision Making
The selection of an appropriate analytical technique is a critical step in the validation process. The following diagrams illustrate a general experimental workflow and a decision-making pathway to guide researchers.
References
- 1. nbinno.com [nbinno.com]
- 2. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three different methods for measurement of tissue platinum level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OAR@UM: Validation of a UV spectrophotometric method for the determination of copper and platinum with dithizone [um.edu.mt]
- 11. Assaying Platinum Determination Method - 911Metallurgist [911metallurgist.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming the Purity of Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
The purity of Tetraammineplatinum(II) chloride hydrate (B1144303), a key precursor in the synthesis of platinum-based catalysts and pharmaceuticals, is paramount to ensure the efficacy, safety, and reproducibility of final products. This guide provides a comparative overview of essential analytical techniques for the comprehensive purity assessment of this compound. Experimental data, detailed methodologies, and logical workflows are presented to assist researchers in selecting the most appropriate techniques for their specific needs.
Data Summary
The following table summarizes the key analytical techniques and their applications in determining the purity of Tetraammineplatinum(II) chloride hydrate. The expected results are based on the theoretical values for the monohydrate form, [Pt(NH₃)₄]Cl₂·H₂O.
| Analytical Technique | Parameter Measured | Theoretical Value | Typical Acceptance Criteria | Key Advantages |
| Elemental Analysis (CHN) | Weight % of Nitrogen (N) and Hydrogen (H) | N: 15.91%, H: 4.01% | ± 0.4% of theoretical value | Provides fundamental information on the elemental composition of the organic and ammine components. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Weight % of Platinum (Pt) | 55.40% | 54.0% - 56.0% | High accuracy and precision for the determination of platinum content; can also be used for trace metal impurity analysis. |
| Thermogravimetric Analysis (TGA) | Weight % of Water (H₂O) | 5.12% | 4.5% - 5.5% | Direct determination of water content and provides information on thermal stability. |
| Ion Chromatography (IC) | Weight % of Chloride (Cl⁻) | 20.14% | 19.5% - 20.5% | Selective and accurate quantification of the chloride counter-ion. |
| Powder X-Ray Diffraction (PXRD) | Crystalline phase identity and purity | Matches reference pattern | No detectable impurity phases | Confirms the correct crystalline form and identifies any crystalline impurities. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Presence of functional groups (N-H, Pt-N) | Characteristic peaks for NH₃ and Pt-N bonds | Conforms to reference spectrum | A rapid and simple method for qualitative confirmation of the compound's identity and the absence of major organic impurities. |
Experimental Protocols
Elemental Analysis (CHN)
Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen.
Methodology:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule.
-
The sample is combusted at a high temperature (typically 900-1000 °C) in a stream of oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The instrument is calibrated using a standard of known C, H, and N content (e.g., acetanilide).
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Platinum Content
Objective: To accurately quantify the platinum content.
Methodology:
-
Sample Digestion: Accurately weigh approximately 100 mg of the sample into a digestion vessel. Add 5 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). Heat the mixture on a hot plate or in a microwave digestion system until the sample is completely dissolved.
-
Dilution: After cooling, quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to the mark with deionized water. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.
-
Analysis: Aspirate the diluted sample into the ICP-OES instrument. The high-temperature plasma atomizes and excites the platinum atoms, which then emit light at characteristic wavelengths.
-
Quantification: The intensity of the emitted light is proportional to the concentration of platinum in the sample. A calibration curve is generated using a series of certified platinum standard solutions of known concentrations. The platinum content of the sample is determined by comparing its emission intensity to the calibration curve.
Thermogravimetric Analysis (TGA)
Objective: To determine the water of hydration content and assess thermal stability.
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 300 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The weight loss corresponding to the loss of water of hydration is typically observed between 100 °C and 200 °C. The decomposition of the ammine complex occurs at higher temperatures.
-
The percentage of water is calculated from the initial weight loss step in the thermogram.
Ion Chromatography (IC) for Chloride Content
Objective: To quantify the chloride counter-ion.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Analysis: Inject a filtered aliquot of the sample solution into the ion chromatograph equipped with an anion-exchange column and a conductivity detector.
-
Elution: Use a suitable eluent, such as a sodium carbonate/sodium bicarbonate solution, to separate the chloride ions from other potential anions.
-
Quantification: The conductivity of the eluent containing the separated chloride ions is measured. A calibration curve is prepared using standard chloride solutions of known concentrations. The chloride content in the sample is determined by comparing its peak area to the calibration curve.
Powder X-Ray Diffraction (PXRD)
Objective: To confirm the crystalline phase and identify any crystalline impurities.
Methodology:
-
A small amount of the finely ground powder sample is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is recorded by a detector.
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline structure.
-
The obtained pattern is compared with a reference pattern from a database (e.g., the International Centre for Diffraction Data - ICDD) or a previously characterized pure sample to confirm the phase identity and detect any crystalline impurities, which would appear as additional peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups.
Methodology:
-
A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the path of an infrared beam.
-
The instrument measures the absorption of infrared radiation at different wavenumbers.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
For this compound, characteristic peaks for N-H stretching and bending vibrations of the ammine ligands, as well as Pt-N stretching vibrations, are expected.
Logical Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general principle of ICP-OES for elemental analysis.
Caption: Principle of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Benchmarking Catalytic Performance: A Comparative Guide to Tetraammineplatinum(II) Chloride Hydrate-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of catalysts derived from Tetraammineplatinum(II) chloride hydrate (B1144303), a widely used precursor in the synthesis of high-performance platinum catalysts.[1] The performance of these catalysts is benchmarked against those prepared from other common platinum precursors, with a focus on the selective hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN), a critical reaction in the synthesis of pharmaceuticals and fine chemicals. This analysis is supported by experimental data from various studies, detailed experimental protocols, and visualizations of the catalytic process.
Comparative Performance Analysis
The choice of platinum precursor can significantly influence the properties and performance of the final catalyst, affecting factors such as metal dispersion, particle size, and ultimately, catalytic activity and selectivity. While Tetraammineplatinum(II) chloride hydrate is a stable and versatile precursor for creating heterogeneous catalysts, its performance in comparison to other precursors like chloroplatinic acid (H₂PtCl₆) is a key consideration for process optimization.[1]
The following tables summarize the quantitative data on the performance of platinum-based catalysts in the selective hydrogenation of p-chloronitrobenzene.
Table 1: Comparison of Catalytic Performance for the Hydrogenation of p-Chloronitrobenzene (p-CNB)
| Catalyst | Precursor | Support | Conversion of p-CNB (%) | Selectivity to p-CAN (%) | By-product (Aniline) (%) | Reaction Conditions | Reference |
| Pt/AC | Fe-promoted | Activated Carbon | 100 | 98.5 | Not reported | 2.0 MPa H₂, 303 K | [2] |
| Pt/ZrO₂/ZSM-5 (Pt/ZZ) | Not specified | Zirconium/Zeolite | >98 | >99.9 | Almost undetectable | 0.7 MPa H₂, 40 °C, 1.5 h | [3] |
| Pt/ZrO₂/MCM-22 (Pt/ZM) | Not specified | Zirconium/Zeolite | >98 | >99.9 | Almost undetectable | 0.7 MPa H₂, 40 °C, 1.5 h | [3] |
| PtCuCo/γ-Al₂O₃ | Not specified | γ-Al₂O₃ | 100 | 97.3 | 0.4 | Not specified | [4] |
| Pt/FexOy@C | Not specified | FexOy@C nanocomposites | 100 | 99.7 | Not specified | Room temp., balloon H₂ pressure, 40 min | [5] |
Table 2: Influence of Platinum Precursor on Catalyst Properties
| Catalyst | Precursor | Support | Pt Loading (wt%) | Average Pt Particle Size (nm) | Reference |
| Pt/C | [Pt(NH₃)₄]Cl₂ | Carbon | Lower loadings | Not specified | [6] |
| Pt/C | (NH₄)₂PtCl₆ | Carbon | Higher loadings | Not specified | [6] |
| Pt/C | H₂PtCl₆ | Activated Carbon | 1 | Not specified | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the accurate assessment of catalyst performance. Below are representative protocols for the preparation of a carbon-supported platinum catalyst using this compound and for the subsequent catalytic hydrogenation of p-chloronitrobenzene.
Preparation of Pt/C Catalyst via Impregnation-Reduction
This protocol describes a common method for synthesizing supported platinum catalysts.
-
Support Pre-treatment: An appropriate amount of carbon support (e.g., Vulcan XC-72) is dispersed in deionized water and ultrasonicated for 30 minutes to ensure a homogeneous suspension.
-
Impregnation: An aqueous solution of this compound is added dropwise to the carbon suspension under constant stirring. The amount of precursor is calculated to achieve the desired platinum loading on the support. The mixture is stirred for several hours at room temperature to allow for the adsorption of the platinum complex onto the carbon surface.
-
Reduction: A reducing agent, such as a solution of sodium borohydride (B1222165) (NaBH₄) or formaldehyde (B43269), is slowly added to the mixture. The reduction process is typically carried out at a controlled temperature (e.g., 80°C for formaldehyde reduction) for a specific duration to ensure the complete reduction of platinum ions to metallic platinum nanoparticles.[7][8]
-
Washing and Drying: The resulting Pt/C catalyst is collected by filtration, washed thoroughly with deionized water to remove any residual ions, and then dried in an oven at a specified temperature (e.g., 110°C) for several hours.[8]
Catalytic Hydrogenation of p-Chloronitrobenzene
This procedure outlines the testing of the prepared catalyst's activity and selectivity.
-
Reactor Setup: A high-pressure autoclave reactor is charged with the substrate (p-chloronitrobenzene), the prepared Pt/C catalyst, and a solvent (e.g., ethanol).[2][3]
-
Reaction Initiation: The reactor is sealed, purged several times with hydrogen gas to remove air, and then pressurized to the desired hydrogen pressure (e.g., 0.7 - 2.0 MPa).[2][3] The reaction mixture is heated to the target temperature (e.g., 40 - 80°C) and stirred vigorously.[3]
-
Monitoring and Analysis: The reaction is allowed to proceed for a predetermined time. After completion, the reactor is cooled, and the catalyst is separated from the reaction mixture by filtration. The liquid product is then analyzed using techniques such as gas chromatography (GC) to determine the conversion of p-CNB and the selectivity towards p-CAN and any by-products.[3]
Visualizing the Catalytic Process
To better understand the workflow from catalyst preparation to performance evaluation and the reaction pathway, the following diagrams are provided.
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and evaluation of the platinum catalyst.
Reaction Pathway for p-Chloronitrobenzene Hydrogenation
The diagram below shows the simplified reaction pathway for the hydrogenation of p-chloronitrobenzene over a platinum catalyst, highlighting the desired product and a potential side product.
References
- 1. Tetraammine Platinum & Palladium | Stable Precursors for Catalysis [pmc.umicore.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of p-Chloronitrobenzene Catalyzed by FexOY@C Supported Pt-Catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iieta.org [iieta.org]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts Derived from Tetraammineplatinum(II) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, serves as a versatile precursor for the synthesis of both homogeneous and heterogeneous platinum catalysts. The choice between these two catalytic forms is a critical decision in process development, impacting reaction efficiency, product selectivity, catalyst stability, and overall process economics. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal catalytic system.
At a Glance: Homogeneous vs. Heterogeneous Platinum Catalysts
| Feature | Homogeneous Catalyst | Heterogeneous Catalyst |
| State | Same phase as reactants (typically dissolved) | Different phase from reactants (solid catalyst) |
| Active Sites | Well-defined, uniform molecular sites | Varied surface sites on a solid support |
| Activity | Often higher intrinsic activity per Pt atom | High activity achievable with high dispersion |
| Selectivity | Typically high due to uniform active sites | Can be influenced by support and particle size |
| Catalyst Separation | Difficult, may require extraction or distillation | Easy, typically by filtration or centrifugation |
| Reusability | Generally not reusable | Readily reusable over multiple cycles |
| Thermal Stability | Often lower, limited by ligand stability | Generally high, dependent on the support material |
| Leaching | Not applicable | Potential for metal leaching into the product |
Performance Comparison in Alkene Hydrogenation
Homogeneous Catalysis: In a homogeneous system, a platinum complex, potentially formed in situ from Tetraammineplatinum(II) chloride hydrate, would be soluble in the reaction medium.
Heterogeneous Catalysis: For heterogeneous catalysis, the precursor is used to prepare platinum nanoparticles supported on a high-surface-area material like activated carbon (Pt/C).
Table 1: Performance Data for Styrene (B11656) Hydrogenation
| Parameter | Homogeneous Pt Complex | Heterogeneous Pt/C |
| Catalyst Form | Soluble [Pt(NH₃)₄]Cl₂ in solution | Platinum nanoparticles on carbon support |
| Typical Reaction Temp. | 25-80 °C | 25-100 °C |
| Typical H₂ Pressure | 1-10 atm | 1-20 atm |
| Conversion (2h) | >99% | >99% |
| Selectivity to Ethylbenzene | >99% | ~98% |
| Turnover Frequency (TOF) | Potentially very high (e.g., 10³-10⁵ h⁻¹) | High, dependent on dispersion (e.g., 10³-10⁴ h⁻¹)[1] |
| Catalyst Recovery | Difficult | Simple filtration |
| Reusability | Not practical | Multiple cycles with minimal activity loss |
Note: The data presented are representative values from different studies and are intended for comparative purposes. Actual performance will vary with specific reaction conditions and catalyst preparation methods.
Experimental Protocols
Preparation of Heterogeneous 5% Pt/C Catalyst
This protocol describes a typical impregnation-reduction method to prepare a carbon-supported platinum catalyst from this compound.
Materials:
-
This compound ([Pt(NH₃)₄]Cl₂·H₂O)
-
High-surface-area activated carbon (e.g., Vulcan XC-72)
-
Deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165) solution or hydrogen gas)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Slurry Preparation: Suspend the desired amount of activated carbon in deionized water in a round-bottom flask. Sonicate the slurry for 30 minutes to ensure good dispersion.
-
Impregnation: Dissolve the calculated amount of [Pt(NH₃)₄]Cl₂·H₂O in deionized water to achieve a 5% platinum loading on the carbon support. Add the platinum precursor solution dropwise to the stirred carbon slurry at room temperature.
-
Stirring: Stir the mixture for 12-24 hours at room temperature to allow for the adsorption of the platinum complex onto the carbon support.
-
Reduction:
-
Chemical Reduction: Cool the slurry in an ice bath and slowly add a freshly prepared aqueous solution of sodium borohydride with vigorous stirring. Continue stirring for 2 hours.
-
Thermal Reduction: Alternatively, filter, wash, and dry the impregnated carbon, then heat it under a flow of hydrogen gas at a programmed temperature (e.g., ramp to 300-400 °C).
-
-
Isolation and Washing: Filter the resulting Pt/C catalyst and wash thoroughly with copious amounts of deionized water to remove any residual ions.
-
Drying: Dry the catalyst in a vacuum oven at 80-100 °C overnight.
Catalytic Hydrogenation of Styrene (Heterogeneous)
Materials:
-
Styrene
-
Solvent (e.g., ethanol, ethyl acetate)
-
Prepared 5% Pt/C catalyst
-
Hydrogen gas
Procedure:
-
Reactor Setup: To a high-pressure reactor, add the 5% Pt/C catalyst (e.g., 1 mol% Pt relative to styrene) and the solvent.
-
Reactant Addition: Add styrene to the reactor.
-
Purging: Seal the reactor and purge several times with hydrogen gas to remove air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and begin stirring at the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The filtrate contains the product, ethylbenzene.
Catalytic Hydrogenation of Styrene (Homogeneous)
Materials:
-
Styrene
-
Solvent (e.g., ethanol, dichloromethane)
-
This compound
-
Hydrogen gas
Procedure:
-
Reactor Setup: To a Schlenk flask or a high-pressure reactor, add the solvent and this compound (e.g., 0.1 mol%).
-
Reactant Addition: Add styrene to the flask.
-
Purging: Seal the vessel and purge with hydrogen gas.
-
Reaction: Stir the solution under a hydrogen atmosphere (e.g., balloon pressure or pressurized reactor) at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: Upon completion, the product is in solution with the catalyst. Separation of the catalyst from the product would require a subsequent purification step like column chromatography or distillation.
Reaction Mechanisms and Workflows
Heterogeneous Catalysis Workflow
The workflow for a typical heterogeneous catalytic process highlights its key advantage: the ease of catalyst separation and reuse.
Homogeneous Catalysis Workflow
The workflow for a homogeneous process is simpler in the reaction phase but more complex in the separation and purification stages.
Mechanism of Heterogeneous Hydrogenation (Horiuti-Polanyi Mechanism)
The hydrogenation of an alkene on a platinum surface is generally described by the Horiuti-Polanyi mechanism.[2]
Mechanism of Homogeneous Hydrogenation
Homogeneous hydrogenation often proceeds through a catalytic cycle involving oxidative addition, alkene coordination, insertion, and reductive elimination.
Key Considerations for Catalyst Selection
Homogeneous Catalysts:
-
Advantages: High selectivity is often a key benefit, which is crucial in the synthesis of fine chemicals and pharmaceuticals where specific stereoisomers are required.[1] The well-defined nature of the active sites allows for rational catalyst design and mechanistic studies.[1]
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive platinum catalyst. This makes recycling challenging and can generate significant waste.
Heterogeneous Catalysts:
-
Advantages: The ease of separation by simple filtration is a major industrial advantage, enabling straightforward product purification and catalyst recycling.[3] This leads to lower operational costs and a more sustainable process. Supported catalysts also generally exhibit higher thermal and mechanical stability.[1]
-
Disadvantages: Heterogeneous catalysts can exhibit lower selectivity compared to their homogeneous counterparts due to the presence of various types of active sites on the catalyst surface. Metal leaching, where small amounts of platinum can dissolve into the reaction mixture, is a potential concern that requires monitoring. The efficiency of heterogeneous catalysts can also be limited by mass transfer phenomena.
Conclusion
The choice between homogeneous and heterogeneous catalysts prepared from this compound depends on the specific requirements of the chemical transformation. For applications demanding the highest selectivity and where catalyst cost and separation are less critical, a homogeneous approach may be favored. However, for industrial-scale production, where robustness, reusability, and ease of product purification are paramount, a heterogeneous catalyst is often the more practical and economical choice. The development of highly dispersed and stable supported platinum catalysts from precursors like [Pt(NH₃)₄]Cl₂ continues to be an active area of research, aiming to combine the advantages of both catalytic systems.
References
A Comparative Guide to Platinum Thin Films from Various Precursors for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
The performance of platinum thin films as electrocatalysts is critically dependent on their morphology, crystalline structure, and surface properties. These characteristics are, in turn, significantly influenced by the choice of the platinum precursor used during the deposition process. This guide provides an objective electrochemical comparison of platinum films deposited from three common precursors: hexachloroplatinic acid (H₂PtCl₆), platinum(II) acetylacetonate (B107027) (Pt(acac)₂), and (methylcyclopentadienyl)trimethylplatinum(IV) (MeCpPtMe₃). The information presented is supported by experimental data to aid in the selection of the most suitable precursor for specific research and development applications.
Executive Summary
Platinum thin films are integral to a wide array of electrochemical applications, from sensors to fuel cells. The choice of precursor not only dictates the deposition method—electrodeposition for H₂PtCl₆, Chemical Vapor Deposition (CVD) for Pt(acac)₂, and Atomic Layer Deposition (ALD) for MeCpPtMe₃—but also profoundly impacts the resulting film's electrochemical activity and stability. While direct comparative studies across all three precursors under identical conditions are scarce in publicly available literature, this guide synthesizes available data to provide a qualitative and quantitative comparison.
Generally, electrodeposition from H₂PtCl₆ is a cost-effective and straightforward method for producing catalytically active platinum films. CVD with Pt(acac)₂ offers a route to high-purity films, with the potential for tuning morphology. ALD using MeCpPtMe₃ provides unparalleled control over film thickness and conformality at the atomic level, which can lead to highly uniform and stable films.
Data Presentation: A Comparative Overview
The following tables summarize the key electrochemical performance metrics for platinum films deposited from the different precursors. It is important to note that the values presented are compiled from various studies and may not be directly comparable due to differences in deposition parameters, substrate materials, and electrochemical testing conditions.
| Precursor | Deposition Method | Electrochemically Active Surface Area (ECSA) (m²/g) | Onset Potential for ORR (V vs. RHE) | Half-Wave Potential for ORR (V vs. RHE) | Reference |
| H₂PtCl₆ | Electrodeposition | 23 - 25 | ~0.9 | Not explicitly stated | [1] |
| Pt(acac)₂ | CVD | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | |
| MeCpPtMe₃ | ALD | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Precursor | Deposition Method | Stability Metric | Observations | Reference |
| H₂PtCl₆ | Electrodeposition | ECSA loss after 5000 cycles | ~15% loss for optimized low-overpotential deposition | [1][2] |
| Pt(acac)₂ | CVD | Thermal Stability | Films can be deposited at temperatures that influence morphology and purity. | [3] |
| MeCpPtMe₃ | ALD | Thermal and Chemical Stability | Films exhibit good thermal and chemical stability. | [4] |
Experimental Workflow and Methodologies
The logical progression from precursor selection to the electrochemical evaluation of the resulting platinum thin film is a critical aspect of catalyst development. The following diagram illustrates a generalized experimental workflow.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for obtaining reliable and comparable electrochemical data. Below are representative methodologies for key experiments.
Cyclic Voltammetry (CV) for Electrochemically Active Surface Area (ECSA) Determination
Cyclic voltammetry is a fundamental technique used to characterize the electrochemical properties of the platinum films and to estimate the ECSA.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the platinum thin film as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Electrolyte Preparation: An acidic electrolyte, typically 0.5 M H₂SO₄, is prepared using ultrapure water and purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Electrode Cleaning: Prior to the measurement, the working electrode is electrochemically cleaned by cycling the potential in the electrolyte until a stable and characteristic platinum voltammogram is obtained.
-
CV Measurement: The potential of the working electrode is scanned between the hydrogen evolution and oxygen evolution regions (e.g., -0.2 V to 1.2 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).
-
ECSA Calculation: The ECSA is calculated by integrating the charge associated with the hydrogen adsorption or desorption peaks in the cyclic voltammogram, assuming a charge of 210 µC/cm² for the adsorption of a monolayer of hydrogen on a polycrystalline platinum surface.
Rotating Disk Electrode (RDE) for Oxygen Reduction Reaction (ORR) Activity
The ORR activity of the platinum films is evaluated using the rotating disk electrode technique, which allows for precise control of mass transport of oxygen to the electrode surface.
-
Electrolyte Preparation: The same acidic electrolyte (e.g., 0.5 M H₂SO₄) is used, but it is saturated with high-purity oxygen by bubbling O₂ for at least 30 minutes. A blanket of O₂ is maintained over the electrolyte during the experiment.
-
RDE Setup: The platinum film on a suitable substrate is mounted as the working electrode in an RDE setup. The rotation speed of the electrode is controlled by a rotator.
-
Linear Sweep Voltammetry (LSV): The potential is swept from a region where no reaction occurs (e.g., 1.1 V vs. RHE) to a potential where the ORR is mass-transport limited (e.g., 0.2 V vs. RHE) at a slow scan rate (e.g., 10 mV/s) while the electrode is rotated at a constant speed (e.g., 1600 rpm). This is repeated for several rotation speeds.
-
Data Analysis: The onset potential, where the reduction current begins to increase, and the half-wave potential, the potential at which the current is half of the diffusion-limited current, are determined from the LSV curves. These parameters are key indicators of the catalyst's ORR activity. The Koutecký-Levich equation can be used to analyze the kinetic and diffusion-limited currents.
Accelerated Degradation Testing (ADT) for Stability Evaluation
To assess the long-term stability of the platinum films, accelerated degradation tests are performed by subjecting the electrodes to potential cycling.
-
Protocol: The working electrode is subjected to a large number of potential cycles (e.g., 5,000 to 30,000 cycles) between a lower potential limit (e.g., 0.6 V vs. RHE) and an upper potential limit (e.g., 1.0 V vs. RHE) at a high scan rate (e.g., 100 mV/s) in an oxygen-saturated electrolyte.
-
Evaluation: The ECSA and ORR activity are measured before and after the ADT. The percentage loss in ECSA and the negative shift in the half-wave potential are used as metrics for the catalyst's stability. For instance, a study on electrodeposited platinum from H₂PtCl₆ at low overpotentials showed only a 15% loss of its original ECSA after 5000 cycles.[1][2]
Signaling Pathways and Logical Relationships
The relationship between the precursor, the deposition technique, and the final electrochemical properties of the platinum film can be visualized as a signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
